D-Tetrahydropalmatine
Description
Tetrahydropalmatine is under investigation in clinical trial NCT02118610 (Treatment of Schizophrenia With L-tetrahydropalmatine (l-THP): a Novel Dopamine Antagonist With Anti-inflammatory and Antiprotozoal Activity).
Tetrahydropalmatine has been reported in Corydalis solida, Fibraurea recisa, and other organisms with data available.
TETRAHYDROPALMATINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
RN given refers to parent cpd without isomeric designation
Structure
3D Structure
Properties
IUPAC Name |
(13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQDJSLRWYMAQI-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2506-20-9 (hydrochloride) | |
| Record name | Tetrahydropalmatine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701020650 | |
| Record name | (-)-S-Tetrahydropalmatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483-14-7, 10097-84-4 | |
| Record name | (-)-Tetrahydropalmatine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Tetrahydropalmatine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydropalmatine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydropalmatine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12093 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (-)-S-Tetrahydropalmatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Tetrahydropalmatine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDROPALMATINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X69CO5I79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of d-Tetrahydropalmatine on Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
d-Tetrahydropalmatine (d-THP), the dextrorotatory isomer of tetrahydropalmatine (B600727), exhibits a distinct pharmacological profile with significant stereoselectivity in its interaction with dopamine (B1211576) receptors. This technical guide provides a comprehensive overview of the mechanism of action of d-THP, focusing on its binding affinities, functional activities, and downstream signaling effects at dopamine D1 and D2 receptors. While its levorotatory counterpart, l-THP, is a known dopamine receptor antagonist, d-THP displays a significantly lower affinity, particularly for the D2 receptor, highlighting the critical role of stereochemistry in its pharmacological activity. This document consolidates available quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction
Tetrahydropalmatine (THP) is a protoberberine alkaloid found in several plant species of the Corydalis and Stephania genera. It exists as two stereoisomers, the levorotatory l-THP and the dextrorotatory d-THP. While l-THP has been extensively studied and is recognized as a dopamine D1 and D2 receptor antagonist, the pharmacological properties of d-THP are less well-characterized.[1] Understanding the nuanced interactions of individual isomers with their biological targets is paramount in drug development for optimizing efficacy and minimizing off-target effects. This guide focuses specifically on the mechanism of action of d-THP at dopamine receptors, emphasizing the stereoselective nature of this interaction.
Data Presentation: Binding Affinities and Functional Activities
Quantitative data on the interaction of d-THP with dopamine receptors is limited in the scientific literature. However, available studies consistently point towards a significantly lower affinity of d-THP for dopamine receptors compared to its levo-isomer.
Table 1: Binding Affinity of Tetrahydropalmatine Isomers for Dopamine D2 Receptors
| Compound | Receptor Subtype | Reported Affinity (Qualitative) | Reference |
| This compound (d-THP) | Dopamine D2 | No affinity | [1] |
| l-Tetrahydropalmatine (l-THP) | Dopamine D2 | Antagonist activity | [1] |
Mechanism of Action at Dopamine Receptors
The interaction of d-THP with dopamine receptors is characterized by a pronounced stereoselectivity.
Dopamine D2 Receptor Interaction
Studies have shown that d-THP displays no significant affinity for the dopamine D2 receptor subtype.[1] This is in stark contrast to l-THP, which acts as an antagonist at D2 receptors.[1] This lack of affinity suggests that the specific three-dimensional conformation of d-THP is not conducive to binding at the D2 receptor's active site. The levo-optical configuration appears to be a critical determinant for the affinity of tetrahydropalmatine analogs to dopamine receptors.[1]
Dopamine D1 Receptor Interaction
While information on d-THP's affinity for the D1 receptor is less definitive than for the D2 receptor, the general understanding is that the levo-isomer, l-THP, has a preferential affinity for D1 over D2 receptors.[1] The activity of d-THP at the D1 receptor remains an area requiring further investigation to determine its binding affinity and functional consequences (i.e., agonist, antagonist, or partial agonist activity).
Downstream Signaling Pathways
Given the lack of significant binding of d-THP to D2 receptors, it is unlikely to directly modulate D2-mediated downstream signaling pathways, which typically involve the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Any potential effects on downstream signaling would likely be mediated through its interaction with D1 receptors or other currently unidentified targets.
The canonical signaling pathways for dopamine D1 and D2 receptors are depicted below for contextual understanding.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of compounds like d-THP with dopamine receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To quantify the affinity of d-THP for dopamine D1 and D2 receptors.
Materials:
-
Cell membranes prepared from cells expressing human dopamine D1 or D2 receptors.
-
Radioligand: [3H]SCH23390 (for D1 receptors) or [3H]spiperone (for D2 receptors).
-
Non-specific binding competitor: (+)-Butaclamol or unlabeled spiperone.
-
Test compound: this compound (d-THP) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of d-THP or buffer (for total binding) or the non-specific competitor (for non-specific binding).
-
Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the d-THP concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of d-THP that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of a living animal.
Objective: To determine the effect of d-THP administration on dopamine release in a brain region rich in dopamine receptors, such as the striatum.
Materials:
-
Laboratory animals (e.g., rats).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound (d-THP) solution for administration.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).
Procedure:
-
Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeted to the brain region of interest (e.g., striatum). Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfusion: Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Collect several baseline dialysate samples into a fraction collector to establish the basal extracellular dopamine concentration.
-
Drug Administration: Administer d-THP to the animal (e.g., via intraperitoneal injection or through the microdialysis probe).
-
Post-treatment Collection: Continue to collect dialysate samples for a specified period after drug administration.
-
Sample Analysis: Analyze the concentration of dopamine in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the dopamine concentrations in the post-treatment samples as a percentage of the baseline levels. Plot the percentage change in dopamine concentration over time.
Conclusion
The available evidence strongly indicates that this compound exhibits significant stereoselectivity in its interaction with dopamine receptors, displaying a marked lack of affinity for the D2 receptor. This differentiates it substantially from its levo-isomer, l-THP, which is a known dopamine receptor antagonist. The precise nature of d-THP's interaction with the D1 receptor and its downstream functional consequences require further dedicated investigation. This technical guide provides a foundational understanding of d-THP's mechanism of action at dopamine receptors and offers detailed experimental protocols to facilitate future research in this area. A more complete quantitative characterization of d-THP's pharmacological profile is essential for a thorough understanding of its potential therapeutic applications and will be a critical next step for the scientific community.
References
A Deep Dive into the Stereoisomers of Tetrahydropalmatine: A Pharmacological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropalmatine (B600727) (THP) is a bioactive isoquinoline (B145761) alkaloid found in the tubers of Corydalis species and other traditional medicinal herbs. It possesses a chiral center, giving rise to two stereoisomers: the naturally occurring levo-tetrahydropalmatine (l-THP) and the synthetic dextro-tetrahydropalmatine (d-THP). While chemically similar, these enantiomers exhibit distinct pharmacological profiles, making them subjects of significant interest in neuropharmacology and drug development. This guide provides a comprehensive overview of the pharmacological activities of l-THP and d-THP, with a focus on their interactions with central nervous system (CNS) receptors, their mechanisms of action, and the experimental methodologies used to elucidate their effects.
Pharmacodynamics: A Tale of Two Isomers
The differential pharmacological effects of l-THP and d-THP primarily stem from their stereoselective interactions with various CNS receptors, most notably dopamine (B1211576) receptors.
Receptor Binding Profiles
Both l-THP and d-THP are recognized as dopamine receptor antagonists, however, they exhibit different affinities for the various dopamine receptor subtypes.[1][2][3][4][5] l-THP demonstrates a higher affinity for D1 than D2 receptors and also binds to D3 receptors with a lower affinity.[1][3] In contrast, d-THP also acts as a dopamine receptor antagonist with a preferential affinity for D1 receptors.[4]
The binding affinities of l-THP and d-THP at key CNS receptors are summarized in the table below.
| Receptor | Stereoisomer | Binding Affinity (Ki, nM) | Reference |
| Dopamine D1 | l-THP | 94 | [6] |
| d-THP | Data not available | ||
| Dopamine D2 | l-THP | Data not available | |
| d-THP | Data not available | ||
| Dopamine D3 | l-THP | ~1400 (IC50) | [7] |
| d-THP | Data not available |
Note: Quantitative binding affinity data for d-THP is limited in publicly available literature.
l-THP also interacts with other receptor systems, including serotonin (B10506) and adrenergic receptors, which contributes to its complex pharmacological profile.[1]
Mechanism of Action
The primary mechanism of action for both l-THP and d-THP is the blockade of dopamine receptors. By acting as antagonists, they prevent the binding of dopamine to its receptors, thereby modulating downstream signaling pathways.
-
l-Tetrahydropalmatine (l-THP): As an antagonist at D1, D2, and D3 dopamine receptors, l-THP can influence multiple dopamine-mediated processes.[1][2][3] Its antagonism of both postsynaptic and presynaptic dopamine receptors leads to an increase in dopamine release and metabolism in the striatum.[8] Some studies also suggest that l-THP may act as a partial agonist at D1 receptors.[9] The sedative effects of l-THP are attributed to its blockade of dopaminergic neurons.[8]
-
d-Tetrahydropalmatine (d-THP): d-THP is proposed to be a dopamine depletor.[10][11][12][13][14] In vivo studies have shown that d-THP can reverse the inhibitory effects of the dopamine agonist apomorphine (B128758) on the firing of dopaminergic neurons in the substantia nigra.[15]
The differential effects of these stereoisomers on dopamine receptor subtypes lead to distinct downstream signaling consequences. For instance, antagonism of D1 receptors (Gs-coupled) would be expected to decrease adenylyl cyclase activity and reduce cyclic AMP (cAMP) levels, while antagonism of D2 receptors (Gi-coupled) would lead to an increase in cAMP.
Dopamine Receptor Signaling Pathways
Pharmacological Activities
The stereoisomers of THP exhibit a range of pharmacological effects, with notable differences in their potency and therapeutic applications.
Analgesic, Sedative, and Hypnotic Effects
l-THP is well-documented to possess significant analgesic, sedative, and hypnotic properties.[9] In fact, the analgesic activity of l-THP is reported to be much higher than that of d-THP. The hypnotic effect of l-THP is believed to be mediated by the antagonism of D2 receptors.[9] These properties have led to the clinical use of l-THP for pain management and as a sedative.
Effects on the Central Nervous System
-
Drug Addiction: l-THP has shown considerable promise in the treatment of drug addiction. It has been found to inhibit the rewarding effects of cocaine and methamphetamine and to attenuate heroin self-administration and reinstatement of drug-seeking behavior.[3][16] This is attributed to its modulation of the mesolimbic dopamine system.
-
Psychosis: The dopamine receptor antagonism of l-THP suggests its potential as an antipsychotic agent.[1] However, clinical trials of l-THP as an adjunctive treatment for schizophrenia have not shown significant improvement in psychiatric symptoms.[1]
-
Neuroprotection: Some evidence suggests that l-THP may have neuroprotective effects.
Experimental Protocols
The characterization of the pharmacological activities of THP stereoisomers relies on a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Principle: A radiolabeled ligand with known affinity for the receptor of interest is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound (l-THP or d-THP). The test compound competes with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor (e.g., dopamine D1 or D2 receptors).[17][18]
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2/D3 receptors) and a range of concentrations of the unlabeled test compound.[19][20]
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.[19][21]
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
cAMP Functional Assay
This assay measures the functional consequence of receptor activation or inhibition by assessing changes in intracellular cyclic AMP (cAMP) levels.
Principle: D1 receptors are Gs-coupled and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. D2 receptors are Gi-coupled and their activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP. By measuring cAMP levels in cells expressing these receptors after treatment with a test compound, one can determine if the compound is an agonist or an antagonist.
Protocol Outline:
-
Cell Culture: Culture cells stably expressing the dopamine receptor of interest (e.g., CHO-K1/D2/Gα15 cells).[22]
-
Cell Treatment: Pre-treat the cells with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. Then, stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence or absence of the test compound.[23]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[24][25][26]
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
In Vivo Behavioral Assays
-
Hot Plate Test (Analgesia): This test is used to assess the analgesic properties of a compound by measuring the latency of a rodent to react to a thermal stimulus.[27][28][29][30][31] An increase in the reaction latency after drug administration indicates an analgesic effect.
-
Locomotor Activity Test (Sedation): This test measures the spontaneous locomotor activity of a rodent in a novel environment.[32][33][34][35][36] A decrease in locomotor activity after drug administration is indicative of a sedative effect.
Pharmacokinetics
Studies have revealed stereoselective pharmacokinetics for the THP enantiomers. After oral administration of racemic THP to rats and dogs, the plasma concentrations of l-THP were found to be significantly higher than those of d-THP, indicating differences in their absorption, distribution, metabolism, or excretion.[37]
Conclusion
The stereoisomers of tetrahydropalmatine, l-THP and d-THP, present a compelling case of stereoselectivity in pharmacology. l-THP, with its potent analgesic and sedative effects and its well-characterized antagonism of multiple dopamine receptor subtypes, has established clinical applications and is a valuable tool for CNS research. While the pharmacological profile of d-THP is less extensively studied, its proposed role as a dopamine depletor highlights its potential for different therapeutic applications. Further research, particularly in elucidating the detailed receptor binding profile and mechanism of action of d-THP, is warranted to fully understand the therapeutic potential of these intriguing stereoisomers and to guide the development of novel, more selective CNS-acting drugs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 3520-14-7 | Benchchem [benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of severe dopamine depletion on dopamine neuronal impulse flow and on tyrosine hydroxylase regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Depletion of dopamine in Parkinson's disease and relevant therapeutic options: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms and regulation of dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. The Role of Dopamine and Its Dysfunction as a Consequence of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Radioligand binding assays [bio-protocol.org]
- 18. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]
- 19. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. genscript.com [genscript.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. resources.revvity.com [resources.revvity.com]
- 26. biorxiv.org [biorxiv.org]
- 27. researchgate.net [researchgate.net]
- 28. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Hot-plate analgesia testing [bio-protocol.org]
- 30. meliordiscovery.com [meliordiscovery.com]
- 31. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 32. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 33. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 34. Locomotor Activity Test [bio-protocol.org]
- 35. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
- 36. va.gov [va.gov]
- 37. Stereoselective pharmacokinetics of tetrahydropalmatine after oral administration of (-)-enantiomer and the racemate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Botanical Treasury of Corydalis: A Technical Guide to the Natural Sourcing and Extraction of D-Tetrahydropalmatine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources, extraction, and purification of D-Tetrahydropalmatine (D-THP), a bioactive isoquinoline (B145761) alkaloid of significant pharmacological interest. Primarily found in the genus Corydalis, this document details the botanical distribution, concentration of D-THP in various species, and comprehensive experimental protocols for its isolation. Furthermore, it elucidates the molecular signaling pathways modulated by this compound, offering a valuable resource for ongoing research and drug development endeavors.
Natural Sources of this compound in the Corydalis Genus
This compound is a prominent alkaloid found within various species of the Corydalis genus (Yan Hu Suo), a group of perennial herbaceous plants belonging to the Papaveraceae family.[1] These plants have a long history of use in traditional Chinese medicine for their analgesic and sedative properties.[2][3] The primary botanical source for the commercial extraction of D-THP is the tuber of Corydalis yanhusuo.[1][4] While D-THP is a key active constituent, it is important to note that Corydalis species contain a diverse array of other isoquinoline alkaloids, including corydaline, protopine, and berberine. The concentration of these alkaloids, including D-THP, can exhibit significant variability depending on the species, geographical origin, and harvesting time.
Besides Corydalis, tetrahydropalmatine (B600727) can also be found in plants of the Stephania genus.[5]
Table 1: Quantitative Analysis of this compound and Other Major Alkaloids in Corydalis yanhusuo
| Alkaloid | Abbreviation | Concentration in C. yanhusuo Rhizome (mg/g) |
| Tetrahydropalmatine | THP (M6) | ~0.5 - 5.0 |
| Tetrahydrocolumbamine | M4 | Variable |
| Glaucine | M5 | Variable |
| Corydaline | M8 | Variable |
| Protopine | F4 | Variable |
| Coptisine | F6 | Variable |
| Dehydrocorydaline | F10 | Variable |
| Total Alkaloid Content | ~9.5 - 12.7 |
Data compiled from studies on various Corydalis yanhusuo samples and dietary supplements. The concentration of individual alkaloids can vary significantly. One study on dietary supplements found a product highly enriched in tetrahydropalmatine (~5 mg/g), suggesting potential adulteration from the natural product.[2]
Extraction and Purification of this compound: Experimental Protocols
The extraction and purification of D-THP from Corydalis tubers involve multi-step processes designed to efficiently isolate the target alkaloid from a complex mixture of phytochemicals. Both traditional and modern techniques are employed, ranging from solvent extraction to advanced chromatographic methods.
Protocol 1: Optimized Reflux Extraction and Macroporous Resin Purification
This protocol is based on an optimized method for the industrial production of Corydalis yanhusuo extract.
2.1.1. Extraction
-
Plant Material: Dried and powdered tubers of Corydalis yanhusuo.
-
Solvent System: 70% ethanol (B145695) with the pH adjusted to 10 using diluted ammonia.
-
Procedure:
-
Combine the powdered plant material with the solvent system at a liquid-to-solid ratio of 20:1 (v/w).
-
Heat the mixture and perform reflux extraction for 60 minutes.
-
Filter the mixture to separate the extract from the plant residue.
-
Repeat the reflux extraction on the plant residue for a second time with fresh solvent for 60 minutes.
-
Combine the filtrates from both extractions.
-
2.1.2. Purification
-
Chromatographic Media: NKA-9 macroporous adsorption resin.
-
Procedure:
-
Load the combined extract onto the NKA-9 macroporous resin column.
-
Wash the column with 5 bed volumes (BV) of distilled water at a flow rate of 2 BV/h to remove water-soluble impurities.
-
Elute the alkaloids from the resin using 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.
-
Collect the eluate containing the enriched total alkaloids. The final product can contain over 50% total alkaloids, with tetrahydropalmatine comprising approximately 3.13% of the purified extract.
-
Protocol 2: Ultrasonic-Assisted Extraction and Multi-Step Purification
This protocol incorporates sonication to enhance extraction efficiency.
2.2.1. Pre-treatment
-
Soak the whole rhizomes of Corydalis in vinegar for 30-40 minutes.
-
Add water and boil until the liquid has fully evaporated.
-
Grind the processed rhizomes into a powder.
2.2.2. Extraction
-
Perform ultrasonic-assisted extraction of the powdered material with an appropriate alcohol solvent (e.g., ethanol).
-
Filter the extract to remove solid plant material.
2.2.3. Preliminary Purification
-
Extract the filtrate with a petroleum ether-ethyl acetate (B1210297) mixture.
-
Combine the organic phases and concentrate under reduced pressure.
-
Add an alkaline solution to the concentrated extract, stir, and allow it to stand for filtration to precipitate the crude alkaloids.
2.2.4. Chromatographic Purification
-
Dissolve the crude alkaloid solid in an appropriate solvent and load it onto a nonpolar macroporous resin column.
-
Wash the column with water.
-
Elute the column with a chloroform-methanol mixed solvent and collect the eluate.
-
Evaporate the eluate to dryness.
2.2.5. Final Purification
-
Dissolve the dried eluate and perform a liquid-liquid extraction with water-saturated ethyl ether.
-
Combine the organic phases and evaporate to dryness to obtain purified tetrahydropalmatine.
Advanced Purification Technique: Preparative Two-Dimensional HPLC
For obtaining high-purity D-THP for research and pharmaceutical applications, preparative two-dimensional high-performance liquid chromatography (2-D HPLC) can be employed. This method utilizes two different chromatographic conditions to achieve superior separation.
-
First Dimension: Separation on a preparative HPLC column at a pH of 3.5. Fractions are collected based on UV detection.
-
Second Dimension: Further purification of the collected fractions on the same column but with a mobile phase at a pH of 10.0. Fraction collection in this dimension can be triggered by both UV and mass spectrometry (MS) for enhanced sensitivity and selectivity.
Signaling Pathways and Molecular Mechanisms
This compound exerts its pharmacological effects by modulating key signaling pathways in the central nervous system and other tissues. Its primary mechanism of action involves the antagonism of dopamine (B1211576) receptors, but it also influences other important cellular pathways.
Dopamine D2 Receptor Signaling Pathway
A significant body of research indicates that the analgesic and sedative effects of l-tetrahydropalmatine (the levo-isomer) are mediated through its interaction with the dopamine D2 receptor. It acts as an antagonist at this receptor, interfering with the normal signaling cascade initiated by dopamine.
PI3K/Akt/mTOR Signaling Pathway
Recent studies have revealed that tetrahydropalmatine can also modulate the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and angiogenesis. By activating this pathway, THP has been shown to enhance the survival of tissue flaps in preclinical models, suggesting its potential in regenerative medicine.
Conclusion
This compound, sourced from Corydalis species, continues to be a compound of immense interest to the scientific and pharmaceutical communities. This guide has provided a comprehensive overview of its natural origins, quantitative data on its presence in Corydalis yanhusuo, and detailed protocols for its extraction and purification. The elucidation of its interaction with key signaling pathways, such as the dopamine D2 receptor and PI3K/Akt/mTOR pathways, opens new avenues for therapeutic applications. The methodologies and data presented herein are intended to serve as a valuable technical resource to facilitate further research and development of this promising natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The composition, pharmacological effects, related mechanisms and drug delivery of alkaloids from Corydalis yanhusuo: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. This compound | 3520-14-7 | Benchchem [benchchem.com]
D-Tetrahydropalmatine as a Dopamine D1 and D2 Receptor Antagonist: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Tetrahydropalmatine (d-THP), an isoquinoline (B145761) alkaloid isolated from the Corydalis and Stephania genera of plants, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of neuropsychiatric and substance abuse disorders. Its pharmacological activity is largely attributed to its interaction with the dopaminergic system, where it has been identified as an antagonist of both dopamine (B1211576) D1 and D2 receptors. This technical guide provides a comprehensive overview of the core pharmacology of d-THP, with a focus on its antagonist properties at these key dopamine receptor subtypes. Due to the extensive research available on its levo-isomer, l-tetrahydropalmatine (l-THP), and the racemic mixture (dl-THP), data for these compounds will be presented to infer the potential activity of d-THP, while explicitly noting the current limitations in publicly available, specific quantitative data for the dextro-isomer.
Core Pharmacology: Dopamine Receptor Antagonism
Tetrahydropalmatine (B600727) and its isomers exert their effects by binding to and blocking the activation of dopamine D1 and D2 receptors. This antagonism modulates downstream signaling cascades, leading to a variety of physiological and behavioral effects. Preclinical research suggests that tetrahydropalmatine can modulate dopamine transmission, which has sparked interest in its potential as a therapeutic agent for conditions where dopamine pathways are dysregulated[1].
Quantitative Data: Binding Affinities
The following table summarizes the available binding affinity data for l-tetrahydropalmatine and other relevant compounds for comparative purposes. It is crucial to note that these values are for the levo-isomer and the racemic mixture and should be interpreted with caution when considering d-THP.
| Compound | Receptor | Assay Type | K_i_ (nM) | IC_50_ (nM) | Species | Reference |
| l-Tetrahydropalmatine | Dopamine D1 | Radioligand Binding | - | 166 | Not Specified | [4] |
| l-Tetrahydropalmatine | Dopamine D2 | Radioligand Binding | Modest Affinity | - | Not Specified | [2] |
| dl-Tetrahydropalmatine | Dopamine D1/D2 | Functional Assay | - | - | Rat | [5] |
Absence of specific Ki or IC50 values for this compound in the reviewed literature underscores the need for further research to fully characterize its pharmacological profile.
Signaling Pathways
Dopamine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological functions. D1-like receptors (D1 and D5) are typically coupled to Gαs/olf proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Conversely, D2-like receptors (D2, D3, and D4) are coupled to Gαi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels. The antagonist action of d-THP at these receptors would block these respective signaling cascades.
References
- 1. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D2 receptor-mediated G protein activation assessed by agonist-stimulated [35S]guanosine 5'-O-(gamma-thiotriphosphate) binding in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Profile of D-Tetrahydropalmatine in CNS Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Tetrahydropalmatine (D-THP), the dextrorotatory isomer of tetrahydropalmatine, is a protoberberine alkaloid found in several plant species, most notably of the Corydalis genus. While its levorotatory counterpart, L-Tetrahydropalmatine (L-THP), has been more extensively studied for its analgesic and sedative properties, D-THP is emerging as a compound of significant interest for its distinct pharmacological profile in the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of D-THP's mechanism of action, pharmacokinetics, and its potential therapeutic applications in various CNS disorders, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways.
Pharmacological Profile
D-THP's effects on the CNS are primarily attributed to its interaction with several key neurotransmitter systems, including the dopaminergic, serotonergic, and adrenergic systems. A defining characteristic of D-THP is its proposed role as a dopamine (B1211576) depleting agent, which contrasts with the primary analgesic and sedative actions of L-THP.[1]
Receptor Binding Affinity
Quantitative data on the binding affinity of D-THP to various CNS receptors is crucial for understanding its pharmacological effects. While comprehensive data for D-THP remains less available compared to L-THP, existing studies provide valuable insights.
| Receptor Subtype | Ligand | Species | Ki (nM) | Reference |
| Dopamine D1 | [3H]SCH23390 | Rat | ~124 (for l-THP) | [1] |
| Dopamine D2 | [3H]Spiperone | Rat | ~388 (for l-THP) | [1] |
| Dopamine D3 | [3H]Spiperone | Rat | ~1400 (for l-THP) | [1] |
| Serotonin 5-HT1A | [3H]8-OH-DPAT | Rat | Significant Binding (l-THP) | [1][2] |
| Serotonin 5-HT1D | [3H]GR125743 | Rat | Significant Binding (l-THP) | [2] |
| Serotonin 5-HT4 | [3H]GR113808 | Rat | Significant Binding (l-THP) | [2] |
| Serotonin 5-HT7 | [3H]SB-269970 | Rat | Significant Binding (l-THP) | [2] |
| Adrenergic α1A | [3H]Prazosin | Rat | Significant Binding (l-THP) | [2] |
| Adrenergic α2A | [3H]Rauwolscine | Rat | Significant Binding (l-THP) | [2] |
Note: The majority of available binding affinity data is for L-THP. One study suggests that D-THP displays no affinity for the D2 receptor subtype, indicating that the levo-optical configuration is necessary for the affinity of THPBs to dopamine receptors.[3] However, other sources describe D-THP as a dopamine D1 and D2 receptor antagonist. Further research is required to definitively characterize the binding profile of D-THP.
Pharmacokinetics
The pharmacokinetic profile of D-THP has been compared to its levo-isomer, revealing stereoselective differences.
| Isomer | Cmax (µg/mL) | AUC0-∞ (µg·h/mL) | Animal Model | Reference |
| (+)-THP (D-THP) | 1.11 ± 0.25 | 2.03 ± 0.45 | Rat | |
| (-)-THP (L-THP) | 1.93 ± 0.36 | 6.65 ± 2.34 | Rat |
These findings in rats demonstrate a significantly lower maximum plasma concentration (Cmax) and area under the curve (AUC) for D-THP compared to L-THP after oral administration of the racemic mixture, indicating differences in absorption, distribution, metabolism, or excretion.
Signaling Pathways
The intracellular signaling cascades modulated by D-THP are fundamental to its pharmacological effects. While research is ongoing, evidence suggests the involvement of the NF-κB and cAMP/PKA/CREB pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation. Studies on racemic THP have shown that it can inhibit the activation of NF-κB. This is significant as neuroinflammation is implicated in a wide range of CNS disorders. The proposed mechanism involves the inhibition of IκB kinase (IKK) and subsequent prevention of IκBα degradation, which retains NF-κB in the cytoplasm.
D-THP's potential inhibition of the NF-κB signaling pathway.
cAMP/PKA/CREB Signaling Pathway
The cyclic AMP (cAMP) signaling pathway, involving protein kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB), plays a crucial role in neuronal plasticity, learning, and memory. L-THP has been shown to affect D2R-mediated PKA signaling. Given D-THP's interaction with dopamine receptors, it is plausible that it also modulates this pathway, potentially through its effects on G-protein coupled dopamine receptors that regulate adenylyl cyclase activity and subsequent cAMP production.
Hypothesized modulation of the cAMP/PKA/CREB pathway by D-THP.
Experimental Protocols for Preclinical Research
Detailed methodologies are essential for the replication and advancement of research into D-THP's effects on CNS disorders.
Animal Models of Addiction
-
Conditioned Place Preference (CPP): This model assesses the rewarding properties of a drug.
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.
-
Pre-conditioning Phase: On day 1, rats are allowed to freely explore both chambers for 15 minutes to determine initial preference.
-
Conditioning Phase (8 days):
-
On alternate days, rats receive an injection of D-THP (e.g., 1, 5, 10 mg/kg, i.p.) and are confined to one chamber for 30 minutes.
-
On the intervening days, they receive a vehicle injection and are confined to the other chamber.
-
-
Test Phase: On day 10, rats are placed back in the apparatus with free access to both chambers, and the time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.
-
Workflow for the Conditioned Place Preference (CPP) experiment.
Animal Models of Analgesia
-
Hot Plate Test: This method assesses the response to thermal pain.
-
Apparatus: A metal plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
A baseline latency to a pain response (e.g., licking a paw or jumping) is recorded for each mouse.
-
Mice are then administered D-THP (e.g., 5, 10, 20 mg/kg, p.o.) or a vehicle.
-
At set time points (e.g., 30, 60, 90, 120 minutes) post-administration, the latency to the pain response is measured again.
-
-
Data Analysis: An increase in the latency period indicates an analgesic effect. A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.
-
Animal Models of Schizophrenia-like Behaviors
-
Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia.
-
Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.
-
Procedure:
-
Animals are habituated to the chamber.
-
A series of trials are presented, consisting of either a loud startling stimulus (pulse) alone or a weak, non-startling stimulus (prepulse) followed by the pulse.
-
D-THP or vehicle is administered prior to the test session.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse + pulse trials compared to the pulse-alone trials. A reversal of a drug-induced (e.g., by a dopamine agonist) PPI deficit by D-THP would suggest antipsychotic-like activity.
-
Conclusion and Future Directions
This compound presents a compelling pharmacological profile with potential therapeutic applications in a range of CNS disorders, including addiction, pain, and psychosis. Its distinct actions, particularly its proposed role as a dopamine depletor, differentiate it from its more extensively studied levo-isomer. However, significant gaps in our understanding remain. Future research should prioritize:
-
Comprehensive Receptor Profiling: Obtaining detailed quantitative binding data (Ki values) for D-THP at a wide range of CNS receptors is essential to fully elucidate its mechanism of action and potential off-target effects.
-
Clarification of Dopamine Receptor Interactions: Resolving the conflicting reports regarding D-THP's affinity and activity at the D2 receptor is a critical next step.
-
Isomer-Specific In Vivo Studies: Conducting more studies that directly compare the effects of D-THP and L-THP in various animal models of CNS disorders will help to delineate their unique therapeutic potentials.
-
Elucidation of Signaling Pathways: Further investigation into the specific intracellular signaling pathways modulated by D-THP will provide a more complete picture of its molecular mechanisms.
-
Development of Detailed Experimental Protocols: The establishment and dissemination of standardized, detailed experimental protocols for evaluating D-THP in preclinical models will enhance the reproducibility and comparability of research findings.
By addressing these key areas, the scientific community can unlock the full therapeutic potential of this compound for the treatment of debilitating CNS disorders.
References
- 1. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of tetrahydroprotoberberines on dopamine receptor subtypes in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Targets of D-Tetrahydropalmatine Beyond Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Tetrahydropalmatine (D-THP), an active isoquinoline (B145761) alkaloid isolated from the Corydalis and Stephania genera, has long been recognized for its analgesic and sedative properties, primarily attributed to its antagonist activity at dopamine (B1211576) D1 and D2 receptors. However, a growing body of evidence reveals a more complex pharmacological profile, with D-THP and its levorotatory enantiomer (l-THP) interacting with a range of other molecular targets. Understanding these non-dopaminergic interactions is crucial for elucidating the full therapeutic potential and side-effect profile of this compound and for guiding the development of novel therapeutics. This technical guide provides a comprehensive overview of the molecular targets of D-THP beyond dopamine receptors, presenting quantitative data, detailed experimental methodologies, and associated signaling pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of Tetrahydropalmatine (THP) enantiomers with various non-dopaminergic molecular targets. It is important to note that much of the existing research has been conducted on the levorotatory form (l-THP), also known as Rotundine.
| Target Receptor/Channel | Ligand | Assay Type | Species | Tissue/Cell Line | Quantitative Data (IC₅₀/EC₅₀) | Reference |
| α4β2 Nicotinic Acetylcholine (B1216132) Receptor | l-THP | Whole-cell patch clamp | Human | SH-EP1 cells | EC₅₀ (Peak Current Inhibition): 18 µMEC₅₀ (Steady-State Current Inhibition): 2.1 µM[1] | [1] |
| L-type Calcium Channel | dl-THP | Not Specified | Rat | Cardiomyocytes | Significant inhibition at 100 µM | [2] |
Note: Data for adrenergic, serotonergic, and GABA-A receptors are largely qualitative at present. Further research is required to determine specific binding affinities (Ki) and functional potencies (IC₅₀/EC₅₀) of D-THP at these targets.
Key Non-Dopaminergic Molecular Targets and Experimental Protocols
This section details the key non-dopaminergic targets of D-THP and provides methodological frameworks for their investigation.
Adrenergic Receptors
Pharmacological profiling indicates that l-THP exhibits high-affinity binding to both α1- and α2-adrenergic receptors[3][4][5]. The interaction with α1-adrenergic receptors is reported to be antagonistic[6].
This protocol describes a competitive binding assay to determine the affinity (Ki) of D-THP for α1 and α2-adrenergic receptors.
a) For α1-Adrenergic Receptors:
-
Radioligand: [³H]-Prazosin (a selective α1 antagonist).
-
Cell/Tissue Preparation: Membranes from rat cerebral cortex or other tissues expressing α1-adrenergic receptors.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Procedure:
-
Incubate tissue membranes with varying concentrations of D-THP and a fixed concentration of [³H]-Prazosin (e.g., 0.25 nM).
-
Incubate at 25°C for 60 minutes.
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash filters with ice-cold assay buffer.
-
Measure radioactivity on the filters using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine).
-
Calculate the IC₅₀ value from the competition curve and the Ki value using the Cheng-Prusoff equation.
-
b) For α2-Adrenergic Receptors:
-
Radioligand: [³H]-Clonidine (an α2 agonist) or [³H]-Yohimbine (an α2 antagonist).
-
Procedure: The protocol is similar to the α1 assay, with the substitution of the appropriate radioligand.
Serotonin (B10506) (5-HT) Receptors
l-THP has been shown to bind to several serotonin receptor subtypes, including 5-HT1A, 5-HT1D, 5-HT4, and 5-HT7[3][4][5]. Its action at 5-HT1A receptors is described as modulatory[7].
-
Radioligand: [³H]-8-OH-DPAT (a selective 5-HT1A agonist).
-
Cell/Tissue Preparation: Membranes from rat hippocampus or cells expressing 5-HT1A receptors.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.6.
-
Procedure:
-
Incubate membranes with varying concentrations of D-THP and a fixed concentration of [³H]-8-OH-DPAT (e.g., 1 nM).
-
Incubate at 37°C for 15 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold buffer.
-
Quantify radioactivity by liquid scintillation counting.
-
Determine non-specific binding in the presence of 10 µM serotonin.
-
Calculate IC₅₀ and Ki values.
-
GABA-A Receptors
l-THP acts as a positive allosteric modulator of GABA-A receptors, facilitating GABA binding and enhancing the inhibitory effects of this neurotransmitter[6][7][8][9].
This method assesses the ability of D-THP to potentiate GABA-induced currents.
-
Cell Preparation: HEK293 cells transiently or stably expressing GABA-A receptor subunits (e.g., α1β2γ2) or primary cultured neurons.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
Procedure:
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Hold the membrane potential at -60 mV.
-
Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of D-THP.
-
Measure the potentiation of the GABA-induced current by D-THP.
-
Construct a concentration-response curve to determine the EC₅₀ for potentiation.
-
Calcium Channels
dl-THP has been shown to inhibit radioactive calcium influx in isolated cardiomyocytes in a concentration-dependent manner, suggesting it acts as a calcium channel blocker[2]. The hypotensive effects of THP are also partly attributed to its action on Ca²⁺ channels[10].
This technique measures changes in intracellular calcium concentration in response to depolarization and the inhibitory effect of D-THP.
-
Cell Preparation: Cardiomyocytes or a cell line expressing L-type calcium channels (e.g., HEK293 cells).
-
Calcium Indicator: Fura-2 AM.
-
Procedure:
-
Load cells with Fura-2 AM.
-
Place cells in a perfusion chamber on an inverted fluorescence microscope.
-
Excite the cells alternately with 340 nm and 380 nm light and measure the emission at 510 nm.
-
Induce depolarization to open voltage-gated calcium channels using a high potassium solution (e.g., 50 mM KCl).
-
Record the resulting increase in the 340/380 fluorescence ratio, which corresponds to an increase in intracellular calcium.
-
Pre-incubate cells with varying concentrations of D-THP and then stimulate with high potassium.
-
Measure the inhibition of the depolarization-induced calcium influx.
-
Generate a dose-response curve to calculate the IC₅₀.
-
Nicotinic Acetylcholine Receptors (nAChRs)
l-THP non-competitively inhibits human neuronal α4β2-nAChRs, the most abundant nicotinic receptor subtype in the brain[1]. This inhibition is concentration-dependent and more pronounced for the steady-state current, suggesting a potential role in modulating sustained nicotinic cholinergic transmission[1].
-
Expression System: Xenopus laevis oocytes injected with cRNA for human α4 and β2 nAChR subunits.
-
Recording Solution (in mM): 90 NaCl, 1 KCl, 1 MgCl₂, 1 CaCl₂, 5 HEPES, pH 7.4.
-
Procedure:
-
Voltage-clamp the oocyte at a holding potential of -70 mV.
-
Apply a saturating concentration of acetylcholine (ACh) or nicotine (B1678760) to elicit a maximal current response.
-
Co-apply the agonist with varying concentrations of l-THP.
-
Measure the reduction in the peak and steady-state components of the agonist-induced current.
-
Construct concentration-inhibition curves to determine the EC₅₀ values for inhibition.
-
Signaling Pathways
The interaction of D-THP with its non-dopaminergic targets initiates a cascade of intracellular signaling events. The following diagrams illustrate the key signaling pathways associated with these targets.
α1-Adrenergic Receptor Antagonism
α2-Adrenergic Receptor Antagonism
5-HT1A Receptor Modulation
GABA-A Receptor Positive Allosteric Modulation
L-type Calcium Channel Blockade
α4β2 Nicotinic Acetylcholine Receptor Inhibition
Conclusion
The pharmacological profile of this compound extends well beyond its established effects on dopamine receptors. Its interactions with adrenergic, serotonergic, GABAergic, and cholinergic systems, as well as voltage-gated calcium channels, contribute significantly to its overall physiological effects. This multi-target engagement may explain its diverse therapeutic applications, from analgesia to the potential treatment of addiction.
This technical guide provides a foundational understanding of these non-dopaminergic actions, offering standardized protocols for their further investigation. A more comprehensive quantitative characterization of D-THP's affinity and functional activity at these targets is a critical next step. Such data will be invaluable for optimizing its therapeutic use, predicting potential drug-drug interactions, and designing novel compounds with improved selectivity and efficacy. Researchers are encouraged to utilize the methodologies outlined herein to fill the existing gaps in our knowledge and to fully unlock the therapeutic potential of this multifaceted natural product.
References
- 1. Levo-tetrahydropalmatine inhibits α4β2 nicotinic receptor response to nicotine in cultured SH-EP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brainvta.tech [brainvta.tech]
- 3. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 10. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
Foundational Research on the Analgesic Properties of D-Tetrahydropalmatine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research into the analgesic properties of D-Tetrahydropalmatine (d-THP), an isoquinoline (B145761) alkaloid with significant potential in pain management. This document outlines its core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for cited research, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The analgesic efficacy of this compound (and its levo-isomer, l-THP, which is often studied) is supported by quantitative data from various preclinical models. The following tables summarize key findings related to receptor binding affinities and effective doses in established pain models.
Table 1: Receptor Binding Affinities (Ki) of Tetrahydropalmatine Isomers
| Compound | Receptor | Ki (nM) | Species/Tissue | Reference |
| This compound (d-THP) | Dopamine (B1211576) D1 | 280 | Rat Striatal Membranes | [1] |
| Dopamine D2 | 1400 | Rat Striatal Membranes | [1] | |
| l-Tetrahydropalmatine (l-THP) | Dopamine D1 | 124 | - | [2][3] |
| Dopamine D2 | 388 | - | [2][3] | |
| Dopamine D3 | Low Affinity | - | [4] | |
| 5-HT1A | ~340 | - | [3] |
Note: d-THP shows a preferential affinity for D1 over D2 receptors, while l-THP has a higher affinity for both D1 and D2 receptors compared to d-THP. l-THP has been more extensively studied for its receptor binding profile.
Table 2: Analgesic Efficacy of Tetrahydropalmatine in Preclinical Pain Models
| Pain Model | Species | Compound | Route of Administration | Effective Dose Range | Observed Analgesic Effect | Reference |
| Partial Sciatic Nerve Ligation (Neuropathic Pain) | Mouse | l-THP | Intraperitoneal (i.p.) | 5 - 10 mg/kg | Increased mechanical threshold and thermal latency.[5] | [5] |
| Complete Freund's Adjuvant (Inflammatory Pain) | Rat | dl-THP | Intragastric (i.g.) | 40 - 60 mg/kg | Attenuation of thermal and mechanical hypersensitivity. | [6] |
| Bee Venom-Induced Inflammatory Pain | Rat | dl-THP | Intragastric (i.g.) | 40 - 60 mg/kg | Attenuation of persistent spontaneous pain-related behaviors.[7] | [6][7] |
| Bone Cancer Pain | Mouse | THP | - | - | Attenuated pain nociception and relieved tibia destruction. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. The following are protocols for key experiments cited in the study of d-THP's analgesic properties.
Partial Sciatic Nerve Ligation (PSNL) Model in Mice (Neuropathic Pain)
This model is used to induce chronic neuropathic pain characterized by mechanical and thermal hypersensitivity.[8][9]
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using an appropriate anesthetic agent. Shave the thigh region of the hind leg and sterilize the area with alternating swabs of chlorhexidine (B1668724) and sterile saline.[10] Place a sterile drape over the surgical site.[10]
-
Incision and Nerve Exposure: Make a small incision in the skin over the thigh. Bluntly dissect the muscle to expose the sciatic nerve near the trochanter of the femur.[11]
-
Ligation: Carefully free the sciatic nerve from the surrounding connective tissue.[10] Using a 9-0 non-absorbable nylon suture, ligate the dorsal one-third to one-half of the sciatic nerve.[8][11]
-
Closure and Post-Operative Care: Suture the muscle and close the skin incision with staples or sutures.[11] Provide post-operative analgesia and monitor the animal for recovery.[11] Behavioral testing for allodynia and hyperalgesia can typically begin a few days post-surgery.
Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Model in Rats
This model induces a persistent inflammatory state, leading to thermal and mechanical hypersensitivity.
Procedure:
-
Habituation: Acclimate the rats to the testing environment and equipment (e.g., von Frey filaments, radiant heat source) for several days before CFA injection.
-
CFA Injection: Briefly restrain the rat and inject 100 µL of CFA (1 mg/mL) subcutaneously into the plantar surface of the right hind paw.[6]
-
Pain Behavior Assessment: At various time points after CFA injection (e.g., hours to days), assess mechanical allodynia using the von Frey test and thermal hyperalgesia using the hot plate or radiant heat paw withdrawal test.
-
Drug Administration: Administer d-THP or vehicle at the desired dose and route at specified times relative to the CFA injection and behavioral testing.
Von Frey Test for Mechanical Allodynia
This test measures the withdrawal threshold to a non-noxious mechanical stimulus.
Procedure:
-
Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30-60 minutes.[10]
-
Filament Application: Apply a series of calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.[10] Begin with a filament below the expected threshold and increase in force until a withdrawal response is observed.
-
Threshold Determination: The withdrawal threshold is defined as the lowest force of the filament that elicits a withdrawal response (e.g., lifting, licking, or flinching of the paw). The "up-down" method is often used to determine the 50% withdrawal threshold.
-
Data Recording: Record the filament force that elicits a consistent withdrawal response.
Hot Plate Test for Thermal Hyperalgesia
This test measures the latency to a painful thermal stimulus.
Procedure:
-
Apparatus Setup: Set the surface temperature of the hot plate to a constant, noxious temperature (e.g., 55 ± 0.5°C).
-
Animal Placement: Gently place the animal on the hot plate surface and immediately start a timer.
-
Response Latency: Observe the animal for signs of nociception, such as licking a hind paw or jumping.[3] Record the latency from placement on the hot plate to the first sign of a pain response.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is established, after which the animal is removed from the hot plate regardless of its response.
Signaling Pathways and Experimental Workflows
The analgesic effects of this compound are mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and the typical workflow for their investigation.
Core Analgesic Signaling Pathway of this compound
References
- 1. This compound | 3520-14-7 | Benchchem [benchchem.com]
- 2. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 4. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. Analgesic effect of dl-THP on inflammatory pain mediated by suppressing spinal TRPV1 and P2X3 receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. Video: Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]
- 11. inotiv.com [inotiv.com]
D-Tetrahydropalmatine: A Comprehensive Technical Guide to its Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Tetrahydropalmatine (d-THP), an isoquinoline (B145761) alkaloid predominantly extracted from the Corydalis and Stephania genera of plants, has garnered significant scientific interest for its diverse pharmacological activities.[1] Traditionally used in Chinese herbal medicine for its analgesic and sedative properties, emerging research has illuminated its potential as a potent neuroprotective agent.[2][3] This technical guide provides an in-depth exploration of the current understanding of d-THP's neuroprotective effects, focusing on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its therapeutic potential in various neurological disorders.
Core Neuroprotective Mechanisms of this compound
The neuroprotective capacity of d-THP is multifaceted, stemming from its ability to modulate several key pathological processes underlying neuronal damage and death. These include the regulation of neurotransmitter systems, attenuation of neuroinflammation, and inhibition of apoptotic pathways.
Dopaminergic System Modulation
A primary mechanism underlying d-THP's effects on the central nervous system is its interaction with dopamine (B1211576) receptors. D-THP acts as a dopamine receptor antagonist with a preferential affinity for D1 receptors, though it also exhibits activity at D2 and D3 receptors.[1][4] This antagonism is crucial in conditions characterized by dopaminergic dysregulation. In animal models of neuropathic pain, for instance, the analgesic and hypnotic effects of l-tetrahydropalmatine (l-THP), an enantiomer of d-THP, are mediated by its activity as a D1 receptor partial agonist and a D2 receptor antagonist.[5] By blocking presynaptic autoreceptors, l-THP can also lead to an increase in dopamine release, suggesting a complex regulatory role in dopamine transmission.[1] This modulation of the dopaminergic system is a key area of investigation for its potential in treating conditions like Parkinson's disease and drug addiction.[6][7][8]
Anti-Neuroinflammatory Effects
Neuroinflammation is a critical component in the progression of many neurodegenerative diseases. D-THP has demonstrated significant anti-inflammatory properties in various experimental models. It can suppress the activation of microglia, the primary immune cells of the brain, thereby reducing the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[9][10]
One of the key signaling pathways modulated by d-THP to exert its anti-inflammatory effects is the nuclear factor-kappa B (NF-κB) pathway.[11] By inhibiting the activation of NF-κB, d-THP can downregulate the expression of numerous inflammatory genes.[12] Furthermore, studies have shown that d-THP can regulate the polarization of microglia, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, a process potentially mediated by the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) and the PI3K/Akt/GSK3β signaling axis.[10][13]
Anti-Apoptotic Activity
Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions. D-THP has been shown to exert potent anti-apoptotic effects, protecting neurons from various insults.[2][14] A crucial mechanism in this regard is the activation of the PI3K/Akt signaling pathway, a key regulator of cell survival.[14] Activation of this pathway by d-THP leads to the inhibition of pro-apoptotic proteins and the promotion of anti-apoptotic factors.[14] For example, in a model of myocardial ischemia-reperfusion injury, which shares common pathways with cerebral ischemia, l-THP was found to decrease the extent of apoptosis, an effect linked to the reduction of inflammatory factors.[15] Additionally, d-THP has been observed to promote the apoptosis of activated glial cells, which can contribute to its overall neuroprotective and analgesic effects in inflammatory pain models.[9][16]
Quantitative Data on Neuroprotective Effects of this compound
The following tables summarize the quantitative data from key exploratory studies on the neuroprotective effects of d-THP across various models.
| Experimental Model | d-THP Dosage | Key Outcome Measures | Results | Reference |
| D-galactose-induced memory impairment in rats | Not Specified | Decreased malondialdehyde (MDA) and nitric oxide (NO) content; Increased glutathione (B108866) (GSH) levels, superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) activities; Reversed abnormal acetylcholine (ACh) levels and acetylcholinesterase (AChE) activities; Decreased expression of NF-κB and glial fibrillary acidic protein (GFAP). | Ameliorated memory impairment and protected neurons from d-galactose-induced insults. | [11] |
| Methamphetamine-induced spatial learning and memory impairment in mice | Not Specified | Increased escape latency and decreased platform crossings in the Morris water maze. | Co-administration with methamphetamine prevented spatial learning and memory impairment. | [17] |
| Permanent middle cerebral artery occlusion (stroke model) in rats | Not Specified | Improved behavioral damage, reduced cerebral infarct area, ameliorated histopathological and ultrastructural damage, and increased neuronal survival. | Demonstrated significant neuroprotective effects against ischemic stroke. | [18] |
| Lipopolysaccharide (LPS)-induced inflammation in BV2 microglia | 20 and 40 μmol·L⁻¹ | Down-regulated mRNA levels of iNOS, CD86, SOCS3, TNF-α, IL-6, and IL-1β; Up-regulated mRNA levels of Arg-1 and CD206; Lowered levels of TNF-α, IL-6, and IL-1β in the cell supernatant. | Exhibited anti-inflammatory effects by regulating microglia polarization. | [13] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to provide a framework for future research.
In Vivo Model: D-galactose-Induced Memory Impairment
-
Animal Model: Male Wistar rats.
-
Induction of Memory Impairment: Subcutaneous injection of d-galactose (B84031) (100mg/kg/d) for 8 weeks.
-
d-THP Treatment: Specific dosage and administration route for d-THP would need to be detailed as per the full study, but treatment would typically commence concurrently or after the induction period.
-
Behavioral Assessment: Morris water maze test to evaluate spatial learning and memory.
-
Biochemical Analysis: Brain tissue (hippocampus and cortex) is homogenized to measure levels of oxidative stress markers (MDA, NO, GSH, SOD, CAT, GPx), cholinergic markers (ACh, AChE), and inflammatory markers (NF-κB, GFAP) using ELISA, spectrophotometric assays, and Western blotting.
-
Histological Analysis: Brain sections are stained (e.g., with Nissl stain) to observe neuronal morphology.[11]
In Vitro Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation
-
Cell Line: BV2 microglia cells.
-
Induction of Inflammation: Treatment with lipopolysaccharide (LPS).
-
d-THP Treatment: Cells are pre-treated with varying concentrations of d-THP (e.g., 20 and 40 μmol·L⁻¹) for a specified duration before LPS stimulation.
-
Cell Viability Assay: CCK-8 assay to determine the safe concentration range of d-THP.
-
Morphological Analysis: Observation of cell morphology using a light microscope.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of pro-inflammatory markers (iNOS, CD86, TNF-α, IL-6, IL-1β) and anti-inflammatory markers (Arg-1, CD206).
-
Protein Analysis: Western blot and immunofluorescence to determine the protein expression of target molecules (e.g., α7nAChR).
-
Cytokine Measurement: Enzyme-linked immunosorbent assay (ELISA) to measure the concentration of secreted cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways involved in d-THP's neuroprotective actions and a typical experimental workflow.
Caption: Key signaling pathways modulated by this compound for neuroprotection.
Caption: A generalized workflow for investigating the neuroprotective effects of d-THP.
Conclusion and Future Directions
The existing body of research strongly suggests that this compound holds significant promise as a neuroprotective agent. Its ability to concurrently modulate dopaminergic neurotransmission, suppress neuroinflammation, and inhibit apoptosis makes it a compelling candidate for the development of novel therapies for a range of devastating neurological disorders, including Parkinson's disease, Alzheimer's disease, and ischemic stroke.[2][18]
Future research should focus on elucidating the precise molecular targets of d-THP and further delineating the intricate signaling networks it modulates. More extensive preclinical studies using a wider array of animal models are warranted to establish its efficacy and safety profile. Furthermore, well-designed clinical trials are the essential next step to translate these promising preclinical findings into tangible therapeutic benefits for patients suffering from neurological diseases. The continued exploration of d-THP and its derivatives could pave the way for a new generation of neuroprotective drugs.
References
- 1. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 2. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal Dopamine Receptor D2 is Required for Neuroprotection Against 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Dopaminergic Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine D3 Receptor Heteromerization: Implications for Neuroplasticity and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetrahydropalmatine ameliorates peripheral nerve regeneration by enhancing macrophage anti-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effect of tetrahydropalmatine against d-galactose induced memory impairment in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. [Tetrahydropalmatine acts on α7nAChR to regulate inflammation and polarization of BV2 microglia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. l-Tetrahydropalmatine, an active component of Corydalis yanhusuo W.T. Wang, protects against myocardial ischaemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tetrahydropalmatine protects against methamphetamine-induced spatial learning and memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tetrahydropiperine, a natural alkaloid with neuroprotective effects in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
An Initial Investigation into the Anti-Inflammatory Effects of D-Tetrahydropalmatine: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Tetrahydropalmatine (D-THP), a prominent isoquinoline (B145761) alkaloid derived from plants such as Corydalis yanhusuo, has demonstrated significant therapeutic potential, including analgesic and neuroprotective effects.[1] Emerging evidence highlights its potent anti-inflammatory properties, positioning it as a compound of interest for developing novel therapies for inflammatory diseases. This document provides a technical overview of the core mechanisms underlying D-THP's anti-inflammatory action, supported by quantitative data from preclinical studies. It details key experimental protocols for evaluating its efficacy and visualizes the complex signaling pathways it modulates. D-THP exerts its effects by inhibiting critical inflammatory cascades, including the NF-κB, MAPK, and PI3K/Akt pathways, and by suppressing the NLRP3 inflammasome, leading to a marked reduction in pro-inflammatory cytokine production.[1][2][3]
Introduction to this compound and Inflammation
Inflammation is a vital biological response to injury or infection, but its dysregulation can lead to chronic diseases such as arthritis, inflammatory bowel disease, and neuroinflammatory disorders.[4][5] Key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) are central to the inflammatory process, orchestrating the production of cytokines, chemokines, and other inflammatory mediators.[5] this compound (D-THP) is an alkaloid that has been identified as a potent anti-inflammatory agent.[6][7] Its ability to modulate these fundamental pathways underscores its potential as a therapeutic agent. This guide synthesizes current research to provide an in-depth look at its mechanisms, effects, and the methodologies used to investigate them.
Core Mechanisms of Anti-Inflammatory Action
D-THP's anti-inflammatory effects are multifaceted, primarily involving the suppression of key pro-inflammatory signaling pathways and the inhibition of inflammasome activation.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
D-THP has been shown to inhibit this cascade. Studies indicate that D-THP can decrease the phosphorylation of NF-κB p65 and IκBα, thereby preventing NF-κB's nuclear translocation and subsequent gene expression.[2][4] This mechanism is central to its ability to reduce the expression of cytokines like TNF-α and IL-1β.[1][4] The inhibition of the TLR4/NF-κB pathway has been specifically implicated in its protective effects.[2][8]
Attenuation of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) family, including ERK and p38, plays a crucial role in translating extracellular signals into cellular responses, including inflammation. D-THP has been observed to inhibit the phosphorylation of both ERK and p38 MAPK in a dose-dependent manner in LPS-stimulated THP-1 human monocytic cells.[6][7] This action contributes to the downstream suppression of pro-inflammatory mediators like IL-8.[6] The inhibition of the ERK/NF-κB and TRAF6/JNK pathways has also been reported as a key anti-inflammatory mechanism.[1]
Modulation of the PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is involved in various cellular processes, including inflammation. D-THP has been found to protect against acute lung injury by inhibiting PI3K/Akt/mTOR phosphorylation.[1] Conversely, in the context of peripheral nerve regeneration, D-THP appears to activate the PI3K/Akt/GSK3β axis, which facilitates the polarization of macrophages towards an anti-inflammatory M2 subtype.[2] This context-dependent regulation highlights the complexity of D-THP's mechanism of action.
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 via caspase-1.[9][10] Dysregulation of the NLRP3 inflammasome is linked to numerous inflammatory diseases. Levo-tetrahydropalmatine (the levorotatory form of THP) has been shown to ameliorate neuropathic pain by inhibiting the Clec7a-MAPK/NF-κB-NLRP3 inflammasome axis.[3] D-THP has also been shown to inhibit inflammasome activation in models of hyperlipidemia.[8][9] This inhibition prevents the cleavage of pro-IL-1β into its active, secreted form.[9]
References
- 1. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 2. Tetrahydropalmatine ameliorates peripheral nerve regeneration by enhancing macrophage anti-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levo-tetrahydropalmatine ameliorates neuropathic pain by inhibiting the activation of the Clec7a-MAPK/NF-κB-NLRP3 inflammasome axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tetrahydropalmatine inhibits pro-inflammatory mediators in lipopolysaccharide-stimulated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrahydropalmatine Inhibits Pro-Inflammatory Mediators in Lipopolysaccharide-Stimulated THP-1 Cells [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. Tetrahydropalmatine Alleviates Hyperlipidemia by Regulating Lipid Peroxidation, Endoplasmic Reticulum Stress, and Inflammasome Activation by Inhibiting the TLR4-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
D-Tetrahydropalmatine's Enigmatic Dance with the GABAergic System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Tetrahydropalmatine (d-THP), an active alkaloid isolated from the Corydalis species, has garnered significant interest for its therapeutic potential, particularly its sedative, anxiolytic, and analgesic properties. Emerging evidence suggests that a primary mechanism underlying these effects is its interaction with the GABAergic system, the principal inhibitory neurotransmitter system in the central nervous system. This technical guide provides an in-depth exploration of the current understanding of d-THP's effects on the GABAergic system. While direct quantitative in vitro data on d-THP remains elusive in publicly available literature, this paper synthesizes the existing preclinical behavioral evidence, outlines detailed experimental protocols for future investigations, and presents a hypothetical framework for its mechanism of action based on current knowledge. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development, highlighting both what is known and the critical gaps in knowledge that warrant further investigation.
Introduction to the GABAergic System
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system. Its principal function is to reduce neuronal excitability, thereby maintaining a balanced state of neural activity. The key components of this system are the GABA receptors, which are broadly classified into two main types: GABAA and GABAB receptors.
GABAA receptors are ionotropic receptors that form a chloride ion channel. Upon binding of GABA, the channel opens, allowing an influx of chloride ions into the neuron. This influx leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential and thus producing an inhibitory effect. The GABAA receptor is a pentameric structure composed of various subunits (e.g., α, β, γ, δ), and the specific subunit composition determines the receptor's pharmacological and physiological properties.
This compound: An Overview
This compound is one of the active constituents of the traditional Chinese medicinal plant Corydalis yanhusuo. It is an isoquinoline (B145761) alkaloid with a range of pharmacological effects, including analgesia, sedation, and anxiolysis. While its interaction with the dopaminergic system is well-documented, its effects on the GABAergic system are increasingly recognized as a crucial aspect of its therapeutic profile. Preclinical studies suggest that d-THP modulates GABAergic transmission, thereby contributing to its central nervous system depressant effects.[1]
Evidence for this compound's Interaction with the GABAergic System
A key study demonstrated that low doses of dl-THP (0.5-10 mg/kg) administered orally to mice produced a significant anxiolytic-like effect in the elevated plus-maze test.[2][3] This effect was characterized by an increase in the percentage of entries and time spent in the open arms of the maze, without affecting the number of entries into the closed arms, indicating a specific anxiolytic action rather than general motor stimulation.[2]
Crucially, the anxiolytic effect of dl-THP was abolished by the co-administration of flumazenil, a known antagonist of the benzodiazepine (B76468) binding site on the GABAA receptor.[2][3] This finding strongly suggests that the anxiolytic properties of dl-THP are, at least in part, mediated through an interaction with the benzodiazepine site of the GABAA receptor, leading to an enhancement of GABAergic inhibition.[2]
Quantitative Behavioral Data
The following table summarizes the key quantitative findings from the elevated plus-maze study with dl-THP.
| Treatment Group | Dose (mg/kg, p.o.) | % Entries in Open Arms | % Time in Open Arms | Number of Closed Arm Entries |
| Vehicle (Control) | - | ~15% | ~10% | No significant change |
| dl-THP | 0.5 | Increased | Increased | No significant change |
| dl-THP | 1 | Increased | Increased | No significant change |
| dl-THP | 5 | Increased | Increased | No significant change |
| dl-THP | 10 | Increased | Increased | No significant change |
| dl-THP + Flumazenil | 10 + 1.25 (i.p.) | Reversed to control levels | Reversed to control levels | No significant change |
Data are approximations based on graphical representations in the cited literature for illustrative purposes.[2]
Proposed Mechanism of Action
Based on the available evidence, a proposed mechanism of action for d-THP's effect on the GABAergic system can be formulated. It is hypothesized that d-THP acts as a positive allosteric modulator of the GABAA receptor, likely through the benzodiazepine binding site. This modulation enhances the effect of endogenous GABA, leading to increased chloride ion influx and subsequent neuronal hyperpolarization. This enhanced inhibitory tone in key brain regions, such as the amygdala, is thought to underlie the observed anxiolytic and sedative effects.
Experimental Protocols for Future Research
To elucidate the precise mechanism of action of d-THP on the GABAergic system, the following experimental protocols are recommended.
Radioligand Binding Assay for GABAA Receptor
This protocol is designed to determine the binding affinity (Ki) of d-THP for the GABAA receptor, specifically targeting the benzodiazepine binding site using [3H]-Flumazenil as the radioligand.
Materials:
-
Rat brain cortex tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]-Flumazenil (radioligand)
-
Unlabeled Flumazenil (for non-specific binding)
-
This compound (test compound)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain cortical tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation in fresh buffer multiple times.
-
Resuspend the final pellet in the assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, [3H]-Flumazenil at a concentration near its Kd, and varying concentrations of d-THP.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of unlabeled Flumazenil.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the d-THP concentration.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Electrophysiological Recording of GABA-Evoked Currents
This protocol uses the whole-cell patch-clamp technique to directly measure the effect of d-THP on GABA-evoked currents in cultured neurons or brain slices.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices
-
External solution (e.g., artificial cerebrospinal fluid)
-
Internal solution (for the patch pipette, containing a high chloride concentration)
-
GABA
-
This compound
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators and microscope
Procedure:
-
Cell Preparation:
-
Prepare cultured neurons or acute brain slices according to standard protocols.
-
Place the preparation in the recording chamber on the microscope stage and perfuse with external solution.
-
-
Patch-Clamp Recording:
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with the internal solution.
-
Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette to achieve the whole-cell configuration.
-
Clamp the neuron's membrane potential at a holding potential (e.g., -60 mV).
-
-
Drug Application:
-
Apply a low concentration of GABA (e.g., EC10-EC20) to the neuron to evoke a baseline inward chloride current.
-
Co-apply d-THP at various concentrations with the same concentration of GABA.
-
Record the changes in the amplitude and kinetics of the GABA-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of d-THP.
-
Calculate the percentage potentiation of the GABA current by d-THP.
-
Construct a concentration-response curve for d-THP's potentiation and determine the EC50 value.
-
References
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of D-THP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of D-tetrahydropalmatine (D-THP). The information presented is intended to support research and development efforts by providing key data, experimental methodologies, and visual representations of the underlying biological processes.
Pharmacokinetics of D-THP
The pharmacokinetic profile of a compound describes its absorption, distribution, metabolism, and excretion (ADME) within an organism. Understanding these processes is crucial for determining the dosing regimen, efficacy, and potential toxicity of a drug candidate.
Absorption and Bioavailability
Studies have shown that tetrahydropalmatine (B600727) (THP) generally exhibits poor intestinal absorption, leading to low oral bioavailability.[1] However, formulation strategies such as self-microemulsifying drug delivery systems (SMEDDS) have been shown to significantly increase the absorption and bioavailability of l-THP in rats.[2]
Distribution
Following absorption, D-THP is distributed throughout the body. Detailed tissue distribution studies for D-THP are limited. However, studies on racemic THP in rats have shown that the compound distributes into various tissues, with the highest concentrations found in the liver.[3]
Quantitative Pharmacokinetic Parameters
The following tables summarize the available quantitative pharmacokinetic data for the enantiomers of tetrahydropalmatine in various animal models. It is important to note that specific data for D-THP administered intravenously is limited in the reviewed literature, which would be necessary to determine absolute bioavailability.
Table 1: Oral Pharmacokinetic Parameters of Tetrahydropalmatine (THP) Enantiomers in Rats
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀-∞ (µg·h/mL) | Reference |
| (-)-THP (from rac-THP) | 5 (oral) | 2.91 (ratio to (+)-THP) | - | 2.84 (ratio to (+)-THP) | [4] |
| (+)-THP (from rac-THP) | 5 (oral) | - | - | - | [4] |
| rac-THP | 60 (oral) | 7.54 ± 2.9 | - | 81.44 ± 45.0 | [5] |
| l-THP (suspension) | - | - | - | - | [2] |
| l-THP (SMEDDS) | - | - | - | 3.25-fold increase vs. suspension | [2] |
Table 2: Oral Pharmacokinetic Parameters of Tetrahydropalmatine (THP) Enantiomers in Dogs
| Compound | Dose (mg/kg) | Cmax (µg/mL) | AUC₀-∞ (µg·h/mL) | Reference |
| (-)-THP (from rac-THP) | - | 1.60 ± 0.81 | 9.88 ± 2.58 | |
| (+)-THP (from rac-THP) | - | 0.36 ± 0.21 | 1.22 ± 0.40 |
Metabolism of D-THP
Metabolism is the biochemical modification of drug compounds by living organisms, primarily by specialized enzymatic systems. This process is essential for the detoxification and elimination of xenobiotics.
Primary Metabolic Pathways
The metabolism of THP enantiomers is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1] The main metabolic reactions include demethylation.[6]
Cytochrome P450 Isoform Contribution
In vitro studies using human and rat liver microsomes have identified the key CYP isoforms involved in THP metabolism.
-
Human Liver Microsomes: THP enantiomers are predominantly metabolized by CYP3A4/5 and CYP1A2 . Notably, (+)-THP is preferentially metabolized by CYP1A2, while CYP3A4/5 contribute equally to the metabolism of both (-)-THP and (+)-THP.[1]
-
Rat Liver Microsomes: In rats, CYP3A1/2 and CYP1A2 are the main enzymes responsible for THP metabolism. CYP3A1/2 tends to metabolize (+)-THP, whereas CYP1A2 preferentially metabolizes (-)-THP.[1]
Phase II Conjugation
While Phase I metabolism by CYPs is a key step, subsequent Phase II conjugation reactions, such as glucuronidation and sulfation, are also likely to be involved in the further detoxification and elimination of D-THP and its metabolites. Specific UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) isoforms responsible for D-THP conjugation have not been definitively identified in the reviewed literature. However, alkaloids with phenolic hydroxyl groups are known substrates for various UGT and SULT isoforms.[7][8][9]
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
The following is a generalized protocol for an in vivo pharmacokinetic study of D-THP in rats, based on common practices in the field.
-
Animal Model: Male Sprague-Dawley rats are commonly used.[10]
-
Drug Administration: D-THP is administered orally (e.g., by gavage) or intravenously (e.g., via the tail vein).
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of D-THP and its metabolites are quantified using a validated LC-MS/MS method.[4]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance) are calculated from the plasma concentration-time data using non-compartmental analysis.
In Vitro Metabolism Study using Human Liver Microsomes
This protocol outlines a general procedure for investigating the in vitro metabolism of D-THP.
-
Incubation Mixture: A typical incubation mixture contains human liver microsomes, D-THP, and an NADPH-generating system in a phosphate (B84403) buffer.
-
Incubation: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C.
-
Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Metabolite Identification and Quantification: The disappearance of the parent compound (D-THP) and the formation of metabolites are monitored by LC-MS/MS.
-
CYP Inhibition Assay: To identify the specific CYP isoforms involved, selective chemical inhibitors or antibodies for different CYPs are included in the incubation mixture. A reduction in the metabolism of D-THP in the presence of a specific inhibitor indicates the involvement of that CYP isoform.[11][12][13]
Analytical Method: LC-MS/MS for D-THP and Metabolites in Plasma
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of D-THP and its metabolites in biological matrices.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation or liquid-liquid extraction.[4]
-
Chromatographic Separation: Separation is achieved on a C18 reversed-phase column with a gradient mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid).[10]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for D-THP and its metabolites are monitored for quantification.
Signaling Pathways and Regulation of Metabolism
The expression and activity of drug-metabolizing enzymes, particularly CYPs, are regulated by complex signaling pathways involving nuclear receptors. These receptors act as xenobiotic sensors and modulate gene expression in response to foreign compounds.
-
Aryl Hydrocarbon Receptor (AhR): AhR is a key regulator of CYP1A2 expression. Upon activation by ligands, AhR translocates to the nucleus and induces the transcription of CYP1A2 and other target genes.[7]
-
Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR): PXR and CAR are the primary regulators of CYP3A4 expression. A wide range of xenobiotics can activate these receptors, leading to increased transcription of CYP3A4.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.
Caption: Metabolic Pathway of D-THP.
Caption: In Vivo Pharmacokinetic Study Workflow.
Caption: Regulation of D-THP Metabolizing Enzymes.
References
- 1. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 2. Pharmacokinetic study of three different formulations of l-tetrahydropalmatine in brain tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain pharmacokinetics and tissue distribution of tetrahydropalmatine enantiomers in rats after oral administration of the racemate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative studies on pharmacokinetic fates of tetrahydropalmatine enantiomers in different chemical environments in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid determination and comparative pharmacokinetics of tetrahydropalmatine in spontaneously hypertensive rats and normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of isoform-specific UGT metabolism to determine and describe rates and profiles of glucuronidation of wogonin and oroxylin A by human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Variable sulfation of dietary polyphenols by recombinant human sulfotransferase (SULT) 1A1 genetic variants and SULT1E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SULT genetic polymorphisms: physiological, pharmacological and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Sulfotransferases in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. LC-MS/MS Based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) | Bienta [bienta.net]
Preliminary Toxicity Profile of D-Tetrahydropalmatine in Animal Models: A Technical Guide and Data Gap Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Tetrahydropalmatine (d-THP), the dextrorotatory isomer of Tetrahydropalmatine, is a compound of interest for its distinct pharmacological properties, which differ from its more extensively studied levo-isomer (l-THP) and the racemic mixture (THP). Despite its potential, a comprehensive preliminary toxicity profile of d-THP in animal models is conspicuously absent from publicly available scientific literature. This technical guide synthesizes the limited available information, highlights the significant data gaps, and provides a roadmap for the essential toxicological studies required to advance the development of d-THP. The primary takeaway for researchers and drug development professionals is the critical need for systematic toxicological evaluation of d-THP, as data from the racemic mixture or the l-isomer cannot be safely extrapolated to the d-isomer due to its unique pharmacological activities.
Introduction to this compound
Tetrahydropalmatine is a protoberberine alkaloid found in several plant species. It exists as a racemic mixture of two enantiomers: l-Tetrahydropalmatine and this compound. While l-THP has been studied for its analgesic, sedative, and antipsychotic-like effects, primarily through its action as a dopamine (B1211576) receptor antagonist, d-THP exhibits a different pharmacological profile. Limited research suggests that d-THP acts as an inhibitor of dopamine D1 receptors with no significant affinity for D2 receptors, and it may contribute to the overall toxicological profile of racemic THP by causing monoamine depletion. This distinction in mechanism of action underscores the necessity of evaluating the toxicity of d-THP as a separate entity.
Current State of Toxicological Data: A Significant Gap
A thorough review of scientific literature reveals a significant lack of specific toxicological data for this compound. No dedicated studies on the acute, sub-acute, chronic, genetic, or reproductive toxicity of d-THP in any animal model have been published. While some information is available for the racemic mixture (THP) and the levo-isomer (l-THP), this data is insufficient for a reliable safety assessment of d-THP.
Data on Racemic Tetrahydropalmatine (THP)
Information on the toxicity of the racemic mixture is also sparse. Reviews have noted that toxicity studies on THP are limited, particularly concerning long-term and acute toxicity.[1] In humans, overdose of THP has been associated with adverse effects such as respiratory inhibition and extrapyramidal symptoms, which are consistent with dopamine receptor antagonism.[2] One study on the cardioprotective effects of THP in rats found no apparent hepatorenal toxicity.[3] However, these findings are not a substitute for formal, guideline-compliant toxicology studies.
Data on L-Tetrahydropalmatine (l-THP)
L-THP has a history of use in China as an analgesic and sedative under the name Rotundine.[1] It is generally considered safe at therapeutic doses, with side effects at higher doses including drowsiness, dizziness, and nausea.[2][4] While some preclinical studies have used l-THP at various doses in rodents to assess its pharmacological effects, these were not designed as toxicology studies and do not provide key toxicological endpoints like LD50, No-Observed-Adverse-Effect Level (NOAEL), or Lowest-Observed-Adverse-Effect Level (LOAEL).
Recommended Path Forward: A Roadmap for Foundational Toxicity Testing
To address the current data void, a systematic toxicological evaluation of this compound is imperative. The following sections outline the standard experimental workflows for the necessary toxicity studies. These workflows are presented as a guide for researchers and drug development professionals to establish a preliminary toxicity profile for d-THP.
Acute Toxicity Studies
The initial step in assessing the toxicity of d-THP is to determine its acute toxicity. The primary goal is to establish the median lethal dose (LD50) and identify the clinical signs of toxicity following a single high-dose exposure.
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
-
Test System: Rodent species, typically Wistar rats or ICR mice (one sex, usually female, is used initially).
-
Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. A minimum acclimatization period of 5 days is required.
-
Dose Administration: D-THP is administered orally by gavage. The initial dose is selected based on any available preliminary data or in silico predictions. Subsequent doses are adjusted up or down by a constant factor (e.g., 1.5 or 2) based on the outcome of the previously dosed animal.
-
Observation Period: Animals are observed for clinical signs of toxicity and mortality for at least 14 days post-dosing. Observations are frequent on the day of dosing (e.g., at 30 minutes, 1, 2, 4, and 6 hours) and then daily thereafter. Body weights are recorded prior to dosing and at regular intervals during the observation period.
-
Endpoint: The primary endpoint is the calculation of the LD50 value with confidence intervals. Gross necropsy is performed on all animals to identify any target organs of toxicity.
Sub-Acute and Sub-Chronic Toxicity Studies
Following the determination of acute toxicity, repeated-dose studies are necessary to evaluate the effects of d-THP over a longer duration. These studies help to identify target organs, characterize the dose-response relationship, and establish a No-Observed-Adverse-Effect Level (NOAEL).
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study
-
Test System: Two rodent species are typically used (e.g., rats and mice). Both sexes should be included.
-
Dose Levels: A minimum of three dose levels and a control group are used. Dose levels are selected based on the acute toxicity data, with the highest dose expected to produce some toxicity but not significant mortality.
-
Dose Administration: D-THP is administered orally by gavage daily for 28 consecutive days.
-
In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.
-
Terminal Procedures: At the end of the 28-day period, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed. A comprehensive list of tissues is collected and preserved for histopathological examination.
-
Endpoints: The primary endpoints are the identification of target organs of toxicity, the characterization of dose-related effects, and the determination of the NOAEL and LOAEL.
Genotoxicity Assessment
A battery of tests is required to assess the genotoxic potential of d-THP, i.e., its ability to cause damage to genetic material.
Experimental Protocol: Standard Genotoxicity Battery
-
Bacterial Reverse Mutation Test (Ames Test): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations (gene mutations). The test is conducted with and without metabolic activation (S9 mix).
-
In Vitro Chromosomal Aberration Test: This test evaluates the potential of d-THP to induce structural chromosomal damage in cultured mammalian cells (e.g., Chinese hamster ovary cells or human peripheral blood lymphocytes).
-
In Vivo Micronucleus Test: This in vivo test in rodents (usually mice) assesses chromosomal damage or damage to the mitotic apparatus by measuring the formation of micronuclei in polychromatic erythrocytes in the bone marrow or peripheral blood.
Reproductive and Developmental Toxicity Studies
To assess the potential effects of d-THP on reproductive function and embryonic/fetal development, a series of specialized studies are required. A preliminary assessment can be made from the effects on reproductive organs in repeated-dose toxicity studies. If any concerns arise, dedicated reproductive and developmental toxicity studies should be conducted.
Conclusion and Future Directions
The current body of scientific literature presents a significant void in the toxicological understanding of this compound. For drug development professionals and researchers, this represents both a challenge and an opportunity. The distinct pharmacological profile of d-THP compared to its levo-isomer means that a separate and thorough toxicological evaluation is not just a regulatory requirement but a scientific necessity to ensure safety. The experimental workflows outlined in this guide provide a clear and standard path forward for establishing the foundational toxicity data required to responsibly advance the study and potential therapeutic application of this compound. Collaboration between academic researchers and pharmaceutical development entities will be crucial in filling this critical data gap.
References
- 1. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 2. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldscientific.com [worldscientific.com]
- 4. What are the side effects of Tetrahydropalmatine sulfate? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for In Vivo D-Tetrahydropalmatine Administration in Rats
These application notes provide detailed protocols for the in vivo administration of D-Tetrahydropalmatine (D-THP) to rats for research purposes. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound (D-THP), an active alkaloid compound isolated from the Corydalis plant, has garnered significant interest for its diverse pharmacological effects. It is primarily recognized for its analgesic, sedative, and anxiolytic properties. Research indicates that D-THP's mechanism of action involves the modulation of the central nervous system, particularly the dopaminergic system, by acting as an antagonist at dopamine (B1211576) D1 and D2 receptors. This has led to its investigation in various preclinical models, including pain, anxiety, and substance abuse.
Data Presentation
The following tables summarize quantitative data regarding the dosage, administration routes, and pharmacokinetic parameters of D-THP in rats, compiled from various studies.
Table 1: Dosage and Administration Routes of this compound in Rats
| Experimental Model | Rat Strain | D-THP Form | Route of Administration | Dosage (mg/kg) | Vehicle | Key Findings/Effects |
| Inflammatory Pain | Sprague-Dawley | l-THP | Intraperitoneal (i.p.) | 5, 10 | Saline | Alleviated mechanical allodynia and heat hyperalgesia.[1] |
| Heroin Self-Administration | Sprague-Dawley | dl-THP | Intraperitoneal (i.p.) | 5, 10, 20 | Not Specified | Attenuated heroin self-administration.[2][3] |
| Anxiety and Depression | Male Rats | l-THP | Intraperitoneal (i.p.) | 50 | Vehicle | Exerted anxiolytic-like and antidepressant effects.[4] |
| Epilepsy | Unspecified | dl-THP | Intraperitoneal (i.p.) | 10, 15 | Saline | Inhibited epileptic attacks.[5] |
| Hypotension and Bradycardia | Unspecified | dl-THP | Intravenous (i.v.) | 1-10 | Not Specified | Produced hypotension and bradycardia.[6] |
| Morphine Withdrawal | Unspecified | l-THP | Oral (p.o.) | 5 | Not Specified | Facilitated recovery from hyperalgesia during morphine withdrawal.[7] |
| Gastroprokinetic Effects | Not Specified | THP (in DA-9701) | Oral (p.o.) | 0.36, 0.74, 1.5 | Not Specified | Part of a botanical agent with gastroprokinetic activity.[8] |
| General Anxiolytic Effects | Mice | dl-THP | Oral (p.o.) | 0.5-10 | Not Specified | Exhibited selective anxiolytic effects.[9] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| D-THP Form | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (mg·h/L) | Half-life (h) |
| rac-THP | Oral | 5 | 148 ± 90 | 2.12 ± 1.1 | 1.500 ± 0.56 | Not Reported |
| THP (from extract) | Oral | Equivalent to 5 rac-THP | Not Reported | Not Reported | 1.90 ± 0.04 (low dose), 2.58 ± 0.08 (medium dose), 4.34 ± 0.19 (high dose) | Not Reported |
| THP | Not Specified | Not Specified | Not Reported | 0.44 | Not Reported | 4.49[10] |
| THP (in DA-9701) | Oral | 0.36, 0.74, 1.5 | Dose-proportional increase | 0.5 (for brain concentration) | Dose-proportional increase | Not Reported |
Experimental Protocols
The following are detailed methodologies for the key experiments involving the administration of D-THP in rats.
Preparation of this compound Solution
-
For Intraperitoneal (i.p.) and Subcutaneous (s.c.) Injection:
-
Weigh the desired amount of D-THP powder.
-
Dissolve the powder in a vehicle such as sterile 0.9% saline. The use of a small amount of a solubilizing agent like Tween 80 or DMSO may be necessary for higher concentrations, followed by dilution with saline. Ensure the final concentration of the solubilizing agent is minimal and non-toxic.
-
Vortex the solution until the D-THP is completely dissolved.
-
The solution should be prepared fresh on the day of the experiment.
-
-
For Oral Administration (p.o.):
-
D-THP can be dissolved in distilled water or saline for oral gavage.
-
For administration in drinking water or food, the appropriate concentration needs to be calculated based on the average daily consumption of the rats to achieve the target dose.
-
-
For Intravenous (i.v.) Injection:
-
A sterile and pyrogen-free solution is mandatory for intravenous administration.
-
Dissolve D-THP in sterile 0.9% saline. The solution must be filtered through a 0.22 µm sterile filter before injection.
-
Administration Procedures
-
Intraperitoneal (i.p.) Injection:
-
Restrain the rat securely.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and cecum.
-
Insert a 23-25 gauge needle at a 30-45 degree angle.
-
Aspirate to ensure no body fluids are drawn, indicating correct placement in the peritoneal cavity.
-
Inject the D-THP solution slowly. The recommended maximum injection volume is 5-10 mL/kg.[11]
-
-
Oral Gavage (p.o.):
-
Use a flexible or rigid gavage needle of appropriate size for the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the esophagus.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth until it passes the pharynx.
-
The needle should pass down the esophagus into the stomach with minimal resistance. If resistance is met, withdraw and reinsert.
-
Administer the solution slowly. The recommended volume is typically up to 5 mL/kg.[11]
-
-
Intravenous (i.v.) Injection:
-
The lateral tail vein is the most common site for intravenous injection in rats.
-
Warm the tail using a heat lamp or warm water to dilate the veins.
-
Place the rat in a restraining device.
-
Insert a 25-27 gauge needle attached to the syringe into the vein.
-
Successful entry into the vein is often indicated by a flash of blood in the needle hub.
-
Inject the solution slowly. For chronic studies requiring repeated i.v. administration, surgical implantation of a catheter into the jugular vein is recommended.
-
Mandatory Visualizations
Experimental Workflow for D-THP Administration in Rats
Caption: Experimental workflow for in vivo D-THP studies in rats.
Signaling Pathway of this compound
Caption: Signaling pathways modulated by this compound.
References
- 1. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. DL-Tetrahydropalmatine Inhibits Heroin Self-Administration in Rats | Atlantis Press [atlantis-press.com]
- 4. L-Tetrahydropalmatine Ameliorates Development of Anxiety and Depression-Related Symptoms Induced by Single Prolonged Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DL-tetrahydropalmatine-produced hypotension and bradycardia in rats through the inhibition of central nervous dopaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morphine Withdrawal-Induced Hyperalgesia in Models of Acute and Extended Withdrawal Is Attenuated by l-Tetrahydropalmatine | MDPI [mdpi.com]
- 8. Pharmacokinetics and Brain Distribution of Tetrahydropalmatine and Tetrahydroberberine after Oral Administration of DA-9701, a New Botanical Gastroprokinetic Agent, in Rats [jstage.jst.go.jp]
- 9. Anxiolytic-like action of orally administered dl-tetrahydropalmatine in elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 11. downstate.edu [downstate.edu]
Application Notes and Protocols for Testing D-Tetrahydropalmatine Bioactivity in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Tetrahydropalmatine (D-THP) is a bioactive isoquinoline (B145761) alkaloid found in several medicinal herbs, most notably from the Corydalis species. It has garnered significant scientific interest due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects.[1] This document provides detailed application notes and protocols for a range of cell culture assays to investigate and quantify the bioactivity of D-THP, offering a valuable resource for researchers in drug discovery and development.
Assessment of Cytotoxicity and Anti-proliferative Activity
A fundamental step in evaluating the bioactivity of any compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose, assessing cell metabolic activity as an indicator of cell viability.[2]
Data Presentation: Anti-proliferative Activity of D-THP
The following table summarizes the half-maximal inhibitory concentration (IC50) values of D-THP in various cancer cell lines, demonstrating its anti-proliferative potential.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 13.9 ± 0.1 |
| A549 | Lung Cancer | 48 | 15.4 ± 0.1 |
| Jurkat | T-cell Leukemia | 48 | ~4-6.5 |
| THP-1 | Acute Monocytic Leukemia | 48 | ~4-6.5 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocol: MTT Assay
This protocol outlines the steps to determine the cytotoxic and anti-proliferative effects of D-THP on a selected cell line.
Materials:
-
This compound (D-THP)
-
Selected cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
D-THP Treatment: Prepare serial dilutions of D-THP in complete culture medium. Remove the old medium from the wells and add 100 µL of the D-THP dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve D-THP) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C and 5% CO2, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance of the blank wells. Plot a dose-response curve and determine the IC50 value.
Evaluation of Anti-inflammatory Properties
D-THP has demonstrated significant anti-inflammatory effects, primarily by modulating the production of pro-inflammatory cytokines. Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method to quantify cytokine levels in cell culture supernatants.
Data Presentation: D-THP's Effect on Pro-inflammatory Cytokine Production
The following table illustrates the dose-dependent inhibitory effect of D-THP on the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage-like cell lines.
| Cell Line | Cytokine | Treatment | Concentration of D-THP (µM) | % Inhibition |
| RAW 264.7 | TNF-α | LPS (1 µg/mL) | 10 | Significant Reduction |
| RAW 264.7 | IL-6 | LPS (1 µg/mL) | 10 | Significant Reduction |
| THP-1 | TNF-α | LPS (1 µg/mL) | 1-50 | Dose-dependent suppression |
| THP-1 | IL-1β | LPS (1 µg/mL) | 1-50 | Dose-dependent suppression |
| BV-2 | TNF-α | LPS (100 ng/mL) | 10 | Significant Reduction |
| BV-2 | IL-6 | LPS (100 ng/mL) | 10 | Significant Reduction |
Note: "Significant Reduction" indicates a statistically significant decrease as reported in the literature, exact percentages may vary based on experimental conditions.
Experimental Protocol: Cytokine ELISA
This protocol describes the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of D-THP-treated, LPS-stimulated immune cells.
Materials:
-
This compound (D-THP)
-
Immune cell line (e.g., RAW 264.7, THP-1, or BV-2 microglia)
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
Commercially available ELISA kits for the cytokines of interest
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Stimulation: Seed cells (e.g., RAW 264.7 at 1 x 10^5 cells/well) in a 96-well plate and allow them to adhere overnight.
-
D-THP Pre-treatment: Pre-treat the cells with various concentrations of D-THP for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with an appropriate concentration of LPS (e.g., 1 µg/mL for RAW 264.7 and THP-1, or 100 ng/mL for BV-2) for 24 hours. Include untreated and LPS-only controls.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate (e.g., TMB) to develop color.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of the cytokines in the samples.
Investigation of Neuroprotective Effects
D-THP has shown promise as a neuroprotective agent. An in vitro model of Parkinson's disease can be established using the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) in the human neuroblastoma cell line SH-SY5Y.
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol details a method to assess the neuroprotective effects of D-THP against MPP+-induced cytotoxicity in SH-SY5Y cells.
Materials:
-
This compound (D-THP)
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
MPP+ (1-methyl-4-phenylpyridinium)
-
MTT assay reagents (as described in Section 1)
-
96-well plates
Procedure:
-
Cell Culture and Differentiation (Optional but Recommended): For a more neuron-like phenotype, SH-SY5Y cells can be differentiated by treating with retinoic acid (e.g., 10 µM) for 3-6 days.[3]
-
Cell Seeding: Seed SH-SY5Y cells (differentiated or undifferentiated) into 96-well plates.
-
D-THP Pre-treatment: Pre-treat the cells with various concentrations of D-THP for 24 hours.
-
MPP+ Induced Toxicity: Induce neurotoxicity by exposing the cells to MPP+ (e.g., 0.5 mM) for 24 hours.[4] Include untreated and MPP+-only treated controls.
-
Assessment of Cell Viability: Perform an MTT assay as described in Section 1 to determine the viability of the cells in each treatment group.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. An increase in cell viability in the D-THP pre-treated groups compared to the MPP+-only group indicates a neuroprotective effect.
Analysis of Dopamine (B1211576) Receptor Modulation
D-THP is known to interact with dopamine receptors.[5] Its bioactivity at these receptors can be assessed by measuring downstream signaling events, such as changes in intracellular calcium ([Ca2+]i) and cyclic AMP (cAMP) levels.
Experimental Protocol: Calcium Imaging
This protocol describes how to measure changes in intracellular calcium in response to D-THP, which can indicate its effect on dopamine receptors coupled to calcium signaling pathways.
Materials:
-
This compound (D-THP)
-
HEK293 cells stably expressing dopamine D1 or D2 receptors, or SH-SY5Y cells (endogenously express dopamine receptors)
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Fluorescence microscope with an imaging system
Procedure:
-
Cell Culture: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Dye Loading: Incubate the cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBS for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells with HBS to remove excess dye.
-
Imaging: Mount the coverslip on the microscope stage and perfuse with HBS.
-
Baseline Measurement: Record the baseline fluorescence intensity.
-
D-THP Application: Apply D-THP at the desired concentration and record the change in fluorescence intensity over time.
-
Data Analysis: Quantify the change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration.
Experimental Protocol: cAMP Assay
This protocol outlines a method to measure changes in intracellular cAMP levels, which is a key second messenger for dopamine D1-like (Gs-coupled, increase cAMP) and D2-like (Gi-coupled, decrease cAMP) receptors.
Materials:
-
This compound (D-THP)
-
SH-SY5Y cells or HEK293 cells expressing dopamine receptors
-
Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production)
-
Commercially available cAMP assay kit (e.g., ELISA or HTRF-based)
-
Cell culture plates
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture plates as recommended by the cAMP assay kit manufacturer.
-
D-THP Treatment: Treat the cells with various concentrations of D-THP for a specified time.
-
Adenylyl Cyclase Stimulation (for Gi-coupled receptors): To measure the inhibitory effect of D-THP on D2-like receptors, co-treat the cells with D-THP and forskolin.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the change in cAMP levels in response to D-THP treatment. A decrease in forskolin-stimulated cAMP levels suggests D2-like receptor agonism, while an increase suggests D1-like receptor agonism.
Elucidation of Molecular Mechanisms: Signaling Pathway Analysis
To understand the molecular mechanisms underlying D-THP's bioactivity, it is crucial to investigate its effects on key intracellular signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer and inflammatory diseases.
Experimental Workflow: Western Blotting for Signaling Pathway Analysis
Signaling Pathways Modulated by this compound
D-THP has been shown to exert its effects by modulating key signaling cascades. The following diagrams illustrate the putative points of intervention for D-THP within the PI3K/Akt and MAPK/ERK pathways.
PI3K/Akt Signaling Pathway
MAPK/ERK Signaling Pathway
Experimental Protocol: Western Blotting for p-ERK and p-Akt
This protocol provides a method to assess the effect of D-THP on the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt pathways.
Materials:
-
This compound (D-THP)
-
Appropriate cell line (e.g., RAW 264.7 for inflammation, A549 for cancer)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with D-THP at various concentrations and for different time points. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-ERK) overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against the total protein (e.g., anti-ERK) and a loading control (e.g., anti-β-actin).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the in vitro evaluation of this compound's bioactivity. By employing these assays, researchers can effectively investigate its anti-cancer, anti-inflammatory, and neuroprotective properties, as well as elucidate the underlying molecular mechanisms. This systematic approach is essential for advancing our understanding of D-THP's therapeutic potential and for the development of novel pharmaceuticals.
References
- 1. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. brainvta.tech [brainvta.tech]
- 3. Differentiation of SH-SY5Y cells [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a D-Tetrahydropalmatine-Loaded Self-Microemulsifying Drug Delivery System (SMEDDS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Tetrahydropalmatine (D-THP), an active isoquinoline (B145761) alkaloid, exhibits a range of pharmacological activities, including analgesic and neuroprotective effects. However, its therapeutic potential is often hindered by poor aqueous solubility, leading to low and erratic oral bioavailability. Self-Microemulsifying Drug Delivery Systems (SMEDDS) present a promising strategy to overcome these limitations. SMEDDS are isotropic mixtures of an oil, a surfactant, and a co-surfactant, which spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ formation of a microemulsion with a large interfacial area enhances the dissolution and absorption of lipophilic drugs like D-THP. A study on the related compound L-tetrahydropalmatine (l-THP) demonstrated that a SMEDDS formulation increased its oral bioavailability in rabbits by 198.63% compared to a suspension.[1] This significant improvement highlights the potential of SMEDDS for enhancing the delivery of D-THP.
These application notes provide a comprehensive guide to the formulation, characterization, and evaluation of a D-THP-loaded SMEDDS. The protocols outlined below are designed to guide researchers through the systematic development of a stable and efficient oral delivery system for D-THP.
Data Presentation
Table 1: Solubility of this compound in Various Excipients
| Excipient Type | Excipient Name | Solubility (mg/mL) (Hypothetical Values) |
| Oil | Capryol 90 | 215 ± 2.15 |
| Labrafil M 1944 CS | 180 ± 1.75 | |
| Castor Oil | 155 ± 1.50 | |
| Olive Oil | 95 ± 1.10 | |
| Surfactant | Cremophor RH 40 | 165 ± 1.80 |
| Tween 80 | 140 ± 1.68 | |
| Labrasol | 190 ± 2.05 | |
| Tween 20 | 105 ± 1.25 | |
| Co-surfactant | Transcutol HP | 185 ± 1.95 |
| PEG 400 | 170 ± 0.17 | |
| Propylene Glycol | 120 ± 1.30 | |
| Ethanol | 250 ± 2.50 |
Note: The solubility values presented are hypothetical and should be determined experimentally for D-THP. A study on the poorly soluble drug vorapaxar (B1682261) showed it had significantly higher solubility in Capryol 90 (225±1.32%), while Tween 80 (140±1.68%) and PEG 400 (170±0.17%) also demonstrated high solubility for the drug.[2]
Table 2: Composition and Characterization of Optimized D-THP SMEDDS Formulations
| Formulation Code | Oil (Capryol 90) (% w/w) | Surfactant (Cremophor RH 40) (% w/w) | Co-surfactant (Transcutol HP) (% w/w) | Globule Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Emulsification Time (s) |
| F1 | 20 | 50 | 30 | 45.5 ± 2.1 | 0.18 ± 0.02 | -5.2 ± 0.5 | 25 ± 3 |
| F2 | 25 | 45 | 30 | 55.2 ± 3.5 | 0.21 ± 0.03 | -4.8 ± 0.7 | 32 ± 4 |
| F3 | 30 | 40 | 30 | 68.9 ± 4.2 | 0.25 ± 0.04 | -4.5 ± 0.6 | 45 ± 5 |
Note: These values are illustrative. The optimal formulation should be determined based on experimental results. An optimized SMEDDS formulation of another drug had a droplet size of 26.08 ± 1.68 nm and a zeta potential of -2.76 mV.[3]
Table 3: In Vitro Drug Release of Optimized D-THP SMEDDS vs. Pure Drug
| Time (min) | Cumulative Drug Release (%) - Optimized SMEDDS (F1) | Cumulative Drug Release (%) - Pure D-THP |
| 5 | 45.2 ± 2.5 | 5.1 ± 0.8 |
| 15 | 88.9 ± 3.1 | 12.5 ± 1.2 |
| 30 | 95.1 ± 2.8 | 18.9 ± 1.5 |
| 60 | 98.5 ± 1.9 | 25.3 ± 2.1 |
Note: Data represents mean ± SD (n=3). Dissolution medium: 0.1 N HCl (pH 1.2). A fenofibrate (B1672516) SMEDDS formulation showed complete release in 15 minutes, compared to the limited dissolution of the plain drug.[4]
Experimental Protocols
Protocol 1: Screening of Excipients (Solubility Studies)
Objective: To select the appropriate oil, surfactant, and co-surfactant with the highest solubilizing capacity for D-THP.
Materials:
-
This compound (D-THP) powder
-
Oils: Capryol 90, Labrafil M 1944 CS, Castor Oil, Olive Oil, etc.
-
Surfactants: Cremophor RH 40, Tween 80, Labrasol, Tween 20, etc.
-
Co-surfactants: Transcutol HP, PEG 400, Propylene Glycol, Ethanol, etc.
-
Vials with screw caps
-
Shaking water bath
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of D-THP powder to 2 mL of each selected vehicle (oil, surfactant, or co-surfactant) in a separate vial.
-
Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for 72 hours to reach equilibrium.[5]
-
After 72 hours, centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved drug.[5]
-
Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol).
-
Analyze the concentration of D-THP in the diluted supernatant using a validated UV-Vis spectrophotometric or HPLC method.
-
The excipients that exhibit the highest solubility for D-THP will be selected for the next stage of formulation development.
Protocol 2: Construction of Pseudo-Ternary Phase Diagrams
Objective: To identify the self-microemulsifying regions and determine the optimal concentration ranges of the selected oil, surfactant, and co-surfactant.
Materials:
-
Selected oil, surfactant, and co-surfactant from Protocol 1
-
Distilled water
-
Glass beakers and magnetic stirrer
Procedure:
-
Prepare mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:2, 1:1, 2:1, 3:1, 4:1).[6]
-
For each Smix ratio, prepare a series of mixtures with the selected oil at various weight ratios, ranging from 9:1 to 1:9 (Oil:Smix).[6]
-
Titrate each Oil:Smix mixture with distilled water dropwise under gentle magnetic stirring at a constant temperature (e.g., 37°C).
-
Observe the mixtures visually for transparency and flowability. The endpoint of the titration is the point where the mixture becomes turbid or shows phase separation.
-
Record the amount of water added at the endpoint.
-
Calculate the percentage composition of the oil, Smix, and water at each point.
-
Plot the data on a ternary phase diagram with the oil, Smix, and water at the three vertices. The area where clear and isotropic microemulsions are formed represents the self-microemulsifying region.
Protocol 3: Preparation and Characterization of D-THP SMEDDS
Objective: To prepare D-THP-loaded SMEDDS formulations and characterize their physicochemical properties.
Materials:
-
D-THP powder
-
Selected oil, surfactant, and co-surfactant
-
Vortex mixer
-
Particle size analyzer (e.g., Zetasizer)
-
USP dissolution apparatus
Procedure:
-
Preparation:
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant based on the ratios identified from the pseudo-ternary phase diagram.
-
Add the accurately weighed D-THP to the mixture.
-
Vortex the mixture until a clear and homogenous solution is obtained. Gentle heating may be applied if necessary to facilitate dissolution.
-
-
Characterization:
-
Emulsification Time and Dispersibility Grade: Add 1 mL of the SMEDDS formulation to 500 mL of distilled water in a USP dissolution apparatus II at 37°C with gentle agitation (50 rpm).[7] Visually assess the time taken for the formulation to form a clear microemulsion and assign a dispersibility grade (e.g., Grade A for rapid formation of a clear/bluish microemulsion).[7]
-
Globule Size and Polydispersity Index (PDI): Dilute the SMEDDS formulation (e.g., 100-fold) with distilled water and measure the globule size and PDI using a dynamic light scattering instrument.
-
Zeta Potential: Measure the zeta potential of the diluted microemulsion to assess its surface charge and stability.
-
Thermodynamic Stability Studies: Subject the formulations to stress tests, including centrifugation (e.g., 3500 rpm for 30 minutes) and freeze-thaw cycles (e.g., three cycles between -21°C and +25°C), to evaluate for any signs of phase separation or drug precipitation.[8][9]
-
In Vitro Drug Release: Perform dissolution studies using a USP dissolution apparatus. Add the SMEDDS formulation (encapsulated or as a liquid) to the dissolution medium (e.g., 0.1 N HCl or phosphate (B84403) buffer) and withdraw samples at predetermined time intervals.[10] Analyze the drug content in the samples using a suitable analytical method.
-
Protocol 4: In Vivo Pharmacokinetic Studies
Objective: To evaluate the oral bioavailability of the optimized D-THP SMEDDS formulation in an animal model.
Materials:
-
Optimized D-THP SMEDDS formulation
-
D-THP suspension (as control)
-
Animal model (e.g., Wistar rats or rabbits)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the animals overnight (12 hours) with free access to water before the experiment.
-
Divide the animals into two groups: one receiving the D-THP SMEDDS and the other receiving the D-THP suspension.
-
Administer the formulations orally via gavage at a predetermined dose.
-
Collect blood samples from the retro-orbital plexus or tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of D-THP in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) and determine the relative bioavailability of the SMEDDS formulation compared to the suspension. A study on l-THP SMEDDS showed a 198.63% improvement in oral bioavailability compared to a suspension.[1]
Mandatory Visualizations
Caption: Workflow for the development and evaluation of D-THP SMEDDS.
Caption: Mechanism of bioavailability enhancement by SMEDDS.
Caption: Postulated signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. wjpmr.com [wjpmr.com]
- 3. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and in vivo evaluation of SMEDDS (self-microemulsifying drug delivery system) containing fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-microemulsifying drug delivery system (SMEDDS) for improved oral delivery and photostability of methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudoternary phase diagram construction [protocols.io]
- 7. rjptonline.org [rjptonline.org]
- 8. jmpas.com [jmpas.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of self-microemulsifying drug delivery system and solid-self-microemulsifying drug delivery system of telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing D-Tetrahydropalmatine Effects on Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the therapeutic potential of D-Tetrahydropalmatine (d-THP) in rodent models of neuropathic pain. The protocols for two standard models, the Chronic Constriction Injury (CCI) and the Spared Nerve Injury (SNI) models, are outlined, followed by methods for behavioral assessment of pain and a summary of expected outcomes based on existing research.
Introduction
Neuropathic pain, a chronic and debilitating condition arising from nerve damage, presents a significant challenge in clinical management. This compound (d-THP), an active component isolated from the Corydalis yanhusuo plant, has demonstrated notable analgesic properties in various pain models.[1][2] Its mechanism of action is multifaceted, involving the modulation of dopamine (B1211576) D1 and D2 receptors and exhibiting anti-inflammatory effects.[1][3][4] Specifically, l-THP, a form of tetrahydropalmatine, has been shown to exert its analgesic effects by acting as a partial agonist at dopamine D1 receptors and an antagonist at D2 receptors.[3][5] Furthermore, research suggests that d-THP may alleviate neuropathic pain by inhibiting neuroinflammation through pathways such as the Clec7a-MAPK/NF-κB-NLRP3 inflammasome axis and the p38MAPK/NF-κB/iNOS signaling pathway.[4][6][7]
This document provides detailed protocols for inducing neuropathic pain in rodents and assessing the analgesic effects of d-THP.
Neuropathic Pain Models: Surgical Protocols
Two of the most widely used and well-validated rodent models of neuropathic pain are the Chronic Constriction Injury (CCI) and the Spared Nerve Injury (SNI) models.[8]
Chronic Constriction Injury (CCI) Model
The CCI model involves the loose ligation of the sciatic nerve, leading to the development of persistent pain behaviors.[8][9]
Surgical Protocol:
-
Anesthesia: Anesthetize the rodent (rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave and disinfect the surgical area on the lateral surface of the thigh.
-
Incision: Make a small skin incision on the thigh to expose the biceps femoris muscle.
-
Nerve Exposure: Bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.[10][11]
-
Ligation: Proximal to the sciatic nerve's trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with approximately 1 mm spacing between them.[11] The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.[11]
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.[9][10]
-
Post-operative Care: Provide appropriate post-operative care, including analgesia for the first 24-48 hours (note: some protocols may avoid analgesia to not interfere with pain model development[9]) and monitor the animal for signs of infection or distress. Animals should be group-housed with extra bedding.[9]
Spared Nerve Injury (SNI) Model
The SNI model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving one branch intact.[12][13][14] This results in a consistent and reproducible tactile hypersensitivity in the territory of the spared nerve.[12][13]
Surgical Protocol:
-
Anesthesia and Preparation: Follow the same anesthesia and surgical preparation steps as the CCI model.
-
Nerve Exposure: Expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[12]
-
Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a suture (e.g., 5-0 silk). Transect the nerves distal to the ligation, removing a small section of the distal nerve stump.[15]
-
Sural Nerve Sparing: Take care to leave the sural nerve intact and undamaged.[12][15]
-
Closure and Post-operative Care: Close the muscle and skin layers as described for the CCI model and provide appropriate post-operative care.
Assessment of this compound's Analgesic Effects
This compound Administration
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for d-THP administration in preclinical studies.[6]
-
Dosage: Effective doses of d-THP in rodent models of neuropathic pain have been reported to be in the range of 5 to 10 mg/kg.[16]
-
Treatment Schedule: Administration can begin after the development of stable pain behaviors (typically 7-14 days post-surgery) and can be given as a single dose or as a daily treatment for a specified period.
Behavioral Testing Protocols
Behavioral tests should be conducted at baseline (before surgery), after the induction of neuropathic pain, and at various time points after d-THP administration.
Mechanical allodynia, a condition where a non-painful stimulus is perceived as painful, is a hallmark of neuropathic pain.[15]
Protocol:
-
Habituation: Place the animal in a testing chamber with a mesh floor and allow it to acclimate for at least 15-30 minutes before testing.[17]
-
Stimulation: Apply calibrated von Frey filaments of increasing bending force to the plantar surface of the hind paw in the territory of the injured or spared nerve.[15][17]
-
Response: A positive response is defined as a brisk withdrawal, flinching, or licking of the paw.[15]
-
Threshold Determination: The 50% paw withdrawal threshold (PWT) can be determined using the up-down method.
Thermal hyperalgesia is an increased sensitivity to a painful heat stimulus.
Protocol:
-
Apparatus: Use a plantar test apparatus that directs a radiant heat source to the plantar surface of the hind paw.
-
Habituation: Acclimate the animal to the testing environment.
-
Testing: Position the heat source beneath the paw and measure the time it takes for the animal to withdraw its paw (paw withdrawal latency, PWL). A cut-off time should be set to prevent tissue damage.
-
Data Collection: Record the PWL for both the ipsilateral (injured) and contralateral (uninjured) paws.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Mechanical Allodynia in CCI/SNI Model
| Treatment Group | Baseline PWT (g) | Post-Surgery PWT (g) | Post-d-THP PWT (g) - 1h | Post-d-THP PWT (g) - 2h | Post-d-THP PWT (g) - 4h |
| Vehicle Control | |||||
| d-THP (5 mg/kg) | |||||
| d-THP (10 mg/kg) | |||||
| Positive Control (e.g., Gabapentin) |
Table 2: Effect of this compound on Thermal Hyperalgesia in CCI/SNI Model
| Treatment Group | Baseline PWL (s) | Post-Surgery PWL (s) | Post-d-THP PWL (s) - 1h | Post-d-THP PWL (s) - 2h | Post-d-THP PWL (s) - 4h |
| Vehicle Control | |||||
| d-THP (5 mg/kg) | |||||
| d-THP (10 mg/kg) | |||||
| Positive Control (e.g., Pregabalin) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing d-THP effects.
Proposed Signaling Pathway of this compound in Neuropathic Pain
Caption: d-THP's proposed mechanism in neuropathic pain.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 3. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levo-tetrahydropalmatine ameliorates neuropathic pain by inhibiting the activation of the Clec7a-MAPK/NF-κB-NLRP3 inflammasome axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aminer.org [aminer.org]
- 6. researchgate.net [researchgate.net]
- 7. Amelioration of Neuropathic Pain and Attenuation of Neuroinflammation Responses by Tetrahydropalmatine Through the p38MAPK/NF-κB/iNOS Signaling Pathways in Animal and Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. aragen.com [aragen.com]
- 11. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. en.bio-protocol.org [en.bio-protocol.org]
- 14. The spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. open.library.ubc.ca [open.library.ubc.ca]
- 17. Voluntary and evoked behavioral correlates in neuropathic pain states under different social housing conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: D-Tetrahydropalmatine in Cocaine Addiction Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tetrahydropalmatine (THP) is a psychoactive alkaloid found in plants of the Corydalis and Stephania genera.[1][2] It exists as two primary isomers, dextro-tetrahydropalmatine (d-THP) and levo-tetrahydropalmatine (l-THP), which possess distinct pharmacological profiles. While the user query specifically requests information on d-THP, the vast majority of preclinical research into cocaine addiction has focused on l-THP (also known as Rotundine).[3][4] Levo-THP has demonstrated significant potential in attenuating cocaine's reinforcing effects and relapse-like behaviors in animal models.[5] Its mechanism is primarily attributed to its activity as a dopamine (B1211576) receptor antagonist.[3][6] Information on d-THP is comparatively scarce, with some studies suggesting it has different effects on the dopamine system.[7]
These notes will primarily detail the application of l-THP in cocaine addiction models due to the wealth of available data, while clearly noting the distinction from d-THP. This information provides a foundational framework for researchers interested in the therapeutic potential of the THP scaffold.
Mechanism of Action: l-THP in the Context of Cocaine
Cocaine exerts its powerful reinforcing effects primarily by blocking the dopamine transporter (DAT), which leads to a surge of dopamine in the synaptic cleft of the brain's reward circuits, such as the nucleus accumbens.[8][9][10] This excess dopamine hyper-stimulates postsynaptic dopamine receptors, particularly the D1 and D2 subtypes, driving the intense euphoria and craving associated with the drug.[11][12]
L-THP is a well-characterized antagonist of dopamine D1 and D2 receptors.[3][4][6] It also interacts with D3 receptors, though with lower affinity, and may have additional actions at serotonergic and adrenergic receptors.[3][13] By blocking postsynaptic D1 and D2 receptors, l-THP can interfere with the downstream signaling cascade initiated by cocaine-induced dopamine surges. This antagonism is thought to underlie its ability to reduce the rewarding effects of cocaine and diminish drug-seeking behavior.[6][14] In contrast to cocaine, which elevates extracellular dopamine, l-THP's primary action is at the postsynaptic receptor level.[6]
Diagram 1: Cocaine's Action on Dopamine Synapse
Diagram 2: l-THP's Antagonistic Action
Data Presentation: Summary of l-THP Effects
The following tables summarize quantitative data from key preclinical studies investigating l-THP's effects in cocaine addiction models.
Table 1: Receptor Binding Affinity of l-THP
| Receptor Target | Ki (nM) |
|---|---|
| Dopamine D1 | 166 ± 8 |
| Dopamine D2 | 1470 ± 270 |
| Dopamine D3 | 3250 ± 540 |
| Serotonin 5-HT1A | 374 ± 69 |
(Data sourced from a NIDA-sponsored drug screening report as cited in Mantsch et al.[13])
Table 2: Effects of l-THP on Cocaine Self-Administration in Rats
| Behavioral Model | l-THP Dose (mg/kg, i.p.) | Cocaine Dose (mg/kg/infusion) | Key Findings | References |
|---|---|---|---|---|
| Fixed-Ratio (FR) | 3.75, 7.5, 15.0 | 0.031 - 1.0 | Produced a rightward and downward shift in the dose-response curve. | [3][5] |
| Fixed-Ratio (FR2) | 1, 3, 10 | 0.5 | Dose-dependently increased responding (compensatory effect). | [6] |
| Fixed-Ratio (FR2) | 20 | 0.5 | Inhibited responding. | [6] |
| Progressive-Ratio (PR) | 1.875, 3.75, 7.5 | 0.5 or 1.0 | Significantly reduced breakpoints. | [15] |
| Progressive-Ratio (PR) | 1, 3 | 0.5 | Dose-dependently attenuated self-administration. | [6] |
| Drug Discrimination | 1.875, 3.75, 7.5 | 10 (discriminative stimulus) | Produced a rightward shift in the dose-response curve for cocaine generalization. |[15] |
Table 3: Effects of l-THP on Cocaine-Induced Reinstatement and Locomotor Activity
| Behavioral Model | l-THP Dose (mg/kg, i.p.) | Cocaine Challenge (mg/kg, i.p.) | Key Findings | References |
|---|---|---|---|---|
| Cocaine-Induced Reinstatement | 3.75, 7.5, 15.0 | 10 | Attenuated cocaine-induced reinstatement of drug-seeking. | [5] |
| Locomotor Activity | 3.75, 7.5 | N/A | Produced dose-dependent reductions in locomotor activity. | [3][5] |
| Food-Reinforced Responding | 1.875, 3.75 | N/A | No significant effect at doses effective against cocaine seeking. | [15] |
| Food-Reinforced Responding | 7.5 | N/A | Significantly reduced responding for food pellets. |[15] |
Note: The sedative effects of l-THP are typically observed at higher doses (e.g., ≥7.5 mg/kg) than those required to reduce cocaine's reinforcing effects (e.g., 1.875-3.75 mg/kg), suggesting a therapeutic window.[5][6][15]
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for assessing the effects of compounds like l-THP in rat models of cocaine addiction.
Protocol 1: Intravenous Cocaine Self-Administration
Objective: To assess the effect of l-THP on the reinforcing properties of cocaine.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Intravenous catheters and surgical supplies.
-
Cocaine hydrochloride (dissolved in sterile 0.9% saline).
-
l-Tetrahydropalmatine (suspended in a vehicle like 1% Tween 80).
-
Heparinized saline for catheter flushing.
Procedure:
-
Surgery: Anesthetize rats and surgically implant a chronic indwelling catheter into the right jugular vein, with the external end exiting dorsally between the scapulae. Allow 5-7 days for recovery.
-
Acquisition of Self-Administration:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
Connect the catheter to the infusion pump.
-
Responses on the "active" lever result in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) over ~5 seconds, paired with a cue light. Responses on the "inactive" lever have no consequence.
-
Training continues until rats demonstrate stable responding (e.g., <20% variation in infusions over 3 consecutive days).
-
-
Testing Protocol (within-subjects design):
-
Once stable responding is achieved, begin test days.
-
Administer l-THP (e.g., 1.875, 3.75, 7.5 mg/kg, i.p.) or vehicle 30-60 minutes prior to the session.
-
The order of doses should be counterbalanced across rats.
-
Allow at least two "washout" days of standard self-administration between test days.
-
-
Data Analysis:
-
Fixed-Ratio (FR): Analyze the total number of infusions earned per session. A decrease suggests a reduction in reinforcing efficacy or motor impairment. An increase can suggest a compensatory response to a weakened drug effect.[6]
-
Progressive-Ratio (PR): Analyze the "breakpoint" - the final ratio completed before responding ceases. A decrease in breakpoint is a robust indicator of reduced motivation for the drug.[15]
-
Diagram 3: Workflow for Cocaine Self-Administration Study
Protocol 2: Reinstatement of Cocaine-Seeking
Objective: To model relapse behavior and assess l-THP's ability to prevent it.
Procedure:
-
Acquisition: Train rats on cocaine self-administration as described in Protocol 1 until stable responding is achieved.
-
Extinction Phase:
-
Following the last self-administration session, begin extinction training.
-
Place rats in the operant chambers daily, but lever presses no longer result in cocaine infusions or cue presentations.
-
Continue daily sessions until responding on the active lever decreases to a low criterion (e.g., <20 presses per session for 3 consecutive days).
-
-
Reinstatement Test:
-
On the test day, pre-treat rats with l-THP (e.g., 3.75, 7.5, 15.0 mg/kg, i.p.) or vehicle.
-
After the pre-treatment interval (30-60 min), administer a priming injection of cocaine (e.g., 10 mg/kg, i.p.) immediately before placing the rat in the chamber.[5]
-
Record lever presses for a 2-hour session. No drug is delivered via the lever.
-
-
Data Analysis: The primary measure is the number of responses on the previously active lever. A significant increase in responding in the vehicle group after the cocaine prime indicates reinstatement. An attenuation of this response by l-THP suggests it can block relapse-like behavior.[5]
References
- 1. (-)-Tetrahydropalmatine | C21H25NO4 | CID 72301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of aldehyde dehydrogenase-2 suppresses cocaine seeking by generating THP, a cocaine use-dependent inhibitor of dopamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Levo-tetrahydropalmatine attenuates cocaine self-administration and cocaine-induced reinstatement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levo-tetrahydropalmatine inhibits cocaine's rewarding effects: experiments with self-administration and brain-stimulation reward in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. uniad.org.br [uniad.org.br]
- 12. Dopamine Reward Pathway in Cocaine Addiction | Office of Undergraduate Research | West Virginia University [undergraduateresearch.wvu.edu]
- 13. ovid.com [ovid.com]
- 14. researchgate.net [researchgate.net]
- 15. Levo-tetrahydropalmatine attenuates cocaine self-administration under a progressive-ratio schedule and cocaine discrimination in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Hypnotic Effects of D-Tetrahydropalmatine Using Electroencephalogram (EEG)
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Tetrahydropalmatine (D-THP), an active component isolated from the Corydalis plant, has demonstrated significant sedative and hypnotic properties. As a potential therapeutic agent for sleep disorders, it is crucial to quantify its effects on sleep architecture and brain activity. Electroencephalography (EEG), in combination with electromyography (EMG), remains the gold standard for detailed sleep analysis in preclinical models. These application notes provide a comprehensive overview and detailed protocols for utilizing EEG to measure the hypnotic effects of D-THP in a research setting. The focus is on the levo-isoform (l-THP), which has been more extensively studied for its hypnotic effects.
Mechanism of Action
The hypnotic effects of l-Tetrahydropalmatine are primarily mediated through its antagonism of the dopamine (B1211576) D2 receptor (D2R).[1][2] D2R is a G-protein coupled receptor that, when activated, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By blocking D2 receptors, l-THP prevents this inhibition, leading to a relative increase in cAMP and subsequent downstream signaling changes that promote sleep. Dopaminergic pathways are crucial for maintaining wakefulness, and antagonism of D2 receptors in key brain regions is thought to reduce arousal and facilitate the transition to sleep.[3][4][[“]][6]
Signaling Pathway of D-THP's Hypnotic Effect
Caption: D-THP's antagonism of the D2 receptor promotes sleep.
Quantitative Data Summary
The following tables summarize the quantitative effects of l-Tetrahydropalmatine on sleep parameters as measured by EEG in a mouse model of neuropathic pain.[1][2]
Table 1: Effect of l-THP on NREM Sleep and Wakefulness
| Treatment Group | Dose (mg/kg, i.p.) | Change in NREM Sleep (%) | Change in Wakefulness (%) |
| Vehicle | - | Baseline | Baseline |
| l-THP | 5 | +17.5% | Not specified |
| l-THP | 10 | +29.6% | Significant Decrease |
Table 2: Effect of l-THP (10 mg/kg) on Sleep Architecture Over 3 Hours
| Sleep/Wake Stage | Vehicle | l-THP (10 mg/kg) |
| NREM Sleep (min) | ~100 | ~130 |
| Wakefulness (min) | ~80 | ~50 |
| REM Sleep (min) | ~10 | ~10 |
Experimental Protocols
Experimental Workflow
Caption: Workflow for assessing D-THP's hypnotic effects via EEG.
Protocol 1: Animal Surgery for EEG/EMG Electrode Implantation
Objective: To surgically implant electrodes for chronic EEG and EMG recording in mice.
Materials:
-
Adult male mice (e.g., C57BL/6)
-
Stereotaxic frame
-
Anesthetic (e.g., pentobarbital, 50 mg/kg, i.p.)
-
Heating pad
-
Surgical tools (scalpel, forceps, drills)
-
EEG headmount with pre-soldered leads
-
Stainless steel screws for EEG electrodes
-
Teflon-coated stainless steel wires for EMG electrodes
-
Dental cement
-
Cyanoacrylate glue
-
Analgesics for post-operative care
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and place it in a stereotaxic frame.[1] Maintain body temperature with a heating pad. Shave the scalp and clean with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.
-
EEG Electrode Placement: Drill small burr holes through the skull over the desired cortical areas (e.g., frontal and parietal cortex) without piercing the dura mater.[7][8]
-
Gently screw in the stainless steel EEG electrodes. The electrodes should make firm contact with the skull.
-
EMG Electrode Placement: Using forceps, make small punctures in the neck trapezius muscles bilaterally.[7][8]
-
Insert the tips of the EMG wires into the muscle tissue.
-
Headmount Fixation: Apply a thin layer of cyanoacrylate glue to the bottom of the headmount and place it on the dry skull.
-
Apply dental cement over the electrodes and the base of the headmount to secure the entire assembly.
-
Suturing and Recovery: Suture the scalp incision around the headmount.
-
Administer post-operative analgesics and allow the animal to recover in a clean, warm cage. Allow at least one week for full recovery before starting experiments.[7]
Protocol 2: EEG/EMG Recording and Drug Administration
Objective: To record EEG and EMG signals to assess sleep-wake states following D-THP administration.
Materials:
-
Surgically implanted mouse
-
Recording chamber (sound-attenuated and light-controlled)
-
EEG/EMG recording system (amplifier, digitizer)
-
Recording and analysis software (e.g., Sirenia Sleep)[9]
-
This compound solution
-
Vehicle solution (e.g., saline)
-
Syringes for intraperitoneal (i.p.) injection
Procedure:
-
Habituation: Place the mouse in the recording chamber and connect the headmount to the recording cable. Allow the mouse to habituate to the setup for at least 24-48 hours.
-
Baseline Recording: Record baseline EEG and EMG data for at least 24 hours to establish a normal sleep-wake cycle.
-
Drug Administration: At a consistent time of day (e.g., the beginning of the light cycle), administer D-THP or vehicle via i.p. injection. Recommended doses for hypnotic effects are 5 and 10 mg/kg.[1][2]
-
Post-treatment Recording: Immediately following injection, continue EEG and EMG recording for a minimum of 3-6 hours to observe the acute effects of the compound.
Protocol 3: EEG Data Analysis and Sleep Scoring
Objective: To analyze the recorded EEG/EMG data to quantify the effects of D-THP on sleep architecture and EEG power spectra.
Software:
-
Sleep scoring software (e.g., Sirenia Sleep, SleepSign)[9]
-
Data analysis software with spectral analysis capabilities (e.g., MATLAB)
Procedure:
-
Data Preprocessing:
-
Sleep Stage Scoring:
-
Divide the recording into short epochs (e.g., 10 seconds).[7]
-
Visually or automatically score each epoch into one of three states based on the following criteria:[7][8]
-
Wakefulness: Low-amplitude, high-frequency EEG; high-amplitude EMG activity.
-
NREM Sleep: High-amplitude, low-frequency EEG (dominated by delta waves, 0.5-4 Hz); low EMG activity.
-
REM Sleep: Low-amplitude, theta-dominant EEG (6-10 Hz); EMG atonia (lowest amplitude).
-
-
-
Analysis of Sleep Architecture:
-
Calculate the total time spent in each state (Wake, NREM, REM) for the baseline and post-treatment periods.
-
Determine sleep latency (time from injection to the first continuous period of NREM sleep).
-
Analyze the number and duration of sleep/wake bouts.
-
-
EEG Power Spectral Analysis:
-
Perform a Fast Fourier Transform (FFT) on the EEG data for each sleep stage.[12][13]
-
Calculate the power spectral density for different frequency bands (e.g., Delta: 0.5-4 Hz, Theta: 6-10 Hz, Alpha: 8-12 Hz, Beta: 13-30 Hz).
-
Compare the power spectra between the D-THP and vehicle-treated groups to identify changes in brain wave activity. An increase in delta power during NREM sleep is a key indicator of increased sleep intensity.[14]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Essential Role of Dopamine D2 Receptor in the Maintenance of Wakefulness, But Not in Homeostatic Regulation of Sleep, in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. consensus.app [consensus.app]
- 6. Evidence That Sleep Deprivation Downregulates Dopamine D2R in Ventral Striatum in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]
- 8. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hajim.rochester.edu [hajim.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. Power spectral analysis of EEG characteristics during sleep in epileptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epi.ch [epi.ch]
- 14. frontiersin.org [frontiersin.org]
Application Notes and Protocols for Transdermal Delivery Systems of Levo-tetrahydropalmatine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, characterization, and evaluation of transdermal delivery systems for Levo-tetrahydropalmatine (L-THP). The following sections detail protocols for the preparation of various formulations, methods for their evaluation, and comparative data to guide researchers in the development of effective transdermal drug delivery systems for this potent bioactive compound.
Introduction to Levo-tetrahydropalmatine (L-THP) and Transdermal Delivery
Levo-tetrahydropalmatine (L-THP) is a naturally occurring alkaloid with a range of pharmacological activities, including analgesic, sedative, and anti-addictive properties. Its primary mechanism of action involves the antagonism of dopamine (B1211576) D1 and D2 receptors. Oral administration of L-THP is often associated with low bioavailability due to first-pass metabolism. Transdermal delivery offers a promising alternative, providing controlled and sustained release, bypassing hepatic first-pass metabolism, and potentially improving patient compliance. This document outlines methodologies for developing and evaluating three types of transdermal systems for L-THP: liposome (B1194612) gels, matrix-type transdermal patches, and ethosomal gels.
Data Presentation: Comparative Analysis of L-THP Transdermal Formulations
The following tables summarize the quantitative data from a study on an L-THP liposome gel formulation, providing a benchmark for the development of other transdermal systems.[1][2]
Table 1: Physicochemical Characteristics of L-THP Liposome Formulation [1][2]
| Parameter | Value |
| Phosphatidylcholine:Cholesterol:L-THP Mass Ratio | 10:1:3 |
| Particle Size | 68 nm |
| Polydispersity Index (PDI) | 0.27 |
| Drug Loading | 4.33% |
| Encapsulation Efficiency | 18.79% |
| Zeta Potential | -41.27 mV |
Table 2: In Vitro Permeation and In Vivo Pharmacokinetic Parameters of L-THP Liposome Gel [1][2]
| Parameter | Formulation | Value |
| In Vitro Permeation Rate (Strat-M® membrane) | L-THP Liposome Gel | 0.002 mg/cm²/h |
| L-THP Emulsion (Control) | 0.0032 mg/cm²/h | |
| In Vivo Pharmacokinetics (Rats) | ||
| Maximum Plasma Concentration (Cmax) | L-THP Liposome Gel | 0.16 µg/mL |
| Time to Reach Cmax (tmax) | L-THP Liposome Gel | 1.2 hours |
| Relative Bioavailability (vs. Emulsion) | L-THP Liposome Gel | 233.8% |
Experimental Protocols
This section provides detailed protocols for the preparation and evaluation of L-THP transdermal delivery systems.
Preparation of L-THP Loaded Liposome Gel
This protocol is based on the optimized formulation from a published study.[1][2]
Materials:
-
Levo-tetrahydropalmatine (L-THP)
-
Phosphatidylcholine (PC)
-
Cholesterol (CHL)
-
Carbomer 940
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Ethanol
Protocol:
-
Liposome Preparation (Thin Film Hydration Method):
-
Accurately weigh phosphatidylcholine, cholesterol, and L-THP in a mass ratio of 10:1:3.
-
Dissolve the mixture in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation to form a liposomal suspension.
-
To achieve a uniform particle size, sonicate the liposomal suspension using a probe sonicator.
-
-
Liposome Gel Formulation:
-
Disperse Carbomer 940 in deionized water with continuous stirring to form a gel base.
-
Slowly add the prepared L-THP liposomal suspension to the Carbomer 940 gel base under constant stirring.
-
Neutralize the gel by adding triethanolamine dropwise until a transparent and viscous gel is formed.
-
References
Application Notes and Protocols for Preparing D-Tetrahydropalmatine Stock Solutions for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: D-Tetrahydropalmatine (D-THP), an isoquinoline (B145761) alkaloid isolated from plants of the Corydalis and Stephania genera, is a compound of significant interest in pharmacological research.[1][2] It is known to be a dopamine (B1211576) receptor antagonist, with a higher affinity for D1 receptors, and also interacts with other receptor systems.[3][4] These properties make it a valuable tool for in vitro studies investigating neurological disorders, pain, inflammation, and cancer.[1][4][5] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the solubilization, storage, and use of D-THP in in vitro settings.
Physicochemical Properties and Solubility
This compound (Molecular Formula: C₂₁H₂₅NO₄, Molecular Weight: 355.4 g/mol ) is a solid at room temperature.[6] Its solubility is a key factor in the preparation of stock solutions for biological assays.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | 50 mg/mL (140.67 mM)[3][7] | Ultrasonic treatment may be required to fully dissolve the compound.[3] It is recommended to use freshly opened, anhydrous DMSO as it is hygroscopic.[3] |
| Ethanol (B145695) | Slightly soluble[6] | Hot ethanol is a better solvent.[1] For the levorotatory form (L-THP), solubility is approximately 1 mg/mL.[8] |
| Methanol | Slightly soluble[6] | No quantitative data available from the search results. |
| Chloroform | Slightly soluble[6] | |
| Water | Soluble[1] | D-THP is sparingly soluble in aqueous buffers.[8] For maximum solubility, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer.[8] |
| PBS (Phosphate-Buffered Saline, pH 7.2) | Approx. 0.25 mg/mL (in a 1:3 DMSO:PBS solution)[8] | This is for the levorotatory form (L-THP) and serves as a good estimate for D-THP. Aqueous solutions are not recommended for storage for more than one day.[8] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 50 mM D-THP stock solution in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of D-THP powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 17.77 mg of D-THP (Molecular Weight = 355.4 g/mol ).
-
Dissolving: Add the weighed D-THP to a sterile amber vial. Add the appropriate volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol details the dilution of the high-concentration DMSO stock solution into an aqueous cell culture medium.
Materials:
-
High-concentration D-THP stock solution (e.g., 50 mM in DMSO)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the D-THP stock solution at room temperature.
-
Serial Dilution (Recommended): It is recommended to perform serial dilutions to achieve the final desired concentration. This minimizes the risk of precipitation and inaccuracies.
-
Intermediate Dilution: Prepare an intermediate dilution by adding a small volume of the stock solution to the cell culture medium. For example, to prepare a 1 mM intermediate solution from a 50 mM stock, add 10 µL of the stock to 490 µL of medium. Mix well by gentle pipetting or vortexing.
-
Final Dilution: Add the required volume of the intermediate dilution to the final volume of cell culture medium to achieve the desired experimental concentration. For example, to prepare 10 mL of a 10 µM working solution, add 100 µL of the 1 mM intermediate solution to 9.9 mL of cell culture medium.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Use Immediately: It is best to prepare the working solutions fresh for each experiment. Do not store aqueous working solutions for extended periods.[8]
Visualization of Protocols and Pathways
Experimental Workflow
The following diagram illustrates the workflow for preparing D-THP stock and working solutions.
Caption: Workflow for D-THP solution preparation.
Signaling Pathways
This compound is known to modulate several signaling pathways, primarily through its antagonism of dopamine receptors.
Caption: Key signaling pathways modulated by D-THP.
Summary of Quantitative Data
Table 2: Stock Solution Preparation and Storage Recommendations
| Parameter | Recommendation | Reference(s) |
| Primary Solvent | Anhydrous DMSO | [3][8] |
| Maximum Stock Concentration | 50 mg/mL (140.67 mM) | [3][7] |
| Powder Storage | -20°C for up to 3 years; 4°C for up to 2 years | [3] |
| Stock Solution Storage (-20°C) | Up to 1 month | [3] |
| Stock Solution Storage (-80°C) | Up to 6 months | [3] |
| Aqueous Solution Storage | Not recommended for more than one day | [8] |
| Freeze-Thaw Cycles | Avoid by preparing single-use aliquots | [9] |
Disclaimer: These protocols and application notes are intended for research use only by qualified individuals. Appropriate safety precautions should be taken when handling chemical reagents. It is recommended to consult the specific product information sheet provided by the supplier of this compound for the most accurate and up-to-date information. The optimal concentrations and conditions for specific in vitro experiments should be determined empirically by the researcher.
References
- 1. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 2. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 3520-14-7 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. abmole.com [abmole.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Animal Models for Studying D-Tetrahydropalmatine's Anxiolytic Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the animal models and experimental protocols used to investigate the anxiolytic (anxiety-reducing) properties of D-Tetrahydropalmatine (d-THP) and its isomers. While research indicates that the l- and dl- forms of Tetrahydropalmatine (THP) exhibit anxiolytic effects, studies suggest that d-THP may be inactive in this regard.[1] This document will therefore focus on the methodologies used for l-THP and dl-THP, which can be adapted for the study of d-THP and other related compounds.
Data Presentation: Anxiolytic Effects of THP Isomers
The following tables summarize the quantitative data from key studies on the anxiolytic effects of l-THP and dl-THP in rodent models.
Table 1: Effects of l-Tetrahydropalmatine (l-THP) on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
| Animal Model | Administration Route | Dosage (mg/kg) | Key Findings | Reference |
| Mice | Oral | 0.1 - 2.5 | Significantly increased percentage of time spent in open arms. | [1] |
| Rats (Single Prolonged Stress model) | Intraperitoneal | 50 | Significantly increased number and duration of open arm visits; reduced anxiety index. | [2][3] |
| Rats (Single Prolonged Stress model) | Intraperitoneal | 10, 20 | No significant anxiolytic effects observed. | [2] |
Table 2: Effects of dl-Tetrahydropalmatine (dl-THP) on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
| Animal Model | Administration Route | Dosage (mg/kg) | Key Findings | Reference |
| Mice | Oral | 0.5 - 10 | Significant increase in the percentage of entries and time spent in open arms. | [4][5] |
| Mice | Oral | 50 | Manifested sedation and myorelaxation, indicating a loss of selective anxiolytic effect at higher doses. | [4][5] |
Table 3: Effects of this compound (d-THP) on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
| Animal Model | Administration Route | Dosage (mg/kg) | Key Findings | Reference |
| Mice | Oral | up to 5.0 | Inactive; no anxiolytic effects observed. | [1] |
Experimental Workflows
The following diagram illustrates a general experimental workflow for assessing the anxiolytic potential of a compound like d-THP.
Caption: General experimental workflow for anxiolytic drug testing.
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[6][7][8][9]
-
Apparatus: A plus-shaped maze elevated from the floor (typically 50-80 cm). It consists of two open arms and two enclosed arms of equal dimensions. For mice, arms are often around 25-30 cm long and 5 cm wide, while for rats, they are larger (e.g., 50 cm long and 10 cm wide).[6]
-
Procedure:
-
Acclimate the animals to the testing room for at least 30-45 minutes before the test.[7]
-
Administer d-THP or the vehicle control at the desired dose and route. A positive control, such as diazepam, is often included.
-
After the appropriate absorption time (e.g., 45 minutes for oral administration of THP), place the animal in the center of the maze, facing one of the closed arms.[1][8]
-
Allow the animal to explore the maze for a 5-minute period.[6][7][8]
-
Record the session using a video camera for later analysis.
-
-
Parameters Measured:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (a measure of locomotor activity).
-
Time spent in the closed arms.
-
An increase in the percentage of time and entries into the open arms is indicative of an anxiolytic effect.[6]
-
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[10][11][12][13] Animals with higher levels of anxiety tend to stay close to the walls of the arena (thigmotaxis) and avoid the center.[10][11]
-
Apparatus: A square or circular arena with walls to prevent escape. For mice, a common size is 40x40 cm, and for rats, 60x60 cm.[11] The arena is often divided into a central zone and a peripheral zone by software.
-
Procedure:
-
Acclimate the animals to the testing room for at least 30 minutes.[12][13]
-
Administer d-THP or the vehicle control.
-
After the absorption period, gently place the animal in the center of the open field.[12]
-
Allow the animal to explore the arena for a set period, typically 5-10 minutes.[13]
-
Record the session with a video tracking system.
-
-
Parameters Measured:
-
Time spent in the center of the arena.
-
Distance traveled in the center.
-
Total distance traveled (a measure of locomotor activity).
-
An increase in the time spent and distance traveled in the center suggests an anxiolytic effect.
-
Hole-Board Test
This test assesses exploratory behavior and anxiety. A higher level of anxiety is associated with a decrease in head-dipping behavior.[14][15]
-
Apparatus: An enclosed board with several holes (e.g., 16) evenly spaced on the floor.[16]
-
Procedure:
-
Parameters Measured:
-
Number of head-dips.
-
Duration of head-dips.
-
An increase in head-dipping behavior is interpreted as an anxiolytic effect.[14]
-
Horizontal Wire Test
This test is used to assess potential muscle relaxant effects of a compound, which could confound the results of other behavioral tests.[18]
-
Apparatus: A horizontal wire or rod suspended above a padded surface.
-
Procedure:
-
After drug administration, the animal is placed on the wire.
-
The latency to fall is recorded, often with a cut-off time (e.g., 90 or 300 seconds).[18]
-
-
Parameters Measured:
-
Time the animal remains on the wire.
-
A decrease in the time spent on the wire suggests a myorelaxant effect.
-
Proposed Signaling Pathways of THP's Anxiolytic Effects
The anxiolytic effects of l-THP and dl-THP are believed to be mediated through the modulation of dopaminergic and GABAergic neurotransmitter systems.[4][5][19]
References
- 1. researchgate.net [researchgate.net]
- 2. L-Tetrahydropalmatine Ameliorates Development of Anxiety and Depression-Related Symptoms Induced by Single Prolonged Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-tetrahydropalmatine ameliorates development of anxiety and depression-related symptoms induced by single prolonged stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic-like action of orally administered dl-tetrahydropalmatine in elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. anilocus.com [anilocus.com]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 14. Holeboard test [panlab.com]
- 15. Hole-board test - Wikipedia [en.wikipedia.org]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. Can the Hole–Board Test Predict a Rat’s Exploratory Behavior in a Free-Exploration Test? [mdpi.com]
- 18. scantox.com [scantox.com]
- 19. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
Application Notes and Protocols for Evaluating D-Tetrahydropalmatine in Treating Opiate Withdrawal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opiate withdrawal syndrome is a significant barrier to the treatment of opioid use disorder, characterized by a range of debilitating physical and psychological symptoms. D-Tetrahydropalmatine (d-THP), an active component isolated from the Corydalis and Stephania genera of plants, has emerged as a promising non-opioid therapeutic agent for alleviating these symptoms. These application notes provide a comprehensive overview of the methodologies used to evaluate the efficacy of d-THP in treating opiate withdrawal, intended to guide researchers in this field.
The protocols detailed below cover preclinical behavioral assessments in rodent models, analytical techniques for quantifying d-THP in biological matrices, and biochemical assays to elucidate the underlying molecular mechanisms of d-THP's action. The information is designed to be a practical resource for the systematic evaluation of d-THP and similar compounds in the context of opiate withdrawal.
Preclinical Evaluation of this compound
Animal Models of Opiate Withdrawal
Rodent models are crucial for the preclinical assessment of d-THP's therapeutic potential. Morphine- or heroin-dependent models are commonly established through repeated injections or subcutaneous implantation of pellets. Withdrawal can be either spontaneous, following the cessation of the opioid, or precipitated by the administration of an opioid antagonist like naloxone (B1662785).
Table 1: Rodent Models of Opiate Withdrawal
| Model Type | Opioid Administration | Withdrawal Induction | Key Features |
| Spontaneous Withdrawal | Repeated morphine/heroin injections (e.g., twice daily for 7-14 days) | Abrupt cessation of opioid administration | Mimics the natural course of withdrawal, allowing for the study of both acute and protracted symptoms. |
| Naloxone-Precipitated Withdrawal | Chronic morphine/heroin exposure (e.g., subcutaneous pellets for 7 days) | Administration of naloxone (e.g., 1-10 mg/kg, s.c. or i.p.) | Induces a rapid and synchronized onset of severe withdrawal symptoms, useful for mechanistic studies. |
Behavioral Assessment of Opiate Withdrawal
The severity of opiate withdrawal in rodents is quantified through the observation of a constellation of behavioral and physiological signs.
A standardized checklist is used to score the frequency and intensity of behaviors indicative of withdrawal.
Table 2: Common Somatic Signs of Opiate Withdrawal in Rodents
| Sign | Description |
| Wet-dog shakes | Rapid, shuddering movements of the head and torso. |
| Jumping | Spontaneous vertical leaps. |
| Pawing | Rapid, repetitive movements of the forepaws. |
| Teeth chattering | Audible chattering of the teeth. |
| Ptosis | Drooping of the eyelids. |
| Diarrhea | Presence of unformed, watery stools. |
| Piloerection | Erection of the fur. |
| Writhing | Contractions of the abdominal muscles. |
Opioid withdrawal is often associated with increased sensitivity to pain (hyperalgesia), which can be measured using the von Frey test.
Protocol 1: Assessment of Mechanical Hyperalgesia using the Von Frey Test
-
Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes.
-
Filament Application: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Response Observation: A positive response is defined as a brisk withdrawal or licking of the paw upon filament application.
-
Threshold Determination: The paw withdrawal threshold (PWT) is determined using the up-down method, which identifies the filament force that elicits a 50% response rate.
-
Data Analysis: A decrease in the PWT in opioid-withdrawn animals compared to baseline or control animals indicates hyperalgesia. The effect of d-THP is assessed by its ability to reverse this decrease.
Analytical Methods for this compound Quantification
Accurate measurement of d-THP and its metabolites in biological samples is essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) coupled with various detectors is the standard method.
Table 3: Analytical Methods for D-THP Quantification
| Method | Matrix | Sample Preparation | Key Parameters |
| HPLC with Ultraviolet Detection (HPLC-UV) | Plasma, Brain Tissue | Protein precipitation followed by liquid-liquid or solid-phase extraction. | C18 reverse-phase column, mobile phase of acetonitrile (B52724) and buffer. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Plasma, Urine, Brain Tissue | Similar to HPLC-UV, often with the addition of an internal standard. | Highly sensitive and specific, allows for the simultaneous quantification of d-THP and its metabolites. |
Protocol 2: Quantification of D-THP in Plasma using LC-MS/MS
-
Sample Collection: Collect blood samples into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma.
-
Internal Standard Addition: Add a known concentration of an internal standard (e.g., a deuterated analog of d-THP) to the plasma sample.
-
Protein Precipitation: Precipitate plasma proteins by adding a solvent such as acetonitrile.
-
Extraction: Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separation is typically achieved on a C18 column, and detection is performed using multiple reaction monitoring (MRM) mode.
-
Quantification: A calibration curve is generated using standards of known d-THP concentrations to quantify the amount in the samples.
Biochemical Assays for Mechanistic Studies
Elucidating the molecular mechanisms by which d-THP alleviates opiate withdrawal is critical for its development as a therapeutic. Key areas of investigation include its effects on neurotransmitter systems and intracellular signaling pathways.
Neurotransmitter Level Measurement
Opiate withdrawal is associated with significant alterations in neurotransmitter levels, particularly dopamine (B1211576) in the nucleus accumbens.
Protocol 3: Measurement of Dopamine in the Nucleus Accumbens via HPLC with Electrochemical Detection (HPLC-ECD)
-
Brain Tissue Dissection: Rapidly dissect the nucleus accumbens from the rodent brain on an ice-cold surface.
-
Homogenization: Homogenize the tissue in a solution containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
Centrifugation: Centrifuge the homogenate at high speed to pellet cellular debris.
-
Filtration: Filter the supernatant to remove any remaining particulate matter.
-
HPLC-ECD Analysis: Inject the filtered sample into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Quantification: Dopamine levels are quantified by comparing the peak area of the sample to that of known standards.
Western Blotting for Signaling Protein Phosphorylation
d-THP is known to modulate intracellular signaling cascades, such as the ERK and CREB pathways, which are implicated in the neuroadaptations underlying opioid dependence and withdrawal.
Protocol 4: Western Blot Analysis of ERK and CREB Phosphorylation
-
Protein Extraction: Extract total protein from dissected brain regions (e.g., nucleus accumbens, prefrontal cortex) using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and CREB (p-CREB), as well as total ERK and CREB.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
Changes in gene expression, particularly of immediate early genes like c-fos, are associated with neuronal activation during opiate withdrawal. RT-qPCR can be used to measure the effect of d-THP on these changes.
Protocol 5: RT-qPCR for c-fos Gene Expression
-
RNA Extraction: Isolate total RNA from the brain region of interest using a commercial kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
RT-qPCR: Perform the qPCR reaction using the synthesized cDNA, gene-specific primers for c-fos, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the amplification data to determine the relative expression of c-fos mRNA using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in evaluating d-THP can aid in understanding and experimental design.
Application Note: High-Throughput Analysis of L-Tetrahydropalmatine and its Metabolites in Biological Matrices using UHPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of L-tetrahydropalmatine (L-THP) and its major metabolites, including L-isocorypalmine (L-ICP) and L-corydalmine (L-CD), in plasma and urine. This method provides the high throughput and accuracy required for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis.
Introduction
L-tetrahydropalmatine (L-THP), an active isoquinoline (B145761) alkaloid isolated from the Corydalis and Stephania genera, has been utilized for its analgesic and sedative properties for many years.[1][2] Recent studies have highlighted its potential in treating drug addiction.[1][3] Understanding the metabolic fate of L-THP is crucial for a comprehensive evaluation of its efficacy and safety. The primary metabolic transformations of L-THP include monohydroxylation, demethylation, and subsequent glucuronidation or sulfonation.[4] Key active metabolites that contribute to the pharmacological profile of L-THP include L-isocorypalmine (L-ICP) and L-corydalmine (L-CD).[5][6] This document provides a detailed protocol for the simultaneous determination of L-THP and its metabolites using a validated UHPLC-MS/MS method.
Experimental Protocols
Sample Preparation
A liquid-liquid extraction procedure is recommended for the efficient extraction of L-THP and its metabolites from plasma samples.[5][6] For urine samples, an enzymatic hydrolysis step can be integrated to quantify both free and conjugated metabolites.[1]
Protocol for Plasma Sample Preparation:
-
To a 100 µL aliquot of plasma, add 25 µL of internal standard (IS) solution (e.g., Diazepam).
-
Add 50 µL of 0.1 M NaOH to alkalize the sample.
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 3 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5 µL aliquot into the UHPLC-MS/MS system.
UHPLC-MS/MS Conditions
Chromatographic Conditions:
The chromatographic separation is achieved on a C18 column. A gradient elution is employed to ensure optimal separation of the parent drug and its metabolites.
| Parameter | Value |
| Column | Agilent Poroshell 120 EC-C18 (or equivalent)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 mL/min[5][6] |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 3.0 | |
| 3.1 | |
| 5.0 |
Mass Spectrometry Conditions:
The mass spectrometer is operated in the positive ion electrospray (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3500 V |
| Nebulizing Gas Pressure | 2.8 bar |
| Drying Gas Flow | 12 L/min |
| Drying Gas Temperature | 300 °C |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-THP | 356.2 | 192.1 |
| L-ICP | 342.2 | 192.1 |
| L-CD | 342.2 | 177.1 |
| IS (Diazepam) | 285.1 | 193.1 |
Quantitative Data Summary
The developed method was validated according to regulatory guidelines. The validation results demonstrate the method's reliability for the intended application.
Table 1: Calibration Curve and Linearity Data
| Analyte | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| L-THP | Rat Plasma | 4.00–2,500 | > 0.99[5][6] |
| L-ICP | Rat Plasma | 0.400–250 | > 0.99[5][6] |
| L-CD | Rat Plasma | 1.00–625 | > 0.99[5][6] |
| L-THP & Metabolites | Rat Urine | 1–1000 | > 0.9936[1] |
Table 2: Precision and Accuracy Data
| Analyte | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| L-THP, L-ICP, L-CD | Rat Plasma | < 15% | < 15% | Within ±15% |
| L-THP & Metabolites | Rat Urine | < 8.97% | < 8.97% | -8.74 to 8.65%[1] |
Table 3: Recovery Data
| Analyte | Matrix | Recovery (%) |
| L-THP & Metabolites | Rat Urine | > 70%[1] |
Visualizations
Caption: Experimental workflow for UHPLC-MS/MS analysis.
Caption: Metabolic pathway of L-THP.
Conclusion
The UHPLC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the simultaneous quantification of L-THP and its key metabolites in biological matrices. The protocol is well-suited for pharmacokinetic and drug metabolism studies, offering the necessary performance for drug development and clinical research applications.
References
- 1. Simultaneous quantification of L-tetrahydropalmatine and its urine metabolites by ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. Simultaneous determination of l-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra-high-performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of D-Tetrahydropalmatine (d-THP)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of D-Tetrahydropalmatine (d-THP).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the low oral bioavailability of d-THP?
The low oral bioavailability of d-THP is a result of several factors acting in concert. The primary reasons are:
-
Poor Intestinal Absorption: d-THP exhibits inadequate absorption from the intestinal lumen into the bloodstream.[1]
-
Rapid Clearance: The compound is quickly removed from circulation by metabolic processes.[1]
-
First-Pass Metabolism: A significant portion of orally administered d-THP is metabolized in the liver and gut wall before it can reach systemic circulation, a phenomenon known as the first-pass effect.[1][2][3] This metabolism is primarily carried out by cytochrome P450 enzymes, specifically CYP3A1/2 and CYP1A2.[4]
-
P-glycoprotein (P-gp) Efflux: d-THP is a substrate for the P-gp efflux pump, which actively transports the compound from intestinal cells back into the gut lumen, further limiting its absorption.[5]
Q2: What are the most effective formulation strategies to improve the oral bioavailability of d-THP?
Several formulation strategies have been successfully employed to enhance the oral bioavailability of d-THP. These include:
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): This is one of the most effective approaches. SMEDDS are isotropic mixtures of oil, surfactant, and cosurfactant that form a fine oil-in-water microemulsion upon gentle agitation with aqueous fluids in the gastrointestinal tract. This enhances the absorption and bioavailability of d-THP.[1][6]
-
Nanoformulations: Reducing the particle size of d-THP to the nanometer range increases the surface area for dissolution and absorption.[7][8]
-
Amorphous Solid Dispersions: Dispersing d-THP in a hydrophilic polymer matrix can improve its dissolution rate and, consequently, its bioavailability.[1]
-
Hydrochloride Freeze-Dried Powder: This formulation has been shown to significantly increase the maximum plasma concentration (Cmax), area under the curve (AUC), and overall bioavailability.[1]
Q3: How does d-THP interact with dopamine (B1211576) receptors and the NF-κB signaling pathway?
d-THP is known to be a dopamine receptor antagonist, with a particular affinity for D1 and D2 receptors.[9] Its interaction with these receptors can influence downstream signaling pathways. For instance, l-tetrahydropalmatine (an isomer of d-THP) has been shown to antagonize dopamine D2 receptor-mediated signaling, leading to an increase in the active phosphorylated forms of PKA, AKT, and ERK in the caudate-putamen.[10]
Additionally, d-THP has demonstrated anti-inflammatory effects that are associated with the inhibition of the NF-κB signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. By inhibiting this pathway, d-THP can reduce inflammation.
Troubleshooting Guides
Problem 1: Inconsistent or low bioavailability results despite using a SMEDDS formulation.
| Possible Cause | Troubleshooting Step |
| Suboptimal SMEDDS composition | 1. Re-evaluate excipient selection: Ensure the oil, surfactant, and co-surfactant are optimal for d-THP solubility. Conduct thorough solubility studies of d-THP in various excipients. 2. Optimize ratios: Use a ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable microemulsion upon dilution.[11] |
| Drug precipitation upon dilution | 1. Assess robustness to dilution: Test the SMEDDS formulation by diluting it with different physiologically relevant media (e.g., simulated gastric and intestinal fluids) and observe for any signs of drug precipitation over time.[11] |
| Inadequate in vivo dispersion | 1. Characterize globule size: After dilution, measure the globule size of the resulting microemulsion. An ideal size is typically below 100 nm for efficient absorption. |
Problem 2: Difficulty in quantifying d-THP in plasma samples, leading to inaccurate pharmacokinetic data.
| Possible Cause | Troubleshooting Step |
| Low plasma concentrations | 1. Optimize LC-MS/MS method: Develop a highly sensitive and specific LC-MS/MS method for d-THP quantification. Use multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.[12] 2. Improve sample preparation: Employ a robust extraction method, such as liquid-liquid extraction or solid-phase extraction, to efficiently recover d-THP from the plasma matrix and minimize interference. |
| Matrix effects | 1. Use a suitable internal standard: Select an internal standard with similar physicochemical properties to d-THP to compensate for variations in extraction recovery and matrix effects.[1] 2. Validate the method: Thoroughly validate the analytical method according to regulatory guidelines, including assessments of linearity, accuracy, precision, and stability. |
| Analyte instability | 1. Assess stability: Evaluate the stability of d-THP in plasma under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability) to ensure sample integrity. |
Quantitative Data Summary
The following table summarizes the reported improvements in the oral bioavailability of d-THP using different formulation strategies.
| Formulation Strategy | Animal Model | Bioavailability Improvement (Relative to Suspension) | Reference |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Rabbit | 198.63% | [1] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Rat | 225% | [1] |
| Self-Emulsifying Drug-Delivery Systems | Rat | 33.2% | [1] |
| Binary Amorphous Solid Dispersion | Rabbit | 234.77% | [1] |
| l-THP SMEDDS | Rat | 325% (for l-THP) | [6] |
Experimental Protocols
Preparation of this compound SMEDDS
This protocol provides a general guideline for the preparation of a d-THP loaded Self-Microemulsifying Drug Delivery System.
Materials:
-
This compound (d-THP)
-
Oil phase (e.g., Capmul MCM, Oleic acid)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant (e.g., PEG 400, Transcutol P)
-
Glass vials
-
Magnetic stirrer
Procedure:
-
Solubility Studies: Determine the solubility of d-THP in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Ternary Phase Diagram:
-
Prepare mixtures of the selected surfactant and co-surfactant (S/CoS mix) in different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each S/CoS mix ratio, prepare a series of formulations with varying oil-to-S/CoS mix ratios (e.g., 9:1 to 1:9).
-
Titrate each formulation with water dropwise under constant stirring and visually observe for the formation of a clear or slightly bluish, stable microemulsion.
-
Plot the results on a ternary phase diagram to identify the microemulsion region.[11]
-
-
Preparation of d-THP SMEDDS:
-
Select an optimal formulation from the microemulsion region of the ternary phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Add the pre-weighed d-THP to the mixture.
-
Gently heat the mixture (if necessary) and stir using a magnetic stirrer until the d-THP is completely dissolved and a clear, homogenous solution is obtained.
-
In Situ Single-Pass Intestinal Perfusion (SPIP) for d-THP Absorption Studies
This protocol describes the in situ SPIP technique in rats to evaluate the intestinal absorption of d-THP.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Anesthetic (e.g., urethane)
-
Surgical instruments
-
Peristaltic pump
-
Krebs-Ringer buffer (perfusion solution)
-
d-THP
-
Analytical method for d-THP quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation:
-
Fast the rats overnight with free access to water.
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Make a midline abdominal incision to expose the small intestine.
-
-
Intestinal Cannulation:
-
Select a segment of the intestine (e.g., jejunum, ileum) of a defined length.
-
Carefully insert cannulas at both ends of the segment and secure them with surgical thread.
-
-
Perfusion:
-
Wash the intestinal segment with pre-warmed (37°C) Krebs-Ringer buffer to remove any residual contents.
-
Prepare the perfusion solution by dissolving d-THP in Krebs-Ringer buffer at a known concentration.
-
Perfuse the intestinal segment with the d-THP solution at a constant flow rate (e.g., 0.2 mL/min) using a peristaltic pump.[5]
-
-
Sample Collection:
-
Collect the perfusate from the outlet cannula at predetermined time intervals.
-
At the end of the experiment, measure the exact length and radius of the perfused intestinal segment.
-
-
Analysis:
-
Analyze the concentration of d-THP in the collected perfusate samples using a validated analytical method.
-
Calculate the absorption rate constant (Ka) and the effective permeability (Peff) of d-THP.
-
LC-MS/MS Method for Quantification of d-THP in Rat Plasma
This protocol outlines a general procedure for the quantification of d-THP in rat plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Rat plasma samples
-
d-THP standard
-
Internal standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of rat plasma, add the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C18 column for separation.
-
Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode using an ESI source.
-
Use Multiple Reaction Monitoring (MRM) to detect the transitions for d-THP and the IS. The specific transitions will need to be optimized for the instrument being used.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of d-THP to the IS against the concentration of d-THP standards.
-
Determine the concentration of d-THP in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
References
- 1. Simultaneous determination of tetrahydropalmatine, protopine, and palmatine in rat plasma by LC-ESI-MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Evaluation of a single-pass intestinal-perfusion method in rat for the prediction of absorption in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a 7-day, 96-well Caco-2 permeability assay with high-throughput direct UV compound analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Bioavailability Assessment of SMEDDS Containing Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uop.edu.jo [uop.edu.jo]
Technical Support Center: Enhancing the Aqueous Solubility of D-Tetrahydropalmatine (D-THP)
Welcome to the technical support center for D-Tetrahydropalmatine (D-THP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the low aqueous solubility of D-THP. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound (D-THP)?
Q2: How does pH affect the solubility of D-THP?
As a tertiary amine, the solubility of D-THP is highly dependent on pH. In acidic conditions, the amine group becomes protonated, forming a more soluble salt. While a specific pH-solubility profile for D-THP is not extensively documented, it is a common principle for basic compounds that their aqueous solubility increases as the pH of the solution is lowered. Therefore, preparing D-THP in slightly acidic buffers can be an effective method to enhance its solubility.
Q3: What are the most common strategies to increase the aqueous solubility of D-THP for in vitro experiments?
The most common and effective strategies for increasing the aqueous solubility of D-THP in a laboratory setting include:
-
pH Adjustment: Dissolving D-THP in a slightly acidic buffer (e.g., pH 4-6) to form the more soluble protonated species.
-
Use of Co-solvents: Creating a stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluting it into your aqueous experimental media.[3][4]
-
Complexation with Cyclodextrins: Forming an inclusion complex with a cyclodextrin (B1172386) derivative, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), to encapsulate the hydrophobic D-THP molecule and increase its aqueous solubility.[5]
-
Salt Formation: Using the hydrochloride salt of D-THP, which generally exhibits higher aqueous solubility than the free base.[2]
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of D-THP.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | 1. The final concentration of DMSO is too low to maintain solubility. 2. The solubility limit of D-THP in the final aqueous buffer has been exceeded. 3. The pH of the final solution is not optimal for D-THP solubility. | 1. Increase the final percentage of DMSO in your working solution, but be mindful of its potential effects on your experimental system (typically <0.5% for cell-based assays). 2. Decrease the final concentration of D-THP in your working solution. 3. Use a slightly acidic buffer (e.g., pH 5.0-6.5) for your dilution. |
| The D-THP powder is not dissolving in the aqueous buffer. | 1. The intrinsic solubility of D-THP in the chosen buffer is too low. 2. Insufficient agitation or time for dissolution. | 1. Switch to a more suitable solubilization method, such as using co-solvents or cyclodextrins as detailed in the protocols below. 2. Use a vortex mixer or sonication to aid dissolution. Allow sufficient time for the solution to equilibrate. |
| The prepared D-THP solution is cloudy or becomes cloudy over time. | 1. The solution is supersaturated and precipitation is occurring. 2. The D-THP may be degrading, especially in neutral or alkaline pH conditions. | 1. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or precipitates. Prepare fresh solutions before each experiment. 2. Prepare solutions in a slightly acidic buffer and store them for a limited time, preferably protected from light. For L-THP, it is recommended not to store aqueous solutions for more than one day.[6] |
Below is a DOT script for a logical diagram that illustrates the troubleshooting process for D-THP precipitation.
Caption: Troubleshooting workflow for D-THP precipitation issues.
Experimental Protocols
Protocol 1: Preparation of D-THP Solution Using a Co-solvent System
This protocol is suitable for preparing D-THP solutions for in vivo and some in vitro applications.
Materials:
-
This compound (D-THP) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a stock solution of D-THP in DMSO. Weigh the required amount of D-THP powder and dissolve it in anhydrous DMSO to a concentration of 25 mg/mL. Use of an ultrasonic bath may be necessary to fully dissolve the compound.[4]
-
Prepare the co-solvent vehicle. In a sterile tube, combine the vehicle components in the following volumetric ratios: 40% PEG300, 5% Tween-80, and 45% saline.
-
Prepare the final D-THP solution. To prepare a 1 mL working solution of 2.5 mg/mL D-THP, add 100 µL of the 25 mg/mL D-THP stock solution in DMSO to 400 µL of PEG300. Mix thoroughly.[4]
-
Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear.[4]
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. The final concentration of D-THP will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
This protocol should yield a clear solution. If any precipitation occurs, sonication can be used to aid dissolution.[4] It is recommended to prepare this working solution fresh on the day of use.
Quantitative Data Summary: Co-solvent Systems
| Compound | Co-solvent System | Achievable Concentration | Reference |
| D-THP | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [4] |
| DL-THP | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.67 mg/mL | [1] |
| L-THP | 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [6] |
| D-THP | DMSO | 50 mg/mL | [3] |
| DL-THP | DMSO | 6.67 mg/mL | [4] |
| THP-HCl | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.0 mg/mL | [2] |
The following DOT script creates a workflow diagram for preparing a D-THP solution using the co-solvent method.
Caption: Workflow for D-THP solution preparation with co-solvents.
Protocol 2: Preparation of D-THP Solution Using Cyclodextrin Complexation
This protocol provides a general method for enhancing D-THP solubility through inclusion complexation with cyclodextrins.
Materials:
-
This compound (D-THP) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer of choice (e.g., phosphate (B84403) buffer, pH 6.8)
Procedure:
-
Determine the required amount of cyclodextrin. This is typically done by performing a phase solubility study to find the optimal ratio of D-THP to cyclodextrin. A general starting point is a 1:1 or 1:2 molar ratio.
-
Prepare the cyclodextrin solution. Dissolve the calculated amount of HP-β-CD or SBE-β-CD in the desired volume of aqueous buffer.
-
Add D-THP. Add the D-THP powder to the cyclodextrin solution.
-
Facilitate complexation. Stir the mixture vigorously at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to ensure the formation of the inclusion complex and to reach equilibrium.[7][8]
-
Clarify the solution. After the incubation period, centrifuge the solution at high speed to pellet any undissolved D-THP.
-
Collect the supernatant. Carefully collect the clear supernatant, which contains the solubilized D-THP-cyclodextrin complex.
-
Determine the concentration. The concentration of D-THP in the supernatant should be determined analytically using a validated method such as HPLC-UV.
Note on Quantitative Data: While the efficacy of cyclodextrins in solubilizing hydrophobic drugs is well-established,[5][9] specific phase solubility diagrams for D-THP are not readily available in the literature. Researchers should perform their own phase solubility studies to determine the optimal conditions for their specific application. The general shape of the phase solubility diagram for a 1:1 complex is expected to be of the AL type, showing a linear increase in drug solubility with increasing cyclodextrin concentration.[10]
Advanced Formulation Strategies
For more significant enhancements in solubility and bioavailability, particularly for oral drug delivery, advanced formulation strategies can be employed. These typically require more specialized equipment and expertise.
-
Solid Dispersions: This technique involves dispersing D-THP in a hydrophilic carrier matrix at a solid state. By converting the crystalline drug into an amorphous form and reducing the particle size to a molecular level, solid dispersions can significantly enhance the dissolution rate and solubility.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of an oil, a surfactant, a co-surfactant, and the drug. When this mixture comes into contact with aqueous media under gentle agitation (such as in the gastrointestinal tract), it spontaneously forms a fine oil-in-water microemulsion, with the drug dissolved in the small oil droplets. This can lead to a significant increase in both solubility and bioavailability.
This technical support center provides a foundational guide to addressing the solubility challenges of D-THP. For specific experimental needs, further optimization of these protocols may be necessary.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Tetrahydropalmatine hydrochloride | Dopamine Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of hydroxypropyl-beta-cyclodextrin-complexation and pH on solubility of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (-)-Tetrahydropalmatine | C21H25NO4 | CID 72301 - PubChem [pubchem.ncbi.nlm.nih.gov]
overcoming D-Tetrahydropalmatine stability issues in experimental buffers
Welcome to the technical support center for D-Tetrahydropalmatine (D-THP). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common stability issues encountered when working with D-THP in experimental buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: this compound, an isoquinoline (B145761) alkaloid, is susceptible to degradation in aqueous solutions, primarily through oxidation and hydrolysis.[1] The rate of degradation is significantly influenced by the pH, temperature, and presence of light and metal ions in the experimental buffer.
Q2: How does pH affect the stability of this compound?
A2: The stability of tetrahydropalmatine (B600727) is pH-dependent. While specific data for the D-isomer is limited, studies on the related compound L-Tetrahydropalmatine indicate that it is more stable in neutral and alkaline conditions.[2] Extreme acidic or alkaline conditions can catalyze hydrolysis.[3] It is crucial to determine the optimal pH for your specific experimental setup.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727).[4][5] For aqueous experimental buffers, it is recommended to first dissolve D-THP in a minimal amount of DMSO before diluting with the aqueous buffer of choice.
Q4: How should this compound solutions be stored?
A4: Stock solutions of this compound in organic solvents should be stored at -20°C or -80°C for long-term stability.[4] Aqueous working solutions are generally less stable and should be prepared fresh before each experiment. If short-term storage of aqueous solutions is necessary, they should be protected from light and stored at 2-8°C.
Q5: Can this compound interact with components of my experimental buffer?
A5: Yes, certain buffer components can impact the stability of D-THP. For instance, phosphate (B84403) buffers may enhance the degradation of some compounds.[6] It is advisable to test the compatibility of D-THP with your specific buffer system, especially if it contains components other than standard salts.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of D-THP in aqueous buffer | Low aqueous solubility of D-THP. | - Increase the proportion of organic co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system.- Consider using cyclodextrins to enhance solubility.- Adjust the pH of the buffer to a range where D-THP solubility is higher. |
| Loss of D-THP activity or concentration over time | Degradation of D-THP in the experimental buffer. | - Control pH: Maintain the buffer pH within a stable range (typically neutral to slightly alkaline for similar alkaloids).- Protect from light: Conduct experiments under low-light conditions or use amber-colored tubes.- Control temperature: Prepare solutions fresh and keep them on ice. Avoid repeated freeze-thaw cycles.- Add antioxidants: Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to mitigate oxidative degradation.- Use chelating agents: If metal ion-catalyzed degradation is suspected, add a chelating agent like EDTA. |
| Inconsistent experimental results | Instability of D-THP leading to variable effective concentrations. | - Perform a stability study of D-THP in your specific experimental buffer under the conditions of your assay (see Experimental Protocols section).- Prepare fresh D-THP solutions for each experiment from a recently prepared stock solution.- Use a validated analytical method (e.g., HPLC) to confirm the concentration of your D-THP solutions before use. |
| Color change in the D-THP solution | Oxidation of D-THP. | - Discard the solution.- Prepare fresh solution using deoxygenated buffers.- Store stock solutions under an inert gas (e.g., argon or nitrogen). |
Data on Factors Affecting Tetrahydropalmatine Stability (Based on L-THP data)
| Factor | Condition | Observed Effect on Stability | Recommendation |
| pH | Acidic (pH < 5) | Increased degradation | Avoid acidic buffers. |
| Neutral (pH 7) | More stable | Use buffers with a neutral pH. | |
| Alkaline (pH > 8) | Generally stable, but extreme alkaline pH can promote degradation. | Optimal pH should be determined empirically. | |
| Temperature | 4°C | Slower degradation | Store aqueous solutions at 2-8°C for short periods. |
| Room Temperature (25°C) | Moderate degradation | Prepare fresh and use immediately. | |
| 37°C | Accelerated degradation | For cell-based assays, minimize incubation time or replenish D-THP if the experiment is long. | |
| Light | UV exposure | Significant degradation | Protect solutions from light at all times. |
| Metal Ions | Presence of Cu2+, Fe3+ | Catalyzes oxidation | Use high-purity water and reagents. Consider adding a chelating agent like EDTA. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Weigh out the required amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
-
Working Solution (e.g., 100 µM in PBS, pH 7.4):
-
Thaw a single aliquot of the 10 mM D-THP stock solution.
-
Dilute the stock solution 1:100 in sterile phosphate-buffered saline (PBS) at pH 7.4. For example, add 10 µL of the 10 mM stock to 990 µL of PBS.
-
Vortex gently to mix.
-
Prepare this working solution immediately before use.
-
Protocol 2: Assessment of this compound Stability in an Experimental Buffer
-
Preparation:
-
Prepare a solution of D-THP in your experimental buffer at the desired final concentration.
-
Divide the solution into several aliquots in amber-colored tubes.
-
Prepare a control sample of the buffer without D-THP.
-
-
Incubation:
-
Incubate the aliquots under the conditions of your experiment (e.g., 37°C in a cell culture incubator).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot.
-
-
Sample Analysis:
-
Immediately analyze the concentration of the remaining D-THP in each aliquot using a validated stability-indicating HPLC-UV method.
-
To stop further degradation before analysis, samples can be quenched with an equal volume of cold acetonitrile (B52724) or methanol and stored at -20°C.
-
-
Data Analysis:
-
Plot the concentration of D-THP versus time.
-
Calculate the degradation rate constant (k) and the half-life (t½) of D-THP in your buffer.
-
Visualizations
This compound Stability Troubleshooting Workflow
References
- 1. l-Tetrahydropalmatine, an Active Component of Corydalis yanhusuo W.T. Wang, Protects against Myocardial Ischaemia-Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resource.aminer.org [resource.aminer.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: D-Tetrahydropalmatine (D-THP) Dosage Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of D-Tetrahydropalmatine (D-THP) to minimize its sedative side effects while retaining its therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of D-THP that contributes to its sedative effects?
A1: this compound (D-THP), an isoquinoline (B145761) alkaloid, primarily acts as a dopamine (B1211576) receptor antagonist with a preferential affinity for D1 receptors.[1] Its sedative and hypnotic effects are largely attributed to its antagonism of the dopamine D2 receptor.[2] Levo-tetrahydropalmatine (l-THP), an enantiomer of D-THP, has been shown to be an antagonist at D1, D2, and D3 dopamine receptors.[3][4] This modulation of the dopamine system is a key factor in its sedative properties.[3][4]
Q2: Are the sedative effects of D-THP strictly dose-dependent?
A2: Yes, the sedative effects of D-THP are dose-dependent.[5] Higher doses are more likely to induce sedation. For instance, in studies with l-THP, it has been noted that there is a separation between the doses that produce sedative/anhedonic effects and those that are effective in preclinical addiction models.[6] This suggests that a therapeutic window exists where the desired effects can be achieved without significant sedation.
Q3: What is the recommended starting dose for D-THP in preclinical animal models to avoid sedation?
A3: The optimal starting dose can vary depending on the animal model and the intended therapeutic effect. However, based on available literature, intraperitoneal injections of l-THP at 5 and 10 mg/kg in mice have shown analgesic and hypnotic effects.[2] In studies on alcohol consumption in mice, l-THP at 10 mg/kg significantly reduced ethanol (B145695) intake without affecting water consumption, suggesting a lack of significant sedative impairment at this dose.[7] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: Can the route of administration influence the sedative side effects of D-THP?
A4: Yes, the route of administration can significantly impact the pharmacokinetics and, consequently, the side effects of D-THP. Oral administration of D-THP has been shown to have low bioavailability due to poor intestinal absorption and rapid clearance.[5] This may necessitate higher oral doses to achieve therapeutic concentrations in the central nervous system, which could, in turn, increase the risk of peripheral side effects or sedation if the compound readily crosses the blood-brain barrier. Alternative routes of administration or novel formulations like self-microemulsifying drug delivery systems could potentially improve bioavailability and allow for lower, more targeted dosing, thereby reducing the likelihood of sedation.[5]
Q5: Are there any known drug-drug interactions that can potentiate the sedative effects of D-THP?
A5: Yes, co-administration of D-THP with other central nervous system (CNS) depressants can increase the risk and severity of sedation.[8] Caution should be exercised when combining D-THP with substances such as benzodiazepines, barbiturates, opioids, and certain antihistamines.[8]
Troubleshooting Guide: Managing Sedation in D-THP Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Excessive sedation observed at the intended therapeutic dose. | The initial dose is too high for the specific animal strain, age, or sex. | 1. Reduce the dose of D-THP by 25-50% and re-evaluate the sedative and therapeutic effects.2. Conduct a full dose-response study to identify the minimal effective dose with the lowest sedative profile.3. Ensure accurate and consistent dosing for all animals. |
| Difficulty in distinguishing between therapeutic effect and sedation. | The behavioral assay is sensitive to motor impairment. | 1. Implement a battery of behavioral tests to specifically measure sedation, such as the open field test (locomotor activity), rotarod test (motor coordination), or righting reflex test.2. Use a validated sedation scoring system to quantify the level of sedation at different time points post-administration.[9][10][11] |
| Inconsistent sedative effects across experimental animals. | Variability in drug metabolism or absorption. | 1. Control for factors that can influence metabolism, such as diet, housing conditions, and time of day for drug administration.2. Consider using a different route of administration that provides more consistent bioavailability (e.g., intraperitoneal vs. oral).3. Ensure the D-THP formulation is homogenous and administered consistently. |
| Sedation is masking the assessment of the desired therapeutic outcome. | The timing of the behavioral assessment coincides with the peak sedative effect. | 1. Conduct a pharmacokinetic study to determine the time to maximum plasma concentration (Tmax) and the half-life of D-THP in your animal model.2. Adjust the timing of your behavioral assessments to occur after the peak sedative effects have subsided but while the therapeutic effects are still present. |
Quantitative Data Summary
Table 1: L-Tetrahydropalmatine (l-THP) Dosage and Effects in Mice
| Dose (mg/kg, i.p.) | Effect | Observation | Reference |
| 5 | Analgesic | Significant increase in mechanical threshold and thermal latency. | [2] |
| 10 | Analgesic & Hypnotic | Further increase in mechanical threshold and thermal latency; significant increase in non-rapid eye movement sleep. | [2] |
| 10 | Reduced Alcohol Consumption | Significant reduction in 15% ethanol consumption in a two-bottle choice experiment. | [7] |
Experimental Protocols
Protocol 1: Assessment of Sedation Using a Composite Sedation Scale
This protocol is adapted from methodologies used for assessing sedation in animals and can be tailored for use with D-THP experiments.[9][11]
Objective: To quantify the level of sedation induced by D-THP at different dosages.
Materials:
-
This compound (D-THP) solution
-
Vehicle control solution
-
Experimental animals (e.g., mice or rats)
-
Observation cages
-
Timer
-
Sedation scoring sheet (see Table 2 for an example)
Procedure:
-
Habituate the animals to the testing environment for at least 30 minutes before the experiment.
-
Administer D-THP or vehicle control at the desired dosages and route of administration.
-
At predefined time points (e.g., 15, 30, 60, and 120 minutes) post-administration, observe each animal individually for 2 minutes.
-
Score the animal's behavior based on the parameters outlined in the sedation scale.
-
A higher total score indicates a deeper level of sedation.
Table 2: Example of a Composite Sedation Scale
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Spontaneous Activity | Active, exploring | Slightly reduced activity | Mostly inactive, occasional movement | Immobile |
| Posture | Normal, upright | Hunched posture | Lying on belly, head up | Lying on side |
| Response to Auditory Stimulus (e.g., finger snap) | Immediate startle and orientation | Delayed or slight startle | Minimal or no startle | No response |
| Righting Reflex (gently placed on back) | Immediately rights itself (<2s) | Rights itself within 5s | Rights itself >5s | Fails to right itself |
Protocol 2: Open Field Test for Locomotor Activity
Objective: To assess the effect of D-THP on spontaneous locomotor activity as an indicator of sedation.
Materials:
-
This compound (D-THP) solution
-
Vehicle control solution
-
Experimental animals (e.g., mice or rats)
-
Open field apparatus (a square arena with video tracking capabilities)
-
Video recording and analysis software
Procedure:
-
Administer D-THP or vehicle control at the desired dosages and route of administration.
-
At a specified time post-administration, place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 10-15 minutes).
-
Record the session using the video tracking system.
-
Analyze the recording to quantify parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. A significant decrease in these parameters compared to the control group indicates a sedative effect.
Visualizations
Caption: Troubleshooting workflow for managing D-THP-induced sedation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 6. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The SIESTA (SEAAV Integrated evaluation sedation tool for anaesthesia) project: Initial development of a multifactorial sedation assessment tool for dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Testing of a Sedation Scale for Use in Rabbits (Oryctolagus cuniculus). | Semantic Scholar [semanticscholar.org]
- 11. Development and Testing of a Sedation Scale for Use in Rabbits (Oryctolagus cuniculus) - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in D-Tetrahydropalmatine behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Tetrahydropalmatine (d-THP) in behavioral studies. Inconsistent results in behavioral pharmacology can arise from a multitude of factors, ranging from subtle environmental variables to the specific properties of the compound being tested. This guide is designed to help you identify and address potential sources of variability in your experiments.
Frequently Asked questions (FAQs)
Q1: We are observing high variability between our experimental subjects. What are some common factors that could be causing this?
A1: High inter-individual variability is a common challenge in behavioral research. Several factors related to the animals and their environment can contribute to this. It is crucial to standardize these conditions as much as possible. Key factors to consider include:
-
Genetics: The strain of the rodent can significantly influence baseline behavior and drug responses.
-
Sex: Male and female rodents can exhibit different behavioral phenotypes and responses to pharmacological agents. It is recommended to study both sexes and analyze the data separately.
-
Age: Behavior can change significantly with age. Ensure that all animals in a study are within a narrow age range.
-
Housing Conditions:
-
Social vs. Individual Housing: Single-housed animals may exhibit altered stress levels, activity, and anxiety-like behaviors compared to group-housed animals. The social hierarchy in group-housed animals can also influence behavior.
-
Cage Density and Enrichment: Crowding can induce stress, while environmental enrichment can reduce it. Consistency in cage size, bedding, and enrichment is critical.
-
-
Circadian Rhythm: Rodents are nocturnal. Testing during their active (dark) phase is generally recommended to observe more robust behavioral responses. Ensure that the timing of experiments is consistent across all groups.
-
Handling: The amount and quality of handling can significantly impact an animal's stress levels and performance in behavioral tasks. Consistent and gentle handling is essential.
Q2: Our results are not consistent across different experimental days, even with the same cohort of animals. What could be the cause?
A2: Day-to-day variability can be frustrating. Here are some potential sources to investigate:
-
Environmental Factors:
-
Time of Day: As mentioned, circadian rhythms play a huge role. Ensure that testing occurs at the same time each day.
-
Experimenter: Different experimenters may handle animals differently, leading to variations in stress and behavior. If multiple experimenters are involved, ensure they follow a standardized protocol.
-
Olfactory Cues: Rodents have a keen sense of smell. Clean testing arenas thoroughly between subjects to remove scents from previous animals. Be mindful of strong scents in the testing room (e.g., perfumes, cleaning agents).
-
Auditory and Visual Cues: Loud noises can induce a startle response and affect performance. Maintain a quiet testing environment with consistent lighting conditions.
-
-
Drug Preparation and Administration:
-
Solution Stability: Ensure that the d-THP solution is stable and prepared fresh if necessary. Check for any precipitation.
-
Injection Stress: The stress of injection can influence behavior. Habituate animals to the injection procedure. The route of administration (e.g., intraperitoneal, oral) can also affect the stress response and drug pharmacokinetics.
-
Q3: We are seeing conflicting results in locomotor activity studies with d-THP. Sometimes it's stimulatory, and other times it's inhibitory. Why?
A3: The effects of d-THP on locomotor activity can be complex and are often dose-dependent.
-
Dose-Response Relationship: d-THP can exhibit a biphasic dose-response curve. Low doses may be stimulatory, while higher doses can be sedative. It is crucial to perform a dose-response study to characterize the effects of d-THP in your specific experimental conditions.
-
Habituation: The level of habituation to the testing chamber can influence the locomotor response. Non-habituated animals may show a more pronounced response to the novelty of the environment, which can interact with the drug's effects.
-
Enantiomeric Purity: Tetrahydropalmatine exists as different enantiomers (d-THP and l-THP). The racemic mixture (dl-THP) is often used. The l-enantiomer (B50610) (l-THP) is generally considered to be more potent as a dopamine (B1211576) receptor antagonist and can have more pronounced sedative effects.[1] Ensure you are using the correct and pure enantiomer for your study, as contamination with the l-form could lead to inhibitory effects.
Troubleshooting Guides
Issue 1: Inconsistent Results in Conditioned Place Preference (CPP) Studies
Observed Problem: You are not observing a consistent conditioned place preference or aversion with d-THP, or the results are highly variable between subjects.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dose Selection | Conduct a dose-response study to determine the optimal dose of d-THP for producing a rewarding or aversive effect. The rewarding effects of drugs often follow an inverted U-shaped dose-response curve. |
| Biased vs. Unbiased CPP Design | Consider the design of your CPP apparatus and protocol. In a biased design, the drug is paired with the initially non-preferred side. In an unbiased design, the drug-paired side is counterbalanced across animals. An unbiased design is generally recommended to avoid confounding factors of initial place preference.[2][3] |
| Insufficient Conditioning | The number of conditioning sessions may be insufficient for the animal to form a strong association between the drug's effects and the environmental cues. Consider increasing the number of drug-context pairings. |
| Contextual Cues Not Salient Enough | The visual and tactile cues differentiating the compartments of your CPP box may not be distinct enough for the animals to discriminate between them. Enhance the distinctiveness of the compartments. |
| State-Dependent Learning | The animal's internal state during testing should match the state during conditioning (minus the drug). Ensure animals are not in a state of withdrawal or stress during the test phase, which could mask the expression of CPP. |
Issue 2: High Variability in Drug Self-Administration Studies
Observed Problem: Animals are not reliably acquiring self-administration of d-THP, or there is high variability in the number of infusions earned between subjects.
| Potential Cause | Troubleshooting Steps |
| Reinforcing Dose of d-THP Not Identified | A thorough dose-response investigation is critical. Start with a dose range reported in the literature and systematically evaluate different doses to find one that maintains reliable self-administration. |
| Schedule of Reinforcement | A fixed-ratio 1 (FR1) schedule is typically used for acquisition. If acquisition is slow, consider preceding drug self-administration training with training for a natural reinforcer like food to ensure the animals understand the operant contingency. |
| Catheter Patency | Ensure that the intravenous catheters are patent throughout the study. A blocked catheter will prevent drug delivery and lead to extinction of the lever-pressing behavior. Regularly flush catheters with saline and heparin. |
| Stress and Handling | Excessive stress can interfere with the reinforcing effects of drugs. Handle animals gently and habituate them to the experimental procedures. |
| Lack of Drug-Associated Cues | Pairing drug infusion with a conditioned stimulus (e.g., a light or tone) can enhance the acquisition and maintenance of self-administration behavior. |
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of Tetrahydropalmatine (THP) Enantiomers in Rats
| Parameter | (-)-THP | (+)-THP | Species | Administration | Dose | Reference |
| Cmax (µg/mL) | 1.93 ± 0.36 | 1.11 ± 0.25 | Rat | Oral (rac-THP) | 40 mg/kg | [4] |
| AUC (µg·h/mL) | 6.65 ± 2.34 | 2.03 ± 0.45 | Rat | Oral (rac-THP) | 40 mg/kg | [4] |
| Tmax (h) | ~1 | ~1 | Rat | Oral (rac-THP) | 40 mg/kg | [4] |
| t1/2 (h) | ~5 | - | Rat | Oral (l-THP) | - | [1] |
Note: Data for d-THP ((+)-THP) is often presented in studies using the racemic mixture (rac-THP or dl-THP). The pharmacokinetics are stereoselective, with the l-enantiomer ((-)-THP) generally showing higher exposure.
Table 2: Representative Behavioral Effects of Tetrahydropalmatine (THP) in Rodents
| Behavioral Assay | Species | Compound | Dose Range (mg/kg) | Effect | Reference |
| Locomotor Activity | Mice | l-THP | 6.25 - 18.75 | No effect on its own, but antagonized oxycodone-induced hyperactivity. | [5] |
| Heroin Self-Administration | Rats | dl-THP | 5.0 - 20.0 | Attenuated heroin self-administration at 5.0 and 10.0 mg/kg without affecting locomotion. | [6] |
| Methamphetamine Self-Administration | Rats | l-THP | 1.25 - 5.00 | Decreased methamphetamine self-administration. | [7] |
| Conditioned Place Preference | Rats | l-THP | 6.25 - 18.50 | Did not induce CPP or CPA on its own, but inhibited oxycodone-induced CPP. | [8] |
| Anxiety (Elevated Plus Maze) | Mice | dl-THP | 0.5 - 10 | Increased time spent in open arms, suggesting anxiolytic effects. | [9] |
Experimental Protocols
Detailed Methodology for Conditioned Place Preference (CPP)
This protocol is a general guideline and should be optimized for your specific research question and laboratory conditions.
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two larger outer chambers and a neutral central chamber.
-
Habituation (Day 1): Place each animal in the central chamber and allow free exploration of all three chambers for 15-20 minutes. Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (e.g., >80% of the time) may be excluded.
-
Conditioning (Days 2-9): This phase typically lasts for 8 days, with alternating injections of d-THP and vehicle.
-
d-THP Conditioning: On days 2, 4, 6, and 8, administer d-THP (e.g., via intraperitoneal injection) and immediately confine the animal to one of the outer chambers (the drug-paired chamber) for 30-45 minutes. The assignment of the drug-paired chamber should be counterbalanced across subjects (unbiased design).
-
Vehicle Conditioning: On days 3, 5, 7, and 9, administer the vehicle and confine the animal to the opposite outer chamber for the same duration.
-
-
Test for Preference (Day 10): In a drug-free state, place the animal in the central chamber and allow free access to all three chambers for 15-20 minutes. Record the time spent in each chamber.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber on the test day compared to the pre-test day indicates a conditioned place preference.
Detailed Methodology for Intravenous Self-Administration
This protocol provides a framework for assessing the reinforcing effects of d-THP.
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat. Allow for a recovery period of at least 5-7 days.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a syringe pump for drug infusion, and stimulus lights.
-
Acquisition:
-
Place the animals in the operant chambers for daily 2-hour sessions.
-
Responses on the "active" lever will result in an intravenous infusion of d-THP (e.g., over 5 seconds), while responses on the "inactive" lever will have no consequence.
-
Each infusion can be paired with a visual or auditory cue.
-
Initially, a fixed-ratio 1 (FR1) schedule of reinforcement is used (one lever press results in one infusion).
-
Acquisition is typically considered stable when the number of infusions earned per session is consistent over several days, and there is a clear discrimination between the active and inactive levers.
-
-
Dose-Response Determination: Once stable responding is established, the dose of d-THP can be varied across sessions to determine the dose-response function for self-administration.
-
Extinction and Reinstatement: To model relapse, after stable self-administration, the drug can be withheld (extinction), leading to a decrease in lever pressing. Reinstatement of drug-seeking behavior can then be triggered by a priming injection of the drug or exposure to a stressor.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 4. Nucleus accumbens dopamine release is necessary and sufficient to promote the behavioral response to reward-predictive cues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of l-tetrahydropalmatine on locomotor sensitization to oxycodone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A model of Δ9-tetrahydrocannabinol (THC) self-administration and reinstatement that alters synaptic plasticity in nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimenter Administered Δ9-THC Decreases Nicotine Self-administration in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: D-Tetrahydropalmatine (d-THP) Long-Term Administration Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term administration studies of D-Tetrahydropalmatine (d-THP).
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during long-term d-THP experiments in a question-and-answer format.
I. Animal Behavior and Sedation
-
Question: We are observing significant sedation and reduced locomotor activity in our animals, which is interfering with behavioral assessments. What can we do?
-
Answer: Sedation is a known dose-dependent side effect of d-THP.[1][2][3] Consider the following troubleshooting steps:
-
Dose-Response Pilot Study: If not already performed, conduct a pilot study to determine the minimal effective dose that does not produce confounding sedative effects. Doses below 10 mg/kg in rodents are often non-sedative.[4]
-
Timing of Behavioral Testing: Adjust the timing of your behavioral tests relative to d-THP administration. Characterize the pharmacokinetic profile of d-THP in your model to identify the window of maximal efficacy with minimal sedation.
-
Acclimation and Habituation: Ensure that animals are thoroughly habituated to the testing apparatuses to minimize novelty-induced hypoactivity, which can be confounded with sedation.[5]
-
Control for Motor Impairment: Include specific control tests (e.g., rotarod, open field) to differentiate between sedative effects and specific behavioral outcomes.[1]
-
-
Question: Our animals show signs of anxiety or agitation after d-THP administration. Isn't it supposed to be a sedative?
-
Answer: While sedation is the more common effect, paradoxical reactions such as anxiety or agitation have been reported in rare cases.[6] This could be related to the complex pharmacology of d-THP, which involves multiple neurotransmitter systems.[7] It is also possible that at certain doses or in specific models, the dopamine-blocking effects could lead to dysphoria or akathisia-like behaviors. If this is observed, it is crucial to document these effects and consider a dose reduction or discontinuation of the study for that animal.
II. Formulation and Administration
-
Question: What is a suitable vehicle for long-term oral administration of l-tetrahydropalmatine (l-THP)?
-
Answer: A common vehicle for oral gavage of l-THP in rodent studies is a solution of 0.1 M sulfuric acid, diluted with sterile water to a final concentration of 2.5 mg/ml in 5% acid (pH 4).[8] It is crucial to habituate the animals to the oral gavage procedure for several days before the start of the experiment to minimize stress.[8]
-
Question: Are there options for extended-release delivery to avoid daily administration?
-
Answer: Yes, research is being conducted on extended-release formulations of l-THP, such as hydrophilic matrix tablets, to ensure safety and efficacy for addiction treatment.[9] Self-microemulsifying drug delivery systems (SMEDDS) have also been shown to improve the oral bioavailability of l-THP.
III. Toxicity and Side Effects
-
Question: What are the potential long-term toxicities of d-THP, particularly hepatotoxicity?
-
Answer: The long-term toxicity of d-THP has not been extensively studied, and the available information is somewhat conflicting.[10] Some reports suggest a potential for liver toxicity, while others have found no significant pathological changes in the liver with short-term administration.[2][8] One study on the effects of levo-tetrahydropalmatine on concanavalin (B7782731) A-induced liver injury in mice showed that l-THP could decrease serum liver enzymes and pathological damage.[8] Given the uncertainty, it is crucial to monitor liver function throughout any long-term study.
-
Question: What biomarkers should we monitor for potential hepatotoxicity?
-
Answer: Standard biomarkers for drug-induced liver injury should be monitored. These include:
-
Serum Enzymes: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and gamma-glutamyl transferase (GGT).[11][12]
-
Bilirubin (B190676): Total and direct bilirubin levels.[11]
-
Emerging Biomarkers: Consider measuring microRNA-122 (miR-122) in serum, as it is a highly liver-specific marker of injury.[13]
-
-
Question: What should we do if we observe elevated liver enzymes?
-
Answer: If a significant and progressive elevation in liver enzymes is observed, especially in conjunction with elevated bilirubin, it is indicative of potential hepatotoxicity. The following steps are recommended:
-
Confirm the finding: Repeat the measurements to rule out error.
-
Dose reduction: Consider reducing the dose of d-THP in the affected cohort.
-
Histopathology: At the end of the study, or if an animal is euthanized due to poor health, perform a thorough histopathological examination of the liver.
-
Consult a veterinary pathologist: Seek expert opinion on the observed changes.
-
IV. Tolerance and Dependence
-
Question: Is there a risk of tolerance or dependence with long-term d-THP administration?
-
Answer: There is a theoretical risk of tolerance and dependence with long-term use due to its effects on the central nervous system.[14] However, this has not been conclusively demonstrated in the scientific literature.[14] Some studies in animal models of addiction have shown that l-THP can prevent the development of morphine tolerance.[15][16]
-
Question: How can we assess the dependence liability of d-THP in our animal model?
-
Answer: Standard preclinical models for assessing dependence liability can be employed.[4] These include:
-
Physical Dependence: After a period of chronic administration, abruptly cease d-THP administration and observe the animals for signs of withdrawal. This can be a spontaneous withdrawal or precipitated by an antagonist.
-
Psychological Dependence: Utilize self-administration paradigms where animals can learn to press a lever to receive an infusion of the drug.[17]
-
Data Presentation: Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies. It is important to note that there is a significant lack of comprehensive long-term toxicity data.
Table 1: Pharmacokinetic Parameters of d-THP Enantiomers in Rats and Dogs
| Species | Enantiomer | Dose | Cmax (µg/mL) | AUC (µg·h/mL) |
| Rat | (-)-THP | 40 mg/kg (racemate) | 1.93 ± 0.36 | 6.65 ± 2.34 |
| (+)-THP | 40 mg/kg (racemate) | 1.11 ± 0.25 | 2.03 ± 0.45 | |
| Dog | (-)-THP | 40 mg/kg (racemate) | 1.60 ± 0.81 | 9.88 ± 2.58 |
| (+)-THP | 40 mg/kg (racemate) | 0.36 ± 0.21 | 1.22 ± 0.40 |
Table 2: Receptor Binding Affinities (Ki) and Functional Activity (IC50) of l-THP
| Receptor | Ki (nM) | IC50 (nM) |
| Dopamine (B1211576) D1 | ~124 | 166 |
| Dopamine D2 | ~388 | 1400 |
Data from Mantsch et al., 2010[1]
Table 3: Dose-Response of l-THP in a Mouse Model of Neuropathic Pain
| Dose (mg/kg, i.p.) | Increase in Mechanical Threshold (%) | Increase in Thermal Latency (%) | Increase in NREM Sleep (%) |
| 5 | 134.4 | 49.4 | 17.5 |
| 10 | 174.8 | 69.2 | 29.6 |
Data from Liu et al., 2019[18]
Table 4: Long-Term Toxicity Data for d-THP
| Parameter | Species | Duration | NOAEL | LD50 | Notes |
| NOAEL | Data Not Available | No Observed Adverse Effect Level from long-term studies has not been identified in the reviewed literature. | |||
| LD50 | Data Not Available | Lethal Dose, 50% from long-term studies has not been identified in the reviewed literature. |
Experimental Protocols
This section provides a detailed methodology for a key experiment cited in the literature.
Protocol: Morphine Withdrawal-Induced Hyperalgesia Model for Testing l-THP Efficacy
This protocol is adapted from a study investigating the effects of l-THP on morphine withdrawal in rats.[1][15][19]
1. Animals:
-
Male Sprague-Dawley rats (or other appropriate strain), weighing 200-250g at the start of the experiment.
-
House animals individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
2. Morphine Administration:
-
For 3-5 weeks, administer a daily intraperitoneal (i.p.) injection of morphine sulfate (B86663) at a dose of 15 mg/kg for five consecutive days, followed by two days of no morphine each week.[8] This schedule is designed to model intermittent access to opioids.
3. l-THP Formulation and Administration:
-
Dissolve l-THP in 0.1 M sulfuric acid and dilute with sterile water to a final concentration of 2.5 mg/mL in 5% acid (pH 4).[8]
-
Administer l-THP (e.g., 5 or 7.5 mg/kg) or its vehicle (1% acid at pH 4) via oral gavage 30 minutes before behavioral testing.[8]
-
Habituate the animals to the oral gavage procedure for 3 days prior to the start of the experiment.[8]
4. Assessment of Hyperalgesia (Von Frey Test):
-
Use an electronic Von Frey apparatus to measure paw withdrawal thresholds as an indicator of mechanical allodynia.
-
Acclimate the animals to the testing chambers (e.g., elevated mesh platforms) for at least 15-20 minutes before each testing session.
-
Apply the filament to the plantar surface of the hind paw with increasing force until the paw is withdrawn.
-
Record the force at which the paw is withdrawn.
-
Take multiple measurements for each paw and average the results.
-
Conduct baseline testing before the start of morphine administration and then periodically throughout the study (e.g., 23 hours after the last morphine injection to assess withdrawal-induced hyperalgesia).[15][19]
5. Study Design for Extended Withdrawal:
-
After the chronic morphine administration period, cease morphine injections.
-
Administer l-THP or vehicle daily for a set period (e.g., 7 days) starting 23 hours after the final morphine injection.[15][19]
-
Continue to measure paw withdrawal thresholds daily during the treatment period and for a subsequent period to assess the duration of l-THP's effects.[15][19]
6. Data Analysis:
-
Analyze the data using appropriate statistical methods, such as two-way repeated measures ANOVA, to compare the effects of l-THP and vehicle over time.
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: d-THP antagonism of the D2 receptor signaling pathway.
GABA-A Receptor Signaling Pathway
Caption: d-THP's positive allosteric modulation of the GABA-A receptor.
Experimental Workflow: Morphine Withdrawal and l-THP Treatment
Caption: Workflow for assessing l-THP in a morphine withdrawal model.
References
- 1. Behavioural effects of novel clinical candidate drugs, l-tetrahydropalmatine (l-THP) and Z944, on morphine withdrawal-induced hyperalgesia - UBC Library Open Collections [open.library.ubc.ca]
- 2. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Principles of drug abuse liability assessment in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-Tetrahydropalmatine Ameliorates Development of Anxiety and Depression-Related Symptoms Induced by Single Prolonged Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Protective Effects of Levo-Tetrahydropalmatine on ConA-Induced Liver Injury Are via TRAF6/JNK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 11. Comprehensive Review on Biomarkers in Hepatotoxicity: From Conventional Indicators to Omics‑Driven Discoveries – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. Biomarkers of Hepatic Toxicity: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of miR-122 as a Serum Biomarker for Hepatotoxicity in Investigative Rat Toxicology Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of substance abuse liability in rodents: self-administration, drug discrimination, and locomotor sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Morphine Withdrawal-Induced Hyperalgesia in Models of Acute and Extended Withdrawal Is Attenuated by l-Tetrahydropalmatine: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Technical Support Center: Minimizing D-Tetrahydropalmatine Degradation During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Tetrahydropalmatine (d-THP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of d-THP during your experimental sample preparation, ensuring the accuracy and reliability of your results.
FAQs and Troubleshooting Guides
This section addresses common issues and questions regarding d-THP stability and sample handling.
1. My d-THP concentrations are lower than expected. What are the potential causes during sample preparation?
Unexpectedly low concentrations of d-THP are often a result of degradation during sample collection, processing, or storage. The primary factors contributing to d-THP degradation are exposure to unfavorable pH conditions, light, elevated temperatures, and oxidation.
Key Troubleshooting Steps:
-
pH Control: this compound is an alkaloid that exhibits greater stability in acidic environments. It is susceptible to degradation in neutral and basic conditions.[1] During sample preparation, especially from biological matrices like plasma, it is crucial to adjust and maintain the pH in the acidic range.
-
Light Protection: Exposure to UV light can cause significant degradation of d-THP through oxidative dehydrogenation, with a primary degradation product being palmatine (B190311).[1] All sample preparation steps should be performed under amber or low-light conditions to prevent photodegradation.
-
Temperature Management: While d-THP shows reasonable stability under thermal stress, it is best practice to keep samples cool throughout the preparation process to slow down any potential enzymatic or chemical degradation.[1] Whenever possible, perform extractions and other manipulations on ice.
-
Preventing Oxidation: The structure of d-THP is susceptible to oxidation. The use of antioxidants in your collection tubes or during the extraction process can help mitigate this.
2. What are the recommended storage conditions for d-THP stock solutions and biological samples?
Proper storage is critical to maintaining the integrity of your d-THP samples.
| Sample Type | Storage Temperature | Duration | Recommendations |
| d-THP Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For shorter-term storage. | |
| Biological Samples (e.g., Plasma) | -80°C | Long-term | Snap-freezing in liquid nitrogen before transfer to -80°C is recommended to minimize degradation during the freezing process. |
3. How can I minimize d-THP degradation during extraction from plasma?
Extraction from complex biological matrices like plasma requires careful attention to detail to prevent analyte loss.
Recommended Workflow for Plasma Extraction:
A recommended workflow for plasma extraction to minimize d-THP degradation.
4. What are the signs of d-THP degradation in my analytical run?
Degradation of d-THP can manifest in several ways in your analytical data:
-
Appearance of Extra Peaks: The presence of a peak corresponding to palmatine is a strong indicator of photodegradation.[1]
-
Reduced Peak Area: A decrease in the peak area of d-THP over time or between samples prepared under different conditions can indicate degradation.
-
Poor Reproducibility: High variability in d-THP concentrations across replicate samples can be a sign of inconsistent degradation during sample preparation.
5. Are there specific antioxidants recommended for stabilizing d-THP?
While specific studies on antioxidants for d-THP are limited, general-purpose antioxidants used in bioanalysis can be effective. Ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) can be added to collection tubes or during sample processing to inhibit oxidative degradation. The choice and concentration of the antioxidant should be validated to ensure it does not interfere with the analytical method.
Experimental Protocols
This section provides detailed methodologies for key experiments related to d-THP analysis.
Protocol 1: Solid-Phase Extraction (SPE) of d-THP from Rat Plasma
This protocol is adapted from common practices for the extraction of alkaloids from biological fluids.
Materials:
-
Rat plasma (acidified to pH ~6 with 1% formic acid)
-
Internal Standard (IS) solution (e.g., a structurally similar and stable compound)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 200 µL of acidified plasma, add 20 µL of the internal standard solution.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the d-THP and IS from the cartridge with 1 mL of methanol.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase of your analytical method.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Inject an appropriate volume into the HPLC or LC-MS/MS system.
-
Logical Relationship of SPE Steps:
The logical sequence of steps in a solid-phase extraction protocol.
Protocol 2: HPLC Method for the Quantification of d-THP
This is a general HPLC method that can be optimized for specific instrumentation and requirements.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm or MS/MS |
| Injection Volume | 10 µL |
Signaling Pathway (Illustrative Example of d-THP's Known Mechanism of Action)
While not directly related to degradation, understanding the biological context of d-THP is important for researchers. d-THP is known to act as a dopamine (B1211576) receptor antagonist.
Illustrative diagram of d-THP's antagonistic action on dopamine receptors.
By following these guidelines and protocols, researchers can significantly reduce the risk of d-THP degradation during sample preparation, leading to more accurate and reliable experimental outcomes. For further assistance, please consult the relevant scientific literature or contact your instrument manufacturer's application support team.
References
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of D-Tetrahydropalmatine (d-THP) Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to enhance the blood-brain barrier (BBB) penetration of D-Tetrahydropalmatine (d-THP) derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research endeavors.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
A curated list of common questions encountered during the development and testing of d-THP derivatives for enhanced CNS delivery.
Q1: What are the main challenges in delivering d-THP and its derivatives to the brain?
A1: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents most xenobiotics from entering the brain. Key factors limiting the brain penetration of d-THP derivatives include:
-
Low Lipophilicity: While d-THP has some lipophilic character, modifications can significantly alter its ability to passively diffuse across the lipid-rich endothelial cell membranes of the BBB.
-
Efflux Transporter Activity: d-THP and its analogs may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compounds out of the brain endothelial cells and back into the bloodstream. Protoberberine alkaloids, a class of compounds that includes d-THP, have been shown to be substrates of P-gp.
-
High Plasma Protein Binding: A high degree of binding to plasma proteins can reduce the concentration of free drug available to cross the BBB.
Q2: What are the most promising strategies to enhance the BBB penetration of d-THP derivatives?
A2: Several strategies are being explored, including:
-
Lipid-Based Nanocarriers: Formulations like liposomes and self-microemulsifying drug delivery systems (SMEDDS) can encapsulate d-THP derivatives, potentially masking them from efflux transporters and facilitating their transport across the BBB.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that carry d-THP derivatives, offering controlled release and the possibility of surface modifications for targeted delivery.
-
Prodrug Approach: Chemical modification of the d-THP molecule to create a more lipophilic and BBB-permeable prodrug that, once in the brain, is converted back to the active parent drug.
-
Inhibition of Efflux Transporters: Co-administration of a P-gp inhibitor can increase the brain concentration of d-THP derivatives that are substrates for this transporter.
Q3: How can I assess the BBB penetration of my d-THP derivative in vitro?
A3: In vitro models are valuable for initial screening. The most common is the transwell assay using a monolayer of brain endothelial cells (like hCMEC/D3 or primary cells) cultured on a semipermeable membrane. Key parameters to measure are:
-
Apparent Permeability Coefficient (Papp): This quantifies the rate of passage of the compound across the cell monolayer.
-
Efflux Ratio (ER): By comparing the Papp in the basolateral-to-apical direction with the apical-to-basolateral direction, you can determine if your compound is a substrate for efflux transporters. An ER greater than 2 is generally indicative of active efflux.
-
Transendothelial Electrical Resistance (TEER): This measurement assesses the integrity and tightness of the endothelial cell monolayer, ensuring the reliability of your permeability data.
Q4: What are the "gold standard" in vivo methods for quantifying brain uptake of d-THP derivatives?
A4: In vivo studies in animal models are crucial for confirming brain penetration. Key methods include:
-
Brain Tissue Homogenate Analysis: After systemic administration, brain tissue is collected, homogenized, and the concentration of the d-THP derivative is quantified, typically by LC-MS/MS. This provides the total concentration in the brain.
-
In Vivo Microdialysis: This technique allows for the sampling of the unbound drug concentration in the brain's extracellular fluid over time, providing a more direct measure of the pharmacologically active concentration at the target site.
Troubleshooting Guides
Addressing specific issues you might encounter during your experiments.
| Problem | Possible Causes | Troubleshooting Steps |
| Low brain-to-plasma concentration ratio of my d-THP derivative in vivo. | 1. Poor intrinsic BBB permeability. 2. High activity of efflux transporters (e.g., P-gp). 3. High plasma protein binding. 4. Rapid metabolism in the periphery. | 1. Assess lipophilicity (LogP/LogD): If too low, consider chemical modifications to increase it. 2. Perform an in vitro efflux assay: If the efflux ratio is high, consider co-administration with a P-gp inhibitor in subsequent in vivo studies or redesign the molecule to avoid being a substrate. 3. Measure plasma protein binding: If high, this may limit the free fraction available to cross the BBB. 4. Evaluate metabolic stability: Assess the compound's stability in plasma and liver microsomes. |
| High variability in my in vitro BBB permeability (Papp) results. | 1. Inconsistent cell monolayer integrity (leaky barrier). 2. Inconsistent cell passage number. 3. Issues with compound solubility or stability in the assay buffer. 4. Pipetting errors. | 1. Monitor TEER values: Ensure TEER is stable and above the established threshold for your cell line before and after the experiment. 2. Use a consistent cell passage number: High passage numbers can lead to changes in cell phenotype and barrier properties. 3. Check compound solubility and stability: Ensure your compound is fully dissolved and does not degrade in the assay buffer during the experiment. 4. Use calibrated pipettes and consistent technique. |
| My nanoparticle formulation of d-THP shows low brain uptake. | 1. Rapid clearance by the reticuloendothelial system (RES). 2. Instability of the nanoparticles in vivo. 3. Insufficient release of the drug from the nanoparticle in the brain. | 1. Surface modification: PEGylation of nanoparticles can help to evade the RES and prolong circulation time. 2. Characterize nanoparticle stability: Assess the stability of your formulation in plasma. 3. Optimize drug release kinetics: Modify the nanoparticle composition to achieve a more favorable release profile. |
| My d-THP prodrug does not show enhanced brain delivery. | 1. The prodrug is not sufficiently lipophilic to cross the BBB. 2. The prodrug is not stable in plasma and is prematurely converted to the parent drug. 3. The prodrug is a substrate for efflux transporters. 4. The prodrug is not efficiently converted back to the active drug within the brain. | 1. Evaluate the physicochemical properties of the prodrug. 2. Assess the plasma stability of the prodrug. 3. Test the prodrug in an in vitro efflux assay. 4. Measure the conversion of the prodrug to the parent drug in brain homogenates. |
Quantitative Data Summary
This table summarizes pharmacokinetic data from a study comparing different formulations of l-tetrahydropalmatine (l-THP) in rat brain tissue. This data highlights the potential of formulation strategies to enhance brain delivery.
| Formulation | Analyte | Cmax (ng/mL) | AUC (0-t) (ng/h/mL) | Relative Bioavailability (%) | Reference |
| l-THP Suspension | l-THP | 403.6 ± 123.7 | 2841.2 ± 987.5 | 100 | [1] |
| l-THP Suspension | l-ICP | 45.8 ± 15.3 | 312.9 ± 112.8 | 100 | [1] |
| l-THP-Puerarin Mixture | l-THP | 587.9 ± 189.2 | 4123.7 ± 1456.3 | 145.1 | [1] |
| l-THP-Puerarin Mixture | l-ICP | 65.4 ± 21.9 | 456.8 ± 167.9 | 145.9 | [1] |
| l-THP SMEDDS | l-THP | 1102.5 ± 354.8 | 9234.8 ± 3124.7 | 325.0 | [1] |
| l-THP SMEDDS | l-ICP* | 121.3 ± 40.1 | 929.8 ± 321.5 | 297.1 | [1] |
*l-isocorypalmine (l-ICP) is an active metabolite of l-THP. **Self-Microemulsifying Drug Delivery System.
Detailed Experimental Protocols
Here are detailed methodologies for key experiments relevant to assessing the BBB penetration of d-THP derivatives.
Protocol 1: In Vitro BBB Permeability Assay using a Transwell System
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio (ER) of a d-THP derivative.
Materials:
-
Transwell inserts (e.g., 24-well format with 0.4 µm pore size)
-
Brain endothelial cells (e.g., hCMEC/D3)
-
Astrocyte or pericyte cell line (for co-culture models)
-
Cell culture medium and supplements
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
d-THP derivative stock solution
-
Lucifer yellow (paracellular marker)
-
Validated LC-MS/MS method for quantification of the d-THP derivative
Procedure:
-
Cell Seeding: Seed the brain endothelial cells on the apical side of the transwell insert. If using a co-culture model, seed the astrocytes or pericytes on the basolateral side of the insert or in the bottom of the well.
-
Monolayer Formation: Culture the cells until a confluent monolayer is formed. Monitor the integrity of the monolayer by measuring the Transendothelial Electrical Resistance (TEER). Proceed with the experiment once TEER values are stable and meet the required threshold (typically >100 Ω·cm² for hCMEC/D3).
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayer with pre-warmed assay buffer. b. Add the assay buffer containing the d-THP derivative at a known concentration to the apical chamber. c. Add fresh assay buffer to the basolateral chamber. d. Incubate at 37°C on an orbital shaker. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh assay buffer.
-
Permeability Assay (Basolateral to Apical - B to A): a. Repeat the procedure, but add the d-THP derivative to the basolateral chamber and collect samples from the apical chamber.
-
Lucifer Yellow Assay: After the permeability experiment, assess the integrity of the monolayer by measuring the transport of Lucifer yellow across the monolayer.
-
Sample Analysis: Quantify the concentration of the d-THP derivative in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the compound. b. Calculate the Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B)
Protocol 2: In Vivo Brain Pharmacokinetic Study in Rats
Objective: To determine the brain concentration profile and key pharmacokinetic parameters (Cmax, AUC) of a d-THP derivative after oral administration.
Materials:
-
Sprague-Dawley rats
-
d-THP derivative formulation (e.g., suspension, SMEDDS)
-
Oral gavage needles
-
Anesthesia
-
Surgical tools for brain extraction
-
Homogenizer
-
Validated LC-MS/MS method for quantification of the d-THP derivative in brain tissue
Procedure:
-
Animal Dosing: Administer the d-THP derivative formulation to the rats via oral gavage at a specified dose.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing, anesthetize a group of rats and collect blood samples via cardiac puncture.
-
Brain Extraction: Perfuse the rats with saline to remove blood from the brain vasculature. Immediately extract the brain and dissect it on ice.
-
Sample Preparation: Weigh the brain tissue, add a specific volume of homogenization buffer, and homogenize the tissue.
-
Drug Extraction: Extract the d-THP derivative from the brain homogenate using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Sample Analysis: Quantify the concentration of the d-THP derivative in the extracted samples using a validated LC-MS/MS method.
-
Data Analysis: a. Plot the brain concentration versus time profile. b. Calculate the key pharmacokinetic parameters:
- Cmax: The maximum observed concentration in the brain.
- Tmax: The time at which Cmax is reached.
- AUC (Area Under the Curve): The total drug exposure in the brain over time.
Signaling Pathways and Experimental Workflows
Visual representations of key processes and relationships involved in enhancing the BBB penetration of d-THP derivatives.
Caption: Overview of strategies to enhance brain delivery of d-THP derivatives.
Caption: l-THP's protective effect on the BBB via Src kinase inhibition.
Caption: Experimental workflow for assessing BBB penetration of d-THP derivatives.
References
Technical Support Center: D-Tetrahydropalmatine HPLC-UV Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining HPLC-UV detection parameters for D-Tetrahydropalmatine (D-THP).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting wavelength for UV detection of this compound and why?
A typical starting wavelength for the UV detection of this compound is 280 nm.[1] This wavelength is chosen because it generally provides good sensitivity for D-THP while minimizing interference from common solvents and contaminants. The UV spectrum of tetrahydropalmatine (B600727) shows significant absorbance at this wavelength. For broader applications involving other compounds, dual wavelengths of 210 nm and 250 nm have also been utilized.[2]
Q2: I'm not getting good separation between this compound and other components in my sample. What can I do?
Poor separation can be addressed by modifying the mobile phase, stationary phase, or other chromatographic conditions. Here are a few steps to consider:
-
Mobile Phase Optimization: Adjusting the organic modifier (e.g., acetonitrile, methanol) concentration or the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity. For instance, the addition of acetic acid or formic acid to the mobile phase can improve peak shape and resolution for basic compounds like D-THP.[1][3]
-
Column Selection: Ensure you are using a suitable column. A C18 column is commonly used for reversed-phase separation of D-THP.[4][5] If co-elution is an issue, consider a column with a different stationary phase chemistry or a higher efficiency column (smaller particle size).
-
Gradient Elution: If isocratic elution is not providing adequate separation, a gradient elution program, where the mobile phase composition is changed over time, can help to resolve complex mixtures.[5]
Q3: My this compound peak is tailing. What are the common causes and solutions?
Peak tailing for basic compounds like this compound on silica-based columns is often due to interactions with residual acidic silanol (B1196071) groups on the stationary phase. Here’s how to troubleshoot this:
-
Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding formic acid or acetic acid) can protonate the silanol groups, reducing their interaction with the basic analyte.[3]
-
Competing Base: Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active sites on the stationary phase, leading to more symmetrical peaks.
-
Column Choice: Using a column with end-capping or a base-deactivated stationary phase can minimize silanol interactions.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[6]
Q4: I am observing a drifting baseline in my chromatogram. What should I check?
A drifting baseline can be caused by several factors:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important for gradient elution.
-
Mobile Phase: The mobile phase may be contaminated, improperly mixed, or degrading over time.[7] Using fresh, high-purity solvents and degassing the mobile phase can help.
-
Detector Lamp: An aging detector lamp can cause baseline drift. Check the lamp's energy output and replace it if necessary.
-
Temperature Fluctuations: Unstable column or detector temperature can lead to baseline drift.[6] Ensure your column oven and detector are maintaining a stable temperature.
Troubleshooting Guides
Problem: Low Signal Intensity or No Peak for this compound
This guide provides a systematic approach to troubleshooting low or absent signal for D-THP.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no this compound peak.
Problem: Inconsistent Retention Times
This guide addresses the issue of shifting retention times for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent this compound retention times.
Data Presentation
Table 1: Reported HPLC-UV Parameters for Tetrahydropalmatine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | DL-THP | L-THP and metabolites | L-THP and metabolites |
| Column | ODS | Symmetry® C18 (4.6 x 150 mm, 5 µm) | Bonshell ASB C18 |
| Mobile Phase | Acetonitrile with 1.2% acetic acid (v/v) | Acetonitrile-methanol-10 mM ammonium (B1175870) phosphate (B84403) (pH 3) (10:30:60, v/v) | Acetonitrile–aqueous formic acid (gradient) |
| Flow Rate | 0.3 mL/min | 0.8 mL/min | Not Specified |
| Detection | UV at 280 nm | Fluorescence (Ex: 230 nm, Em: 315 nm) | Not Specified |
| Column Temp. | 20 °C | 25 °C | 30 °C |
| Reference | [1] | [4] | [5] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of DL-Tetrahydropalmatine
This protocol is adapted from a method for the determination of DL-Tetrahydropalmatine.[1]
1. Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Acetic acid (analytical grade)
-
Water (deionized)
-
DL-Tetrahydropalmatine standard
-
Sample containing DL-Tetrahydropalmatine
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
ODS column (e.g., 50mm × 4.0mm I.D.)
-
Chromatographic data acquisition system
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile with 1.2% (v/v) acetic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 20 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 5 µL.
4. Procedure:
-
Prepare the mobile phase by adding 12 mL of acetic acid to a 1 L volumetric flask and bringing it to volume with acetonitrile.
-
Degas the mobile phase using a suitable method (e.g., sonication, vacuum filtration).
-
Set up the HPLC system with the specified parameters and allow the system to equilibrate until a stable baseline is achieved.
-
Prepare standard solutions of DL-Tetrahydropalmatine in the mobile phase at known concentrations.
-
Prepare the sample solution, ensuring it is filtered through a 0.45 µm filter before injection.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution to determine the concentration of DL-Tetrahydropalmatine.
Protocol 2: HPLC-Fluorescence Analysis of L-Tetrahydropalmatine and its Metabolites
This protocol is based on a method for quantifying L-THP and its metabolites in biological matrices.[4] While it uses fluorescence detection, the chromatographic principles are valuable for UV method development.
1. Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium phosphate
-
Phosphoric acid (to adjust pH)
-
Water (deionized)
-
L-Tetrahydropalmatine standard and its metabolites
-
Biological matrix (e.g., plasma, brain tissue)
2. Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., Symmetry® C18, 4.6 x 150 mm, 5 µm)
-
Data acquisition system
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile-methanol-10 mM ammonium phosphate (pH 3) (10:30:60, v/v). The pH of the ammonium phosphate solution is adjusted to 3 with phosphoric acid.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: Fluorescence with excitation at 230 nm and emission at 315 nm.
-
Injection Volume: As appropriate for the assay sensitivity.
4. Procedure:
-
Prepare the 10 mM ammonium phosphate solution and adjust the pH to 3.0 with phosphoric acid.
-
Prepare the mobile phase by mixing the components in the specified ratio (10:30:60, v/v).
-
Degas the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
-
Perform sample preparation, which for biological matrices may involve liquid-liquid extraction (e.g., with ethyl acetate).[4]
-
Inject standards and samples for analysis.
References
- 1. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a high performance liquid chromatography quantification method of levo-tetrahydropalmatine and its metabolites in plasma and brain tissues: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Managing Potential Cardiac and Neurological Toxicity of Tetrahydropalmatine (THP)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the potential cardiac and neurological toxicities of Tetrahydropalmatine (THP). The information is presented in a practical question-and-answer format to address specific issues that may arise during preclinical and research applications.
I. Cardiac Toxicity Management
While often exhibiting cardioprotective effects, particularly in the context of ischemia-reperfusion injury, Tetrahydropalmatine (THP) has the potential to induce cardiac side effects. These are primarily linked to its activity as a dopamine (B1211576) D2 receptor antagonist and its effects on ion channels. Common adverse cardiovascular effects can include changes in blood pressure and heart rate.
Frequently Asked Questions (FAQs) - Cardiac Toxicity
Q1: What are the potential cardiac side effects of THP observed in preclinical studies?
A1: Preclinical data suggests that THP can induce hypotension (low blood pressure) and bradycardia (slow heart rate). These effects are thought to be mediated by its antagonism of dopamine D2 receptors. Conversely, in models of myocardial infarction, l-THP has demonstrated cardioprotective effects by reducing infarct size and improving cardiac function. Researchers should be aware of this dual activity profile.
Q2: How can I assess the direct cardiotoxic potential of THP in my experiments?
A2: A tiered approach is recommended. In vitro, a human Ether-à-go-go-Related Gene (hERG) assay is crucial to evaluate the potential for QT interval prolongation and arrhythmia.[1][2] Assays using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can assess cytotoxicity through lactate (B86563) dehydrogenase (LDH) or cell viability (e.g., CCK8/MTT) assays.[3] In vivo, continuous electrocardiogram (ECG) monitoring in conscious, unrestrained rodents is the gold standard for assessing effects on cardiac rhythm and intervals.[4][5] Blood pressure should also be monitored.
Q3: My in vitro hERG assay shows inhibition with THP. Does this automatically mean the compound is cardiotoxic?
A3: Not necessarily. While hERG inhibition is a critical indicator of proarrhythmic risk, it doesn't always translate to in vivo cardiotoxicity.[2] The relevance of in vitro data depends on the therapeutic plasma concentrations of THP. A significant safety margin between the hERG IC50 and the unbound plasma concentration at the efficacious dose is desirable. Further evaluation in more integrated systems, like hiPSC-CMs or in vivo ECG studies, is necessary to understand the complete cardiac safety profile.[6]
Troubleshooting Guide: Cardiac Toxicity Assays
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in hiPSC-CM viability assays. | 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. THP precipitation at high concentrations. 4. Vehicle (e.g., DMSO) toxicity. | 1. Ensure a homogenous single-cell suspension before plating. 2. Avoid using the outer wells of the plate or fill them with sterile PBS. 3. Check the solubility of THP in your culture medium. Consider using a lower concentration range or a different vehicle. 4. Ensure the final vehicle concentration is consistent across all wells and is below the toxic threshold for your cells. |
| Inconsistent results in rodent ECG recordings. | 1. Anesthesia effects on heart rate and QT interval. 2. Stress from handling and restraint. 3. Improper electrode placement. 4. Signal noise and artifacts. | 1. Use telemetry systems for recording in conscious, freely moving animals to avoid anesthetic confounds.[5] If anesthesia is necessary, use a consistent protocol and be aware of its effects on cardiovascular parameters.[7] 2. Acclimatize animals to the experimental procedures and handling to minimize stress. 3. Ensure correct and consistent placement of subcutaneous electrodes for clear and reproducible ECG signals. 4. Maintain a clean recording environment and use appropriate filters to minimize electrical noise. |
| THP-induced hypotension in animal models complicates the interpretation of other endpoints. | 1. Dose-dependent pharmacological effect of THP. | 1. Conduct a dose-response study to identify a non-hypotensive dose, if possible. 2. If hypotension is unavoidable, consider its physiological consequences when interpreting other data (e.g., changes in organ perfusion). 3. Administer THP via a route that provides a slower absorption and lower peak plasma concentration (e.g., oral gavage vs. intravenous injection). |
Quantitative Data Summary: Cardioprotective Effects of l-THP in a Rat Model of Myocardial Ischemia-Reperfusion
| Parameter | Vehicle | l-THP (10 mg/kg) | l-THP (20 mg/kg) | l-THP (40 mg/kg) |
| Infarct Area / Risk Area (%) | 36.3 ± 3.9 | 30.1 ± 3.5 | 20.5 ± 2.2 | 18.6 ± 2.2 |
| Ejection Fraction (%) | 40.1 ± 3.2 | 48.9 ± 4.1 | 55.3 ± 3.7 | 58.7 ± 4.5 |
| Fractional Shortening (%) | 18.5 ± 2.1 | 23.6 ± 2.9 | 28.1 ± 2.5 | 30.2 ± 3.1 |
| *p < 0.05 vs. vehicle. Data adapted from Han et al., 2012. |
Experimental Protocols: Cardiac Toxicity Assessment
-
Cell Culture: Maintain a stable cell line expressing the hERG channel (e.g., HEK293-hERG) according to the supplier's recommendations.[8]
-
Compound Preparation: Prepare a stock solution of THP in DMSO. Generate a 6-point concentration-response curve by serially diluting the stock solution.[1]
-
Automated Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch).
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarization step to +20 mV followed by a repolarization step to -50 mV to measure the tail current.
-
Data Analysis: Measure the peak tail current amplitude before and after the application of THP at various concentrations. Calculate the percentage of inhibition and determine the IC50 value.[2]
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Surgical Implantation: For conscious animal studies, surgically implant telemetry transmitters for continuous ECG and blood pressure monitoring. Allow for a post-operative recovery period of at least one week.
-
Acclimatization: Acclimatize the animals to the housing and experimental conditions.
-
Drug Administration: Administer THP or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Data Acquisition: Record baseline ECG and blood pressure for a defined period before drug administration. Continue recording for several hours post-administration.
-
Data Analysis: Analyze the ECG for changes in heart rate, PR interval, QRS duration, and QT interval (corrected for heart rate, e.g., using Bazett's formula). Analyze the blood pressure data for changes in systolic, diastolic, and mean arterial pressure.
Signaling Pathway Diagram
Caption: Cardioprotective signaling pathway of l-THP.
II. Neurological Toxicity Management
The neurological effects of THP are complex, encompassing both its therapeutic sedative and analgesic actions, as well as potential neurotoxicity at higher doses. Its primary mechanism involves the antagonism of dopamine receptors, but it also shows neuroprotective properties in certain contexts.
Frequently Asked Questions (FAQs) - Neurological Toxicity
Q1: What are the expected neurological effects and potential toxicities of THP?
A1: THP's primary pharmacological effects include sedation, analgesia, and anxiolysis, which are mediated through its antagonism of dopamine D1 and D2 receptors.[5] At therapeutic doses, common side effects include drowsiness and dizziness.[5] At higher doses or in cases of overdose, more severe neurotoxicity can manifest as significant motor impairment, respiratory depression, and extrapyramidal symptoms.
Q2: How can I differentiate between the desired sedative effects and unintended neurotoxicity of THP in my animal studies?
A2: A battery of behavioral tests is recommended to distinguish between sedation and more specific neurotoxic effects.[9][10] For instance, a decrease in locomotor activity can indicate sedation. However, if this is accompanied by impaired performance on the rotarod test (motor coordination) or deficits in learning and memory tasks (e.g., Morris water maze), it may suggest broader neurotoxicity. It's crucial to include a thorough functional observational battery to assess for signs like tremors, gait abnormalities, and changes in reflexes.
Q3: Are there in vitro methods to screen for THP's neurotoxic potential?
A3: Yes, several in vitro assays can be used. Neuronal cell viability assays using primary neurons or neuronal cell lines (e.g., SH-SY5Y) can determine if THP is cytotoxic at high concentrations.[11][12] The neurite outgrowth assay is a sensitive method to assess for developmental neurotoxicity or interference with neuronal plasticity.[13][14][15][16] These assays can provide initial insights before proceeding to more complex in vivo studies.
Troubleshooting Guide: Neurological Toxicity Assays
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in neurite outgrowth assay. | 1. Inconsistent cell plating and neurite initiation. 2. Subjectivity in manual image analysis. 3. Cytotoxicity at higher THP concentrations confounding neurite length measurements. | 1. Optimize cell seeding density and ensure a uniform plating surface (e.g., consistent coating with laminin).[13] 2. Use a high-content imaging system with automated analysis software for objective quantification of neurite length and branching.[14] 3. Multiplex the neurite outgrowth assay with a cell viability stain to simultaneously assess cytotoxicity and ensure that reductions in neurite length are not simply due to cell death.[14] |
| Animals are too sedated to perform cognitive tasks (e.g., Morris water maze). | 1. Dose of THP is too high. 2. The timing of the behavioral test coincides with peak sedative effects. | 1. Conduct a dose-response study to find a dose that is behaviorally active without causing excessive sedation. 2. Perform a time-course study to determine the onset and duration of sedative effects. Schedule cognitive testing after the peak sedative effects have subsided but while the compound is still expected to be active in the central nervous system. |
| Conflicting results between different behavioral tests. | 1. Test order effects (experience in one test affects performance in a subsequent test). 2. Different tests measure different aspects of neurological function that are differentially affected by THP. | 1. When using a battery of tests, arrange them from least stressful to most stressful.[17] Allow for adequate rest periods between tests. 2. Interpret the results of each test within the context of the specific neurological domain it assesses (e.g., motor function, anxiety, learning). A comprehensive profile of THP's effects requires an integrated analysis of all behavioral data.[18] |
Quantitative Data Summary: Dose-Dependent Effects of l-THP on Dopamine Metabolism in Rat Striatum
| l-THP Dose (mg/kg, IP) | Extracellular DOPAC (% of control) | Extracellular Dopamine (% of basal value) |
| 1 | 155 ± 9 | 220 |
| 5-10 | ~250 (post-mortem) | Not reported |
| Data adapted from Gessa et al., 1985.[19] |
Experimental Protocols: Neurological Toxicity Assessment
-
Cell Culture: Plate human iPSC-derived neurons on laminin-coated 384-well plates.[13]
-
Compound Treatment: After allowing the neurons to adhere and begin to extend neurites (typically 1 hour), treat with a range of THP concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a positive control that inhibits neurite outgrowth (e.g., nocodazole).[13]
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.[13]
-
Staining and Imaging: Fix and permeabilize the cells. Stain with an antibody against a neuronal marker (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI). Acquire images using a high-content imaging system.
-
Data Analysis: Use automated image analysis software to quantify parameters such as total neurite length per neuron, number of branch points, and the number of viable neurons.[13]
-
Animal Model: Use adult male C57BL/6 mice.
-
Acclimatization and Handling: Acclimatize the mice to the testing room and handle them for several days before the start of the experiments to reduce stress.[20]
-
Drug Administration: Administer THP or vehicle at the desired dose and route.
-
Test Battery Sequence: Conduct the tests in the following order, with appropriate rest intervals:
-
Data Collection and Analysis: Use automated tracking software for the open field test to measure distance traveled, time spent in the center vs. periphery, and rearing frequency. For the rotarod, record the latency to fall for each trial. For grip strength, record the peak force exerted. Analyze the data for significant differences between the THP-treated and vehicle control groups.
Signaling Pathway Diagram
Caption: Neuroprotective signaling pathway of THP.
References
- 1. In-vitro hERG & NaV1.5 cardiotoxicity assay [protocols.io]
- 2. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. How can ECG recording in rats be more profitable for preclinical research? - Etisense [etisense.com]
- 6. HERG_activity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. researchgate.net [researchgate.net]
- 8. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Administering a Behavioral Test Battery in Rodents | CoLab [colab.ws]
- 11. neuroproof.com [neuroproof.com]
- 12. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons [jove.com]
- 16. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Comprehensive Behavioral Test Battery to Assess Learning and Memory in 129S6/Tg2576 Mice | PLOS One [journals.plos.org]
- 18. Redbook 2000: IV.C.10. Neurotoxicity Studies | FDA [fda.gov]
- 19. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: D-Tetrahydropalmatine Dosage Adjustment for Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of D-Tetrahydropalmatine (d-THP) and its isomers for various animal models.
Frequently Asked Questions (FAQs)
Q1: What are the typical dosage ranges for this compound (d-THP) in rodent models?
A1: The effective dosage of d-THP and its isomers can vary significantly based on the animal model, the specific research question, and the route of administration. For mice, intraperitoneal (i.p.) injections for analgesic effects in neuropathic pain models typically range from 1 to 10 mg/kg.[1][2] In rats, oral (p.o.) doses of 5 to 7.5 mg/kg have been shown to be effective in attenuating morphine withdrawal-induced hyperalgesia. For inflammatory pain models in rats, oral doses of 20 to 60 mg/kg of dl-THP have been used.
Q2: How do the dosages of d-THP, l-THP, and dl-THP compare?
A2: L-tetrahydropalmatine (l-THP) is generally considered the more pharmacologically active isomer for analgesic and sedative effects. Studies have shown that l-THP can be effective at lower doses compared to the racemic mixture (dl-THP). For instance, in mouse models of neuropathic and inflammatory pain, l-THP showed dose-dependent antihyperalgesic effects at 1-4 mg/kg (i.p.).[1] In contrast, dl-THP has been used at higher doses of 20-60 mg/kg (p.o.) in rats for inflammatory pain.[3] D-THP has been reported to have different effects, with one study in paralyzed rats using a dose of 32 mg/kg to reverse apomorphine-induced inhibition of dopaminergic firing.[4]
Q3: What is the recommended method for converting d-THP dosages between different animal species?
A3: The most widely accepted method for interspecies dose conversion is based on Body Surface Area (BSA). This allometric scaling approach is considered more accurate than simple weight-based (mg/kg) conversion because it better reflects metabolic rate differences between species.[5][6] The formula to convert a dose from one animal species to another is:
Dose in Species 2 (mg/kg) = Dose in Species 1 (mg/kg) × (Km of Species 1 / Km of Species 2)
Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²). Standard Km values for common laboratory animals are provided in the tables below.
Q4: Are there any established dosages for d-THP in non-human primates?
Q5: What are the known side effects or toxicities of d-THP at higher doses?
A5: While generally considered safe at therapeutic doses, higher doses of l-THP can lead to adverse effects such as sedation, dizziness, and nausea.[7] Overdose may result in more severe effects like respiratory inhibition and extrapyramidal symptoms, which are consistent with its action as a dopamine (B1211576) receptor antagonist.[7] Long-term toxicity studies are limited, but it is suggested that d-THP may have potential cardiac and neurological toxicity at very high concentrations.[8] Researchers should always perform dose-response studies to identify the therapeutic window and establish a No-Observed-Adverse-Effect-Level (NOAEL) for their specific animal model and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of efficacy at a previously reported dose. | Species or strain differences in metabolism and receptor sensitivity. Incorrect administration technique. Degradation of the compound. | Verify the administration technique. Prepare fresh solutions of d-THP for each experiment. Consider performing a dose-response study to determine the optimal effective dose for your specific animal strain and experimental setup. |
| Excessive sedation or motor impairment in animals. | The dose is too high for the specific animal model or strain. The animal model is particularly sensitive to the sedative effects of d-THP. | Reduce the dosage. If possible, switch to the more active l-isomer, which may allow for a lower effective dose with fewer side effects. Always include a control group to assess baseline motor function. |
| Inconsistent results between experiments. | Variability in drug solution preparation. Inconsistent administration timing or technique. Differences in animal handling and stress levels. | Standardize the protocol for solution preparation, administration time, and technique. Ensure all animal handlers are consistently trained. Acclimatize animals to the experimental procedures to minimize stress. |
| Precipitation of d-THP in the vehicle. | Poor solubility of d-THP in the chosen vehicle. The concentration of d-THP is too high. | This compound is slightly soluble in ethanol (B145695) and methanol.[4] For oral administration, it can be dissolved in a weak acid solution (e.g., 0.1 M sulphuric acid) and diluted with sterile water.[9] For intraperitoneal injection, ensure the final solution is sterile and at an appropriate pH to avoid irritation. |
Quantitative Data Summary
Table 1: Reported Dosages of d-THP and its Isomers in Rodent Models
| Animal Model | Isomer | Dosage | Route of Administration | Experimental Context | Reference |
| Mouse | l-THP | 1 - 4 mg/kg | i.p. | Neuropathic & Inflammatory Pain | [1] |
| Mouse | l-THP | 5 & 10 mg/kg | i.p. | Neuropathic Pain | [2] |
| Mouse | l-THP | 6.25, 12.5, 18.75 mg/kg | i.g. | Locomotor Sensitization to Oxycodone | [10] |
| Rat | l-THP | 5 & 7.5 mg/kg | p.o. | Morphine Withdrawal-Induced Hyperalgesia | |
| Rat | dl-THP | 20, 40, 60 mg/kg | i.g. | Inflammatory Pain | [3] |
| Rat | d-THP | 32 mg/kg | - | Reversal of Apomorphine Effects | [4] |
| Rat | rac-THP | 5 mg/kg | p.o. | Pharmacokinetic Study | [11] |
| Rat | THP | 60 mg/kg | p.o. | Pharmacokinetic Study | [12] |
| Rat | THP | 2.5, 5, 10 mg/kg | i.p. | Inflammatory Pain | [13] |
Table 2: Interspecies Dose Conversion Based on Body Surface Area (BSA)
| From | To Mouse | To Rat | To Monkey (Rhesus) | To Human |
| Mouse | 1 | 0.5 | 0.25 | 0.08 |
| Rat | 2 | 1 | 0.5 | 0.16 |
| Monkey (Rhesus) | 4 | 2 | 1 | 0.32 |
| Human | 12.3 | 6.2 | 3.1 | 1 |
To use this table, multiply the known dose (in mg/kg) by the conversion factor to get the estimated dose (in mg/kg) for the target species.
Table 3: Km Factors for Dose Conversion
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor ( kg/m ²) |
| Mouse | 0.02 | 0.007 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Monkey (Rhesus) | 3 | 0.24 | 12 |
| Human | 60 | 1.62 | 37 |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of l-THP for Neuropathic Pain in Mice
-
Preparation of l-THP Solution:
-
Dissolve l-THP powder in a suitable vehicle. A common vehicle is sterile 0.9% saline. Given its slight solubility, a small amount of a solubilizing agent like Tween 80 (e.g., 1-2%) or DMSO followed by dilution with saline can be used. Ensure the final concentration of the solubilizing agent is minimal and consistent across all groups.
-
Prepare solutions fresh on the day of the experiment.
-
The final injection volume should not exceed 10 ml/kg. For a 25g mouse, the maximum volume is 0.25 ml.
-
-
Animal Handling and Injection Procedure:
-
Properly restrain the mouse to expose the abdomen.
-
Identify the lower right quadrant of the abdomen as the injection site.
-
Use a sterile 25-27 gauge needle.
-
Insert the needle at a 30-40° angle with the bevel facing up.
-
Aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the solution slowly and steadily.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Protocol 2: Oral Gavage (p.o.) Administration of l-THP for Morphine Withdrawal in Rats
-
Preparation of l-THP Solution:
-
l-THP can be dissolved in 0.1 M sulphuric acid and then diluted with sterile water to the desired concentration.[9]
-
The final pH of the solution should be checked and adjusted if necessary to be non-irritating.
-
The volume for oral gavage in rats should typically not exceed 10 ml/kg.
-
-
Animal Handling and Gavage Procedure:
-
Gently restrain the rat.
-
Use a flexible or rigid gavage needle of the appropriate size for the rat's weight.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Administer the solution slowly.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: A typical experimental workflow for evaluating the analgesic effects of d-THP.
Caption: The interaction of d-THP with D1 and D2 dopamine receptors.
References
- 1. L-Tetrahydropalmatine alleviates mechanical hyperalgesia in models of chronic inflammatory and neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical properties of D1 and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. open.library.ubc.ca [open.library.ubc.ca]
- 10. Tetrahydropalmatine has analgesic role in mouse model of bone cancer pain by inactivating the TNF-α/uPA/PAR2/TRPV1 pathway in dorsal root ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anatomical and affinity state comparisons between dopamine D1 and D2 receptors in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. Levo-tetrahydropalmatine ameliorates neuropathic pain by inhibiting the activation of the Clec7a-MAPK/NF-κB-NLRP3 inflammasome axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of D-Tetrahydropalmatine and L-Tetrahydropalmatine: Unraveling Enantiomeric Divergence in Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the enantiomers of Tetrahydropalmatine (B600727) (THP), D-Tetrahydropalmatine (D-THP) and L-Tetrahydropalmatine (L-THP). While structurally mirror images, these molecules exhibit distinct pharmacological profiles, highlighting the critical role of stereochemistry in drug action. This document synthesizes experimental data on their receptor binding affinities, downstream signaling pathways, and resulting physiological effects, offering a comprehensive resource for researchers in pharmacology and drug development.
Data Presentation: Quantitative Comparison of Receptor Binding Affinities
The primary pharmacological distinction between D-THP and L-THP lies in their differential affinities for various neurotransmitter receptors. L-THP is recognized for its broad-spectrum activity, while D-THP demonstrates a more selective profile. The following tables summarize the available quantitative data on their binding affinities.
Table 1: Comparative Dopamine (B1211576) Receptor Binding Affinities
| Enantiomer | Receptor | Kᵢ (nM) | IC₅₀ (nM) | Notes |
| L-Tetrahydropalmatine (L-THP) | D1 | ~124[1] | 166[1] | Functions as a D1 receptor antagonist.[1] |
| D2 | ~388[1] | 1400[1] | Functions as a D2 receptor antagonist.[1] | |
| D3 | ~1400[1] | ~3300[1] | Low affinity suggests questionable clinical relevance for D3 antagonism.[1] | |
| This compound (D-THP) | D1 | 280[2] | Not Reported | Preferential affinity for D1 receptors.[2][3] |
| D2 | 1400[2] | Not Reported | Significantly lower affinity compared to D1. Some sources report no affinity for the D2 subtype.[4] | |
| D3 | Not Reported | Not Reported | Data not available. |
Table 2: Comparative Serotonin (B10506) and Adrenergic Receptor Binding Affinities
| Enantiomer | Receptor | Kᵢ (nM) | % Inhibition (at 10µM) | Notes |
| L-Tetrahydropalmatine (L-THP) | 5-HT₁ₐ | Not Reported | >50%[5] | Significant binding affinity.[5] |
| 5-HT₁ₒ | Not Reported | >50%[5] | Significant binding affinity.[5] | |
| 5-HT₄ | Not Reported | >50%[5] | Significant binding affinity.[5] | |
| 5-HT₇ | Not Reported | >50%[5] | Significant binding affinity.[5] | |
| α₁ₐ-Adrenergic | Not Reported | >50%[5] | Significant binding affinity.[5] | |
| α₂ₐ-Adrenergic | Not Reported | >50%[5] | Significant binding affinity.[5] | |
| This compound (D-THP) | 5-HT₁ₐ | 1100[2] | Not Reported | |
| Other Serotonin Receptors | Not Reported | Not Reported | Data not available. | |
| Adrenergic Receptors | Not Reported | Not Reported | Data not available. |
Contrasting Pharmacological and Physiological Effects
The differences in receptor binding profiles translate to distinct physiological effects:
-
L-Tetrahydropalmatine (L-THP): This enantiomer is largely responsible for the therapeutic effects of THP, including its analgesic, sedative, and anxiolytic properties.[6] Its antagonism of dopamine D1 and D2 receptors is a key mechanism underlying these effects.[1][7] Furthermore, its interaction with serotonin and adrenergic receptors contributes to its complex pharmacological profile.[5] L-THP has also been investigated for its potential in treating addiction.[8]
-
This compound (D-THP): In contrast, D-THP is associated with the depletion of monoamines, which may contribute to the toxicology of racemic THP preparations.[6] It acts as a dopamine receptor antagonist with a preference for D1 receptors.[2][3] In vivo, D-THP has been shown to reverse the apomorphine-induced inhibition of dopaminergic firing in the substantia nigra pars compacta.[9]
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis of D- and L-Tetrahydropalmatine.
Receptor Binding Assays
These assays are fundamental to determining the affinity of a ligand (D- or L-THP) for a specific receptor.
-
Objective: To quantify the binding affinity (Kᵢ and IC₅₀ values) of D- and L-THP to dopamine, serotonin, and adrenergic receptors.
-
General Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of cell membranes containing the receptor. The test compound (D- or L-THP) is added in increasing concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the radioligand binding (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[10]
-
Detailed Protocol (Example for Dopamine D1 Receptor):
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Binding Assay: In a 96-well plate, add the membrane preparation, a fixed concentration of a D1-selective radioligand (e.g., [³H]-SCH23390), and varying concentrations of D- or L-THP.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor (D- or L-THP). Use non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the formula: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
In Vivo Microdialysis for Dopamine Release
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
-
Objective: To assess the effect of D- and L-THP on dopamine release in specific brain regions (e.g., striatum).
-
General Principle: A microdialysis probe with a semi-permeable membrane at its tip is surgically implanted into the target brain region. Artificial cerebrospinal fluid (aCSF) is slowly perfused through the probe. Neurotransmitters in the extracellular fluid diffuse across the membrane into the aCSF, which is then collected and analyzed.
-
Detailed Protocol:
-
Surgical Implantation: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame. A guide cannula is surgically implanted with its tip just above the target brain region (e.g., the striatum). The cannula is secured to the skull with dental cement.
-
Recovery: Allow the animal to recover from surgery for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min). After a stabilization period, collect several baseline dialysate samples.
-
Drug Administration: Administer D- or L-THP (e.g., via intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Analysis: Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and compare the effects of D- and L-THP over time.
-
Behavioral Assays for Sedative and Anxiolytic Effects
These tests are used to evaluate the behavioral effects of D- and L-THP in rodents.
-
Elevated Plus-Maze Test (Anxiety):
-
Apparatus: A plus-shaped maze raised off the floor with two open arms and two enclosed arms.
-
Procedure: A mouse is placed at the center of the maze and allowed to explore for a set time (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.
-
Interpretation: Anxiolytic compounds typically increase the time spent in and entries into the open arms.
-
-
Hole-Board Test (Exploratory Behavior and Anxiety):
-
Apparatus: An enclosed board with several holes in the floor.
-
Procedure: A mouse is placed in the apparatus, and the number of head-dips into the holes is recorded over a specific period.
-
Interpretation: A decrease in head-dipping behavior can be indicative of anxiety or sedation.
-
-
Horizontal Wire Test (Muscle Relaxation):
-
Apparatus: A thin horizontal wire suspended above a padded surface.
-
Procedure: A mouse is placed on the wire and its ability to remain on the wire for a set time is observed.
-
Interpretation: A decreased ability to stay on the wire suggests muscle relaxant effects.
-
Signaling Pathways and Experimental Workflows
The differential receptor affinities of D- and L-THP trigger distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Conclusion
The enantiomers of tetrahydropalmatine, D-THP and L-THP, serve as a compelling example of stereoselectivity in pharmacology. L-THP's broader receptor interaction profile, particularly its potent antagonism at dopamine D1 and D2 receptors, underpins its recognized therapeutic effects. In contrast, D-THP exhibits a more selective, though less characterized, interaction with dopamine receptors and is associated with monoamine depletion. A thorough understanding of these enantiomeric differences is paramount for the targeted design and development of novel therapeutics based on the tetrahydropalmatine scaffold. Further research to fully elucidate the receptor binding profile and downstream effects of D-THP is warranted to complete our understanding of this intriguing pair of stereoisomers.
References
- 1. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 3520-14-7 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
validating the analgesic efficacy of D-Tetrahydropalmatine against known opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic properties of D-Tetrahydropalmatine (D-THP), a naturally derived compound, against established opioid analgesics. The following sections present a detailed examination of their respective mechanisms of action, supporting experimental data from preclinical models, and comprehensive experimental protocols to facilitate reproducibility and further investigation.
Quantitative Comparison of Analgesic Efficacy
The analgesic effects of this compound (l-THP, the levorotatory isomer) and morphine have been evaluated in various preclinical pain models. The following tables summarize key quantitative data from studies assessing their efficacy in neuropathic and inflammatory pain models.
| Drug | Dose | Animal Model | Pain Assay | Key Finding |
| l-Tetrahydropalmatine | 5 mg/kg (i.p.) | Mouse Neuropathic Pain (Partial Sciatic Nerve Ligation) | Mechanical Allodynia (Von Frey) | 134.4% increase in mechanical threshold[1] |
| 10 mg/kg (i.p.) | Mouse Neuropathic Pain (Partial Sciatic Nerve Ligation) | Mechanical Allodynia (Von Frey) | 174.8% increase in mechanical threshold[1] | |
| 5 mg/kg (i.p.) | Mouse Neuropathic Pain (Partial Sciatic Nerve Ligation) | Thermal Hyperalgesia (Hot Plate) | 49.4% prolongation of thermal latency[1] | |
| 10 mg/kg (i.p.) | Mouse Neuropathic Pain (Partial Sciatic Nerve Ligation) | Thermal Hyperalgesia (Hot Plate) | 69.2% prolongation of thermal latency[1] | |
| 5 mg/kg (p.o.) | Rat Morphine Withdrawal-Induced Hyperalgesia | Mechanical Hyperalgesia (Von Frey) | 37% efficacy in attenuating hyperalgesia[2] | |
| 7.5 mg/kg (p.o.) | Rat Morphine Withdrawal-Induced Hyperalgesia | Mechanical Hyperalgesia (Von Frey) | 47% efficacy in attenuating hyperalgesia[2] | |
| 10 mg/kg (i.p.) | Rat Inflammatory Pain (Complete Freund's Adjuvant) | Mechanical Allodynia & Heat Hyperalgesia | Significant alleviation of pain behaviors[3] | |
| Morphine | 15 mg/kg (i.p.) | Rat Morphine Withdrawal | Mechanical Hyperalgesia (Von Frey) | Progressive increase in pain thresholds during acute withdrawal[2][4] |
| Vehicle Control | - | Rat Morphine Withdrawal | Mechanical Hyperalgesia (Von Frey) | Paw retraction thresholds remained ~40% below baseline[5] |
Signaling Pathways and Mechanisms of Action
D-THP and opioids exert their analgesic effects through distinct signaling pathways. D-THP primarily interacts with the dopaminergic system, while opioids act on specific opioid receptors, initiating a cascade of intracellular events.
This compound Signaling Pathway
D-THP's analgesic and hypnotic effects are mediated through its interaction with dopamine (B1211576) D1 and D2 receptors.[1] It acts as a D1 receptor agonist and a D2 receptor antagonist.[1] This dual action is believed to underlie its pain-relieving properties.
Opioid Signaling Pathway
Opioids, such as morphine, bind to G-protein coupled receptors (GPCRs), primarily the mu-opioid receptor (MOR). This binding triggers two main signaling cascades: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is linked to adverse side effects like respiratory depression and tolerance.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of D-THP and opioid analgesia.
Von Frey Test for Mechanical Allodynia
This test measures the withdrawal threshold to a mechanical stimulus.
Protocol Details:
-
Animal Preparation: Rats or mice are placed in individual compartments on an elevated wire mesh platform and allowed to acclimatize for at least 15-30 minutes before testing.[2][4]
-
Stimulus Application: Calibrated Von Frey filaments of increasing stiffness are applied to the mid-plantar surface of the hind paw. The filament is pressed until it bends, and the pressure is held for 3-5 seconds.
-
Response Measurement: A positive response is recorded as a sharp withdrawal of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.
Hot Plate Test for Thermal Hyperalgesia
This test assesses the response to a thermal pain stimulus.
Protocol Details:
-
Apparatus: A hot plate apparatus is maintained at a constant temperature, typically between 50-55°C.
-
Procedure: The animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.[1]
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
Tail-Flick Test
This test measures the latency of a spinal reflex to a thermal stimulus.
Protocol Details:
-
Apparatus: A radiant heat source is focused on the animal's tail.
-
Procedure: The time taken for the animal to flick its tail away from the heat source is measured.
-
Cut-off Time: A maximum exposure time is set to avoid tissue injury.
Conclusion
The available preclinical data suggests that this compound is a promising non-opioid analgesic. Its unique mechanism of action, centered on the dopaminergic system, offers a potential alternative to traditional opioids, particularly in the context of chronic pain and opioid withdrawal-induced hyperalgesia. While direct head-to-head comparisons with opioids in a wide range of pain models are still emerging, the existing evidence warrants further investigation into the clinical utility of D-THP as a novel analgesic agent. The distinct signaling pathways of D-THP may also translate to a different side-effect profile compared to opioids, a critical consideration in the development of safer pain therapeutics.
References
- 1. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morphine Withdrawal-Induced Hyperalgesia in Models of Acute and Extended Withdrawal Is Attenuated by l-Tetrahydropalmatine | MDPI [mdpi.com]
- 3. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. open.library.ubc.ca [open.library.ubc.ca]
- 5. researchgate.net [researchgate.net]
D-Tetrahydropalmatine vs. Other Dopamine Antagonists: A Comparative Guide for Addiction Treatment Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Tetrahydropalmatine (d-THP), primarily focusing on its more extensively studied levo-isomer (l-THP), against established dopamine (B1211576) antagonists such as the typical antipsychotic haloperidol (B65202) and the atypical antipsychotic risperidone (B510), in the context of addiction treatment. The information presented is collated from preclinical and clinical studies to support further research and development in this critical therapeutic area.
Introduction: this compound (d-THP)
This compound is an isoquinoline (B145761) alkaloid found in plants of the Corydalis and Stephania genera. It exists as two main enantiomers: dextro-tetrahydropalmatine (d-THP) and levo-tetrahydropalmatine (l-THP). While the user's query specified d-THP, the vast majority of preclinical and clinical research into its therapeutic potential, particularly for addiction, has focused on l-THP (also known as Rotundine). L-THP has been identified as a dopamine receptor antagonist with a unique pharmacological profile, suggesting its potential utility in treating substance use disorders[1][2]. Preclinical evidence indicates that l-THP can attenuate the rewarding and reinforcing effects of various drugs of abuse, including cocaine, nicotine (B1678760), and opioids[2][3][4][5]. One study on nicotine-induced conditioned place preference found that while l-THP and the racemic mixture (dl-THP) showed significant inhibitory effects, d-THP did not, highlighting the stereoselectivity of its action and the greater relevance of the levo-isomer in this context[1][6].
Comparative Analysis of Receptor Binding Profiles
The therapeutic and side-effect profiles of dopamine antagonists are largely determined by their binding affinities for various neurotransmitter receptors. L-THP exhibits a distinct profile compared to haloperidol and risperidone, notably a higher affinity for D1 vs. D2 receptors, which distinguishes it from many other dopamine antagonists[3].
Data Presentation: Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D1 | Dopamine D2 | Dopamine D3 | Serotonin 5-HT2A | Reference(s) |
| l-Tetrahydropalmatine (l-THP) | ~124 nM | ~388 nM | Low Affinity | - | [3] |
| Haloperidol | ~230 nM | ~1.4 nM | ~0.7 nM | ~110 nM | [7] |
| Risperidone | ~240 nM | ~3.13 - 3.2 nM | ~7.3 nM | ~0.2 - 0.4 nM | [8][9] |
| Note: Lower Ki values indicate higher binding affinity. Data is compiled from multiple sources and may vary based on experimental conditions. |
Preclinical Efficacy in Addiction Models
The potential of these compounds for addiction treatment is often evaluated in animal models that measure drug reward, reinforcement, and relapse-like behavior. Key models include intravenous self-administration (IVSA) and conditioned place preference (CPP).
Data Presentation: Effects on Addiction-Related Behaviors
| Compound | Model / Drug of Abuse | Key Findings | Doses Tested | Reference(s) |
| l-Tetrahydropalmatine (l-THP) | Cocaine Self-Administration (Rat) | Dose-dependently shifted the cocaine dose-response curve downward and to the right, indicating reduced reinforcing effects. Attenuated cocaine-induced reinstatement of drug-seeking. | 3.75, 7.5, 15.0 mg/kg, i.p. | [10][11] |
| Nicotine Self-Administration (Rat) | Significantly reduced nicotine self-administration and blocked reinstatement of nicotine-seeking more effectively than varenicline (B1221332) or bupropion. | 3 or 5 mg/kg | [12] | |
| Methamphetamine Self-Administration (Rat) | Decreased methamphetamine self-administration and prevented methamphetamine-induced reinstatement. | 1.25, 2.50, 5.00 mg/kg, i.p. | [13] | |
| Nicotine Conditioned Place Preference (Mouse) | Dose-dependently attenuated the rewarding effects of nicotine. | 1-10 mg/kg, i.p. | [1][6] | |
| Haloperidol | Cocaine Self-Administration (Rat) | At low doses, increased cocaine intake, suggesting a partial blockade of cocaine's reinforcing effects. This effect was augmented with repeated administration. | 0.075 mg/kg | [14] |
| Risperidone | - | Limited direct preclinical data available in addiction models for comparison. Clinical studies show mixed results for co-occurring substance misuse in schizophrenia. | - | [14] |
| Note: Direct comparative studies between l-THP, haloperidol, and risperidone in the same addiction models are limited. The data presented is from separate studies and should be interpreted with caution. |
Signaling Pathways and Mechanism of Action
Dopamine receptors are G-protein coupled receptors (GPCRs) that mediate their effects through distinct intracellular signaling cascades. D1-like receptors (D1 and D5) are typically coupled to the Gs/olf protein, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP). D2-like receptors (D2, D3, D4) are coupled to the Gi/o protein, which inhibits adenylyl cyclase and reduces cAMP levels[8][15][16]. The differential antagonism of these pathways by l-THP, haloperidol, and risperidone underlies their therapeutic effects and side-effect profiles.
Dopamine D1 Receptor Signaling Pathway (Gs-coupled)
Dopamine D2 Receptor Signaling Pathway (Gi-coupled)
Experimental Protocols
Detailed and replicable experimental protocols are crucial for comparative drug efficacy studies. Below are representative methodologies for key preclinical addiction models.
Experimental Workflow: Intravenous Self-Administration (IVSA)
Detailed Protocol: Rat Intravenous Cocaine Self-Administration and Reinstatement
This protocol is synthesized from methodologies used in studies evaluating l-THP[10][11][12].
-
Subjects: Adult male Sprague-Dawley rats, individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
-
Surgery: Rats are anesthetized (e.g., ketamine/xylazine cocktail) and surgically implanted with a chronic indwelling catheter into the right jugular vein. The catheter tubing runs subcutaneously to an exit port on the animal's back.
-
Apparatus: Standard operant conditioning chambers equipped with two response levers, a stimulus light above each lever, a house light, and an infusion pump connected to the rat's catheter via a protective tether and swivel system.
-
Training/Acquisition Phase:
-
Following a one-week recovery period, rats are placed in the operant chambers for daily 2-hour sessions.
-
Presses on the "active" lever result in an intravenous infusion of cocaine (e.g., 0.5-1.0 mg/kg/infusion) and the presentation of a cue light for a set duration (e.g., 20 seconds).
-
Presses on the "inactive" lever have no programmed consequences.
-
Training continues until a stable baseline of responding is achieved (e.g., <20% variation in active lever presses over three consecutive days). A fixed-ratio (FR) schedule is often used, such as FR4, where four lever presses are required for one infusion[10][11].
-
-
Extinction Phase:
-
Following stable acquisition, extinction sessions begin.
-
During these sessions, active lever presses no longer result in cocaine infusion or cue light presentation.
-
Extinction continues until responding on the active lever is significantly reduced (e.g., to <25% of the acquisition baseline).
-
-
Reinstatement Testing:
-
On the test day, rats are pretreated with the antagonist (e.g., l-THP at 3.75, 7.5, or 15.0 mg/kg, i.p.) or vehicle a set time before the session (e.g., 30-60 minutes).
-
Immediately before being placed in the chamber, rats receive a non-contingent, priming injection of cocaine (e.g., 10 mg/kg, i.p.) to induce reinstatement of drug-seeking behavior.
-
Lever presses are recorded during the session, but no drug is delivered. Reinstatement is defined as a significant increase in active lever pressing compared to extinction levels.
-
Detailed Protocol: Mouse Conditioned Place Preference (CPP)
This protocol is based on methodologies used in studies evaluating the effects of l-THP on nicotine reward[1][6][17][18].
-
Subjects: Adult male mice (e.g., C57BL/6J strain), group-housed and maintained on a 12-hour light/dark cycle with ad libitum food and water.
-
Apparatus: A three-chamber CPP apparatus. The two larger outer chambers are distinct in their visual and tactile cues (e.g., different wall patterns and floor textures). A smaller, neutral center chamber connects the two outer chambers. Removable guillotine doors separate the chambers.
-
Phase 1: Pre-Conditioning (Baseline Preference Test - Day 1):
-
Mice are placed in the central chamber and allowed to freely explore all three chambers for a set duration (e.g., 15-20 minutes).
-
The time spent in each of the two outer chambers is recorded to determine any innate preference. A biased design may be used where the drug is paired with the initially non-preferred side.
-
-
Phase 2: Conditioning (Days 2-9):
-
This phase consists of alternating daily injections of the drug and vehicle.
-
On "drug" days (e.g., days 2, 4, 6, 8), mice receive an injection of the substance of abuse (e.g., nicotine, 0.5 mg/kg, i.p.) and are immediately confined to one of the outer chambers for 30-45 minutes.
-
On "vehicle" days (e.g., days 3, 5, 7, 9), mice receive a saline injection and are confined to the opposite outer chamber for the same duration.
-
To test the effect of an antagonist on the acquisition of CPP, the antagonist (e.g., l-THP, 1-10 mg/kg, i.p.) is administered 20 minutes prior to the nicotine injection on drug conditioning days[1][6].
-
-
Phase 3: Post-Conditioning (Preference Test - Day 10):
-
Mice are placed back in the central chamber in a drug-free state and allowed to freely explore all three chambers for 15-20 minutes.
-
The time spent in each outer chamber is recorded. A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a conditioned place preference.
-
To test the effect of an antagonist on the expression of CPP, the antagonist is administered 20 minutes prior to this final test session[1][6].
-
Conclusion and Future Directions
L-Tetrahydropalmatine (l-THP) presents a compelling profile as a potential pharmacotherapy for addiction. Its mixed D1/D2 dopamine receptor antagonism, with a preference for D1 receptors, distinguishes it from typical (e.g., haloperidol) and atypical (e.g., risperidone) antipsychotics. Preclinical data consistently demonstrate its efficacy in reducing the reinforcing and relapse-inducing effects of multiple drugs of abuse, often at doses that do not produce significant motor impairment[10][11].
In contrast, haloperidol, a potent D2 antagonist, has a less favorable profile in preclinical addiction models and carries a high risk of extrapyramidal side effects. Risperidone, with its potent 5-HT2A antagonism, offers a better side-effect profile than haloperidol, but its efficacy in treating primary substance use disorders is not well-established.
Future research should focus on direct, head-to-head preclinical comparisons of l-THP with these established antagonists in standardized addiction models. Further elucidation of d-THP's pharmacological profile is also warranted, although current evidence points to l-THP as the more active isomer. Finally, more extensive, well-controlled clinical trials are necessary to confirm the promising preclinical findings and establish the safety and efficacy of l-THP for the treatment of addiction in human populations.
References
- 1. maxapress.com [maxapress.com]
- 2. researchgate.net [researchgate.net]
- 3. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. maxapress.com [maxapress.com]
- 7. Ligand-directed bias of G protein signaling at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Levo-tetrahydropalmatine attenuates cocaine self-administration and cocaine-induced reinstatement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Levo-tetrahydropalmatine attenuates cocaine self-administration under a progressive-ratio schedule and cocaine discrimination in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Risperidone versus other antipsychotics for people with severe mental illness and co‐occurring substance misuse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Levo-tetrahydropalmatine attenuates oxycodone-induced conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of D-Tetrahydropalmatine's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
D-Tetrahydropalmatine (D-THP), an isoquinoline (B145761) alkaloid, and its levo-isomer, L-Tetrahydropalmatine (L-THP), have demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. This guide provides a comparative analysis of the experimental data on the effects of D-THP and L-THP across various cell lines, offering a cross-validated perspective on its efficacy and mechanisms of action.
Comparative Bioactivity of Tetrahydropalmatine Isomers
The anti-proliferative and cytotoxic effects of D-THP and L-THP have been evaluated in several cancer and immune cell lines. The following tables summarize the available quantitative data. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as incubation times and specific assays used.
Table 1: Anti-proliferative Activity of L-Tetrahydropalmatine in Cancer Cell Lines
| Cell Line | Cancer Type | Compound | Assay | Incubation Time (hours) | IC50 / Effect |
| EU-4 | p53-null Leukemia | L-THP | Viability Assay | 24, 48, 72 | Dose-dependent decrease in viability[1] |
| MDA-MB-231 | Breast Cancer | THP & Berberine | MTT Assay | Not Specified | Synergistic anti-proliferative effect |
Table 2: Effects of Tetrahydropalmatine on Immune and Glial Cells
| Cell Line | Cell Type | Compound | Effect |
| THP-1 | Monocyte/Macrophage | THP | Inhibition of LPS-induced COX-2 production[2] |
| RAW 264.7 | Macrophage | THP | Facilitated polarization to M2 subtype |
| Primary Glial Cells | Astrocyte/Microglia | THP | Promoted apoptosis[3] |
Key Signaling Pathways Modulated by D-THP and L-THP
Research indicates that D-THP and its analogs exert their effects by modulating several key intracellular signaling pathways.
-
NF-κB Signaling: D-THP has been shown to suppress the activation of the NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression. This suppression leads to the regulation of downstream targets like IL-8 and COX-2[2][3].
-
MAPK Pathway: The compound specifically blocks the ERK1/2 and p38 MAPK signaling pathways, which are involved in cell proliferation and stress responses[2].
-
PI3K/Akt Signaling: The PI3K/Akt pathway, crucial for cell survival and proliferation, is also modulated by THP. It has been implicated in the anti-inflammatory and neuroprotective effects of the compound[4].
-
MDM2/XIAP-Mediated Apoptosis: In p53-null leukemia cells, L-THP induces apoptosis by down-regulating the X-linked inhibitor of apoptosis protein (XIAP) through the inhibition of MDM2, in a proteasome-dependent manner[1][5].
Signaling Pathway Diagrams
References
- 1. L-Tetrahydropalmatine Induces Apoptosis in EU-4 Leukemia Cells by Down-Regulating X-Linked Inhibitor of Apoptosis Protein and Increases the Sensitivity Towards Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modes of cell death induced by tetrahydroisoquinoline-based analogs in MDA-MB-231 breast and A549 lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Neuroprotective Efficacy of D-Tetrahydropalmatine in a D-Galactose-Induced Aging Model: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the neuroprotective mechanisms of D-Tetrahydropalmatine (D-THP) in d-galactose-induced aging models, a well-established paradigm for mimicking age-related neurodegeneration. Targeted at researchers, scientists, and drug development professionals, this document objectively evaluates D-THP's performance against other notable neuroprotective agents—Curcumin (B1669340), Ginkgo Biloba extract, and Resveratrol (B1683913)—supported by experimental data. The guide delves into the underlying signaling pathways, offering detailed experimental protocols and quantitative comparisons to inform future research and therapeutic development.
Introduction to D-Galactose (B84031) Models and Neuroprotection
The d-galactose-induced aging model is a cornerstone in neurodegenerative research, recapitulating key aspects of natural aging in the brain, including oxidative stress, chronic neuroinflammation, and cognitive decline. Chronic administration of d-galactose leads to the accumulation of reactive oxygen species (ROS) and advanced glycation end products (AGEs), triggering a cascade of cellular damage that contributes to neuronal apoptosis and synaptic dysfunction.
Neuroprotective agents aim to counteract these detrimental processes. This compound (D-THP), an isoquinoline (B145761) alkaloid extracted from Corydalis species, has emerged as a promising candidate. This guide will elucidate its mechanisms of action and benchmark its efficacy against other well-researched natural compounds.
Comparative Analysis of Neuroprotective Mechanisms
The neuroprotective effects of D-THP and its alternatives in the d-galactose model are multifaceted, primarily revolving around the mitigation of oxidative stress and neuroinflammation, and the modulation of key signaling pathways.
This compound (D-THP)
D-THP demonstrates robust neuroprotective effects by directly targeting the core pathologies induced by d-galactose. Studies show that D-THP treatment significantly ameliorates memory impairment in d-galactose-treated rodents.[1] Its primary mechanisms include:
-
Antioxidant Activity: D-THP effectively reduces oxidative stress by decreasing levels of malondialdehyde (MDA) and nitric oxide (NO), and concurrently enhancing the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[1]
-
Anti-inflammatory Effects: D-THP suppresses neuroinflammation by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. This leads to a reduction in the expression of pro-inflammatory markers like glial fibrillary acidic protein (GFAP).[1]
-
Cholinergic System Restoration: D-THP normalizes the levels of acetylcholine (B1216132) (ACh) and the activity of acetylcholinesterase (AChE), crucial for maintaining cognitive function.[1]
Alternative Neuroprotective Agents
Curcumin: The active component of turmeric, curcumin, is a potent antioxidant and anti-inflammatory agent. In d-galactose models, curcumin has been shown to improve cognitive function by reducing oxidative damage and mitochondrial dysfunction.[2] A key mechanism of curcumin is the activation of the Nrf2/ARE signaling pathway, which upregulates the expression of numerous antioxidant genes.[2][3]
Ginkgo Biloba Extract (GBE): GBE is a well-known herbal supplement used to enhance cognitive function. Its neuroprotective effects in d-galactose models are attributed to its antioxidant properties and its ability to improve cerebral blood flow.[4][5] Mechanistically, GBE has been shown to activate the PI3K/Akt signaling pathway, which is crucial for promoting neuronal survival and plasticity.[6][7]
Resveratrol: A polyphenol found in grapes and red wine, resveratrol is recognized for its anti-aging properties. In the context of d-galactose-induced aging, resveratrol provides neuroprotection by activating Sirtuin 1 (SIRT1), a protein that plays a critical role in cellular stress resistance and longevity.[8][9] SIRT1 activation by resveratrol helps to reduce oxidative stress and neuroinflammation.[10][11]
Quantitative Data Comparison
The following tables summarize the quantitative effects of D-THP and alternative compounds on key biomarkers in d-galactose-induced aging models.
| Compound | Dosage | Model Organism | Duration | Effect on Oxidative Stress Markers | Effect on Inflammatory Markers | Effect on Cholinergic System | Reference |
| D-THP | 100mg/kg/d | Rat | 8 weeks | ↓ MDA, ↓ NO, ↑ GSH, ↑ SOD, ↑ CAT, ↑ GPx | ↓ NF-κB, ↓ GFAP | ↑ ACh, ↓ AChE | [1] |
| Curcumin | 15 & 30 mg/kg | Mouse | 6 weeks | ↓ Lipid Peroxidation, ↓ Nitrite, ↑ GSH, ↑ CAT | - | ↓ AChE | [2] |
| GBE | 50, 100, 200 mg/kg | Rat | 6 weeks | - | - | - | [12] |
| Resveratrol | 25, 50, 100 mg/kg | Rat | 6 weeks | ↓ MDA, ↑ SOD, ↑ GSH-Px | ↓ TNF-α, ↓ IL-1β | - |
Note: "-" indicates data not specified in the cited studies.
Experimental Protocols
D-Galactose-Induced Aging Model
A widely used protocol for inducing an aging model in rodents involves the subcutaneous injection of d-galactose.
-
Animals: Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
D-Galactose Administration: D-galactose is dissolved in sterile saline and administered daily via subcutaneous injection at a dosage of 100-150 mg/kg body weight.[1]
-
Duration: The administration is typically carried out for a period of 6 to 8 weeks to induce significant age-related changes.[1]
-
Assessment: Cognitive function is often assessed using behavioral tests such as the Morris water maze. Biochemical and molecular analyses are performed on brain tissue (e.g., hippocampus and cortex) to measure markers of oxidative stress, inflammation, and neuronal damage.
Drug Administration
-
This compound (D-THP): D-THP is typically administered orally or via intraperitoneal injection at dosages ranging from 20 to 100 mg/kg body weight, concurrently with the d-galactose treatment.
-
Alternative Agents:
Signaling Pathways and Visualizations
The neuroprotective effects of these compounds are mediated by complex signaling pathways. The diagrams below, generated using Graphviz, illustrate the key pathways involved.
Caption: D-THP's neuroprotective mechanism against d-galactose-induced damage.
References
- 1. Neuroprotective Effect of 1α,25-Dihydroxyvitamin D3 Against Cognitive Impairment in d-Galactose-Induced Aging Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Curcumin improves D-galactose and normal-aging associated memory impairment in mice: In vivo and in silico-based studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ginkgo biloba extract increases neurite outgrowth and activates the Akt/mTOR pathway | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Effect of Resveratrol via Activation of Sirt1 Signaling in a Rat Model of Combined Diabetes and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exercise training augments Sirt1-signaling and attenuates cardiac inflammation in D-galactose induced-aging rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The protective effect of PL 1-3 on D-galactose-induced aging mice [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Distinct signatures on d‐galactose‐induced aging and preventive/protective potency of two low‐dose vitamin D supplementation regimens on working memory, muscular damage, cardiac and cerebral oxidative stress, and SIRT1 and calstabin2 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of D-Tetrahydropalmatine and Risperidone on Dopamine Pathways
A comprehensive guide for researchers and drug development professionals.
This guide provides a detailed comparative analysis of D-Tetrahydropalmatine (D-THP) and risperidone (B510), focusing on their mechanisms of action within the dopamine (B1211576) pathways. The information presented is collated from peer-reviewed studies and is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound (D-THP) , an active component isolated from the Chinese herbal medicine Corydalis, has been recognized for its analgesic and sedative properties.[1][2] Emerging research indicates its potential as a dopamine receptor antagonist, with activity at D1, D2, and D3 receptors.[2][3][4]
Risperidone is a well-established atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions.[5] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin (B10506) 5-HT2A receptors.[5][6][7]
Mechanism of Action on Dopamine Pathways
Both D-THP and risperidone exert their effects by modulating dopaminergic neurotransmission, albeit with distinct receptor profiles and functional outcomes.
This compound:
D-THP is characterized as a mixed dopamine receptor antagonist.[2] Some studies suggest it acts as a partial agonist at dopamine D1 receptors while functioning as an antagonist at D2 receptors.[1][3][8] This dual action may contribute to its analgesic effects.[1] Evidence also points to its ability to block both presynaptic and postsynaptic dopamine receptors, leading to an increase in extracellular dopamine concentration and its metabolite, DOPAC.[9]
Risperidone:
Risperidone's primary mechanism involves the blockade of D2 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[5][10] It exhibits a high binding affinity for D2 receptors, though this affinity is lower than that of typical first-generation antipsychotics.[6][11] Risperidone also demonstrates a very high affinity for serotonin 5-HT2A receptors, with a binding affinity approximately 10-20 times greater than for D2 receptors.[6][12] This potent 5-HT2A antagonism is believed to contribute to a reduced risk of extrapyramidal symptoms (EPS) by increasing dopamine release in the frontal cortex.[6]
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the receptor binding affinities and effects on dopamine levels for both compounds.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | This compound (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine D1 | Modest Affinity (Antagonist/Partial Agonist)[3][4][8] | 240[12] |
| Dopamine D2 | Modest Affinity (Antagonist)[3][4] | 3.13 - 3.2[11][12] |
| Dopamine D3 | Low Affinity (Antagonist)[2][4] | 7.3[12] |
| Dopamine D4 | - | 7.3[13] |
| Serotonin 5-HT2A | - | 0.16 - 0.2[11][12] |
| Adrenergic α1 | - | 0.8[11] |
| Adrenergic α2 | - | 7.54[11] |
| Histamine H1 | - | 2.23[11] |
Note: Specific Ki values for D-THP are not consistently reported across the literature, with descriptions often being qualitative.
Table 2: Effects on Dopamine and Metabolite Levels
| Compound | Effect on Extracellular Dopamine | Effect on DOPAC Levels |
| This compound | Increased to 220% of basal value (1 mg/kg, IP)[9] | Marked increase (+250% at 5-10 mg/kg)[9] |
| Risperidone | Modulates endogenous dopamine release[14] | - |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis.
4.1. In Vitro Dopamine Receptor Affinity Assay
-
Objective: To determine the binding affinity (Ki) of a compound for specific dopamine receptor subtypes.
-
Methodology:
-
Membrane Preparation: Brain tissue rich in the target dopamine receptor (e.g., corpus striatum for D1 and D2 receptors) is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then washed and resuspended.[13]
-
Radioligand Binding: The membrane preparation is incubated with a specific radiolabeled ligand for the target receptor (e.g., [3H]SCH-23390 for D1, [3H]nemonapride for D2) and varying concentrations of the test compound (D-THP or risperidone).[13]
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters (representing bound ligand) is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
4.2. In Vivo Microdialysis
-
Objective: To measure extracellular levels of dopamine and its metabolites in the brain of a living animal following drug administration.
-
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., striatum or nucleus accumbens) of an anesthetized animal.[15][16]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[17]
-
Sample Collection: The perfusate, now containing substances that have diffused from the extracellular fluid into the probe (the dialysate), is collected at regular intervals.[17]
-
Drug Administration: The test compound (D-THP or risperidone) is administered to the animal (e.g., via intraperitoneal injection).
-
Analysis: The collected dialysate samples are analyzed using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry, to quantify the concentrations of dopamine and its metabolites.[18]
-
Visualizations
Diagram 1: Simplified Dopamine Signaling Pathway
Caption: Simplified overview of dopamine synthesis, release, reuptake, and receptor binding.
Diagram 2: Comparative Mechanism of Action
Caption: Comparative receptor binding profiles of D-THP and Risperidone.
Diagram 3: Experimental Workflow for In Vivo Microdialysis
References
- 1. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 8. aminer.org [aminer.org]
- 9. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 13. Effects of risperidone on dopamine receptor subtypes in developing rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of the Antipsychotic Risperidone on Dopamine Synthesis in Human Brain Measured by Positron Emission Tomography with l-[β-11C]DOPA: A Stabilizing Effect for Dopaminergic Neurotransmission? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
D-Tetrahydropalmatine: A Comparative Analysis of Binding Affinity for Dopamine D1 and D2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of D-Tetrahydropalmatine (D-THP), specifically its levo-isomer (l-Tetrahydropalmatine or l-THP), for the dopamine (B1211576) D1 and D2 receptors. The information presented is supported by experimental data from radioligand binding assays and includes detailed methodologies and signaling pathway diagrams to facilitate a comprehensive understanding of its pharmacological profile.
Quantitative Comparison of Binding Affinity
The binding affinity of a ligand for a receptor is a critical parameter in drug development, indicating the strength of the interaction. This is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity.
Experimental data from radioligand binding assays have demonstrated that l-Tetrahydropalmatine exhibits a differential binding affinity for D1 and D2 dopamine receptors. The following table summarizes the quantitative data, indicating a higher affinity for the D1 receptor compared to the D2 receptor[1].
| Receptor | Test Compound | Kᵢ (nM) | IC₅₀ (nM) |
| Dopamine D1 | l-Tetrahydropalmatine | 124 ± 6 | 166 ± 8 |
| Dopamine D2 | l-Tetrahydropalmatine | 388 ± 78 | 1470 ± 270 |
Table 1: Binding affinity of l-Tetrahydropalmatine for Dopamine D1 and D2 receptors. Data presented as mean ± SEM. A lower Kᵢ and IC₅₀ value signifies a higher binding affinity[1].
Pharmacological studies have characterized l-THP as a dopamine receptor antagonist[2][3][4]. Some research suggests it may act as a partial agonist at the D1 receptor and an antagonist at the D2 receptor[5]. This dual action, combined with its preferential affinity for the D1 receptor, makes l-THP a compound of significant interest in neuropsychiatric and addiction research[1][2][4].
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity values such as Ki and IC50 is typically achieved through competitive radioligand binding assays. This technique measures the ability of a test compound (in this case, l-THP) to displace a radioactively labeled ligand that is known to bind with high affinity and specificity to the target receptor.
A generalized protocol for a competitive radioligand binding assay for D1 and D2 receptors is as follows:
-
Membrane Preparation:
-
Cells or tissues expressing the dopamine D1 or D2 receptors are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Competitive Binding Incubation:
-
A fixed concentration of a specific radioligand is incubated with the prepared cell membranes. For D1 receptors, a common radioligand is [³H]SCH23390, while for D2 receptors, [³H]spiperone or [³H]raclopride are often used.
-
Varying concentrations of the unlabeled test compound (l-THP) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification of Radioactivity:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioligand bound to the receptor is plotted against the concentration of the competing unlabeled compound.
-
The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Dopamine Receptor Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter dopamine. The D1 and D2 receptor subtypes are coupled to different G-proteins and initiate distinct intracellular signaling cascades.
D1 Receptor Signaling Pathway
The D1 receptor is typically coupled to a stimulatory G-protein, Gαs/olf. Activation of the D1 receptor by an agonist leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.
D2 Receptor Signaling Pathway
In contrast to the D1 receptor, the D2 receptor is coupled to an inhibitory G-protein, Gαi/o. Upon activation, the D2 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP prevents the activation of PKA and its downstream effects. Additionally, the βγ subunits of the G-protein can modulate the activity of other effectors, such as ion channels.
References
- 1. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of D-Tetrahydropalmatine and Bromocriptine on D2R Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-supported comparison of D-Tetrahydropalmatine (d-THP) and bromocriptine (B1667881), focusing on their distinct interactions with the dopamine (B1211576) D2 receptor (D2R) and the subsequent impact on downstream signaling pathways.
Executive Summary
A critical initial finding is that the dextrorotatory isomer, This compound (d-THP), displays no affinity for the D2 receptor subtype . Its optical isomer, levo-tetrahydropalmatine (l-THP), is the active compound at dopamine receptors, functioning as a D2 receptor antagonist.[1] In contrast, bromocriptine is a well-characterized D2 receptor partial agonist. This fundamental difference in their mechanism of action—antagonism versus agonism—dictates their opposing effects on D2R-mediated signaling cascades, including G-protein activation and β-arrestin recruitment. This guide will therefore focus on the comparison between l-Tetrahydropalmatine (as the active isomer) and bromocriptine.
Data Presentation: Quantitative Comparison of l-THP and Bromocriptine at the D2 Receptor
The following tables summarize the key quantitative parameters for l-THP and bromocriptine, collated from multiple studies. It is important to note that direct head-to-head studies are limited, and thus, experimental conditions may vary between the cited data points.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Species | Radioligand | Source |
| l-Tetrahydropalmatine | D2 | ~388 | Not Specified | Not Specified | [1] |
| Bromocriptine | D2/D3 | 12.2 | Not Specified | Not Specified |
Table 2: Functional Activity on D2R Signaling Pathways
| Compound | Signaling Pathway | Assay Type | Potency (EC50/IC50) | Efficacy (Emax) | Cell Line | Source |
| l-Tetrahydropalmatine | Gαi/o (cAMP) | cAMP accumulation | IC50: 1.4 µM | Antagonist | Not Specified | |
| Bromocriptine | Gαi/o (cAMP related) | Glucose-Stimulated Insulin (B600854) Secretion (GSIS) | IC50: 14.0 nM | Agonist | INS-1E cells | [2] |
| Bromocriptine | β-arrestin2 Recruitment | BRET | EC50: 285.9 nM | Partial Agonist | Not Specified | [2] |
Signaling Pathways and Mechanisms of Action
The differential effects of l-Tetrahydropalmatine and bromocriptine on D2R signaling are rooted in their opposing mechanisms of action.
Bromocriptine , as a partial agonist, binds to the D2R and induces a conformational change that leads to the activation of downstream signaling pathways. This includes the canonical Gαi/o-mediated inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3][4] Additionally, bromocriptine promotes the recruitment of β-arrestin2 to the receptor, albeit as a partial agonist compared to endogenous dopamine.[2][5]
l-Tetrahydropalmatine , on the other hand, acts as an antagonist. It binds to the D2R but does not induce the conformational change necessary for receptor activation. Instead, it blocks the binding of endogenous dopamine and other agonists, thereby inhibiting D2R-mediated signaling. This leads to a disinhibition of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for the key assays used to characterize D2R ligands.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a receptor.
-
Membrane Preparation : Membranes from cells stably expressing the D2R or from tissue homogenates are prepared by homogenization and centrifugation.
-
Incubation : The membranes are incubated with a specific radioligand for the D2R (e.g., [3H]spiperone) at a fixed concentration and varying concentrations of the competitor compound (l-THP or bromocriptine).
-
Separation : The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification : The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis : The IC50 value (concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay (for assessing Gαi/o signaling)
This assay quantifies the inhibition of adenylyl cyclase activity.
-
Cell Culture : Cells expressing the D2R are cultured in appropriate media.
-
Stimulation : The cells are pre-treated with the test compound (l-THP or bromocriptine) at various concentrations, followed by stimulation with an adenylyl cyclase activator (e.g., forskolin).
-
Lysis and Detection : The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
-
Data Analysis : The IC50 (for antagonists) or EC50 (for agonists) values are determined by plotting the cAMP levels against the compound concentration.
β-arrestin Recruitment Assay (e.g., BRET)
This assay measures the interaction between the D2R and β-arrestin.
-
Cell Transfection : Cells are co-transfected with constructs encoding the D2R fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., Venus or GFP).
-
Ligand Stimulation : The transfected cells are stimulated with the test compound at various concentrations.
-
BRET Measurement : The substrate for the bioluminescent donor is added, and the light emission from both the donor and the acceptor is measured at their respective wavelengths.
-
Data Analysis : The BRET ratio (acceptor emission / donor emission) is calculated. The net BRET is determined by subtracting the basal BRET ratio. EC50 values are calculated from the concentration-response curves.[5]
Conclusion
This compound and bromocriptine exhibit fundamentally different pharmacological profiles at the dopamine D2 receptor. While d-THP itself is inactive, its levo-isomer, l-THP, acts as a D2R antagonist, blocking the canonical Gαi/o signaling pathway. In contrast, bromocriptine is a partial agonist that activates both G-protein and β-arrestin signaling cascades. This clear distinction in their mechanisms of action underscores the importance of stereochemistry in pharmacology and provides a basis for their divergent physiological effects. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field of dopamine receptor pharmacology and drug development.
References
- 1. Effects of tetrahydroprotoberberines on dopamine receptor subtypes in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual pancreatic adrenergic and dopaminergic signaling as a therapeutic target of bromocriptine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dopamine receptor D2 agonist bromocriptine inhibits glucose-stimulated insulin secretion by direct activation of the alpha2-adrenergic receptors in beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D2 receptor agonist, bromocriptine, remodels adipose tissue dopaminergic signalling and upregulates catabolic pathways, improving metabolic profile in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Targets of D-Tetrahydropalmatine: A Comparative Guide Using Network Pharmacology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-Tetrahydropalmatine (d-THP), a bioactive alkaloid from the Corydalis species, with established anti-inflammatory agents. Leveraging the principles of network pharmacology, this document outlines the key molecular targets of d-THP and offers a framework for their experimental validation, supported by comparative data and detailed protocols.
Comparative Analysis of Anti-inflammatory Activity
This compound exerts its anti-inflammatory effects through a multi-target mechanism, primarily by modulating key signaling pathways involved in the inflammatory cascade. This contrasts with many conventional nonsteroidal anti-inflammatory drugs (NSAIDs) that typically target specific enzymes.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of d-THP and common anti-inflammatory drugs against key molecular targets. It is important to note that while direct IC50 values for d-THP on primary inflammatory mediators like NF-κB are not extensively reported in publicly available literature, its dose-dependent inhibitory effects have been documented.
| Compound | Target Pathway/Enzyme | IC50 / Effective Concentration | Cell Line / Model | Reference(s) |
| This compound (d-THP) | NF-κB Pathway (inferred from downstream effects) | Dose-dependent inhibition of IL-8 production | THP-1 cells | [1] |
| Dopamine D3 Receptor | ~3.3 µM | - | ||
| Glial Cell Activation & Pro-inflammatory Cytokine Production | 10 mg/kg (in vivo) significantly reduced TNF-α and IL-1β | Rat model of inflammatory pain | ||
| Ibuprofen | NF-κB Activation | 61.7 µM (S-enantiomer) - 3.49 mM | T-cells, various cell lines | |
| Cyclooxygenase-1 (COX-1) | 2.1 µmol/l (S-ibuprofen) | Human whole-blood assay | ||
| Cyclooxygenase-2 (COX-2) | 1.6 µmol/l (S-ibuprofen) | Human whole-blood assay | ||
| Diclofenac | Cyclooxygenase-1 (COX-1) | 0.076 µM | Human peripheral monocytes | |
| Cyclooxygenase-2 (COX-2) | 0.026 µM | Human peripheral monocytes | ||
| Dexamethasone | NF-κB Inhibition | 0.5 x 10-9 M (inhibits GM-CSF release via NF-κB) | A549 cells |
Key Signaling Pathways Modulated by this compound
Network pharmacology analysis reveals that d-THP's anti-inflammatory effects converge on several critical signaling pathways. The diagram below illustrates the primary pathways affected by d-THP.
Caption: D-THP inhibits inflammation by targeting multiple points in the TLR4-mediated NF-κB, PI3K/Akt, and MAPK signaling pathways.
Experimental Workflow for Target Validation
The following diagram outlines a typical workflow for validating the anti-inflammatory targets of d-THP identified through network pharmacology.
Caption: A stepwise experimental approach to validate the anti-inflammatory targets of d-THP.
Detailed Experimental Protocols
This section provides standardized protocols for the key experiments outlined in the workflow.
Western Blot Analysis of NF-κB Pathway Activation
This protocol details the detection of total and phosphorylated NF-κB p65 and IκBα.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 or THP-1 cells in 6-well plates and culture until they reach 80-90% confluency.
-
Pre-treat cells with varying concentrations of d-THP, Ibuprofen, or Dexamethasone for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to induce NF-κB activation. Include appropriate vehicle controls.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL detection system. Densitometry analysis is used for quantification.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
This protocol is for the quantification of pro-inflammatory cytokines in cell culture supernatants.
-
Sample Collection:
-
Culture and treat cells as described in the Western Blot protocol, but extend the LPS stimulation time to 6-24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any detached cells.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for mouse or human TNF-α and IL-6.
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with the provided blocking buffer for 1-2 hours.
-
Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1-2 hours.
-
Wash and add the avidin-HRP conjugate. Incubate for 30 minutes.
-
Wash and add the TMB substrate. Allow color to develop in the dark.
-
Stop the reaction with the provided stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
-
Quantitative PCR (qPCR) for iNOS and COX-2 mRNA Expression
This protocol measures the relative gene expression of key inflammatory enzymes.
-
RNA Extraction and cDNA Synthesis:
-
Culture and treat cells as described in the ELISA protocol.
-
Lyse the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
-
qPCR Procedure:
-
Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin), and the synthesized cDNA.
-
Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Conclusion
The evidence from network pharmacology and in vitro studies strongly suggests that this compound is a promising anti-inflammatory agent with a multi-target mechanism of action. It primarily functions by inhibiting the NF-κB, MAPK, and PI3K/Akt signaling pathways. While direct quantitative comparisons of inhibitory potency (IC50 values) with established drugs like Ibuprofen and Dexamethasone are not fully available for d-THP's primary anti-inflammatory targets, its dose-dependent efficacy has been demonstrated. The provided experimental protocols offer a robust framework for researchers to further quantify the anti-inflammatory effects of d-THP and validate its therapeutic potential. Future studies should focus on determining the precise IC50 values of d-THP on key inflammatory mediators to enable a more direct and comprehensive comparison with existing anti-inflammatory drugs.
References
Enhancing D-Tetrahydropalmatine Delivery: A Comparative Analysis of Pharmacokinetic Profiles
For Immediate Release
A comprehensive review of recent studies reveals that advanced formulations, such as self-microemulsifying drug delivery systems (SMEDDS), significantly improve the oral bioavailability of D-Tetrahydropalmatine (D-THP), a compound with notable therapeutic potential. These findings offer crucial insights for researchers and drug development professionals seeking to optimize the clinical efficacy of this promising alkaloid.
This compound (D-THP), an active component isolated from the tubers of the Corydalis species, has garnered considerable attention for its wide range of pharmacological activities. However, its clinical application has been hampered by poor oral bioavailability, primarily due to low intestinal absorption and rapid metabolic clearance.[1] To overcome these limitations, various formulation strategies have been explored, with a focus on enhancing the pharmacokinetic profile of D-THP. This guide provides a comparative analysis of different D-THP formulations, supported by experimental data, to aid in the selection and development of optimal drug delivery systems.
Comparative Pharmacokinetic Parameters
Recent studies have demonstrated that advanced formulations can dramatically alter the absorption, distribution, metabolism, and excretion (ADME) of D-THP. The following table summarizes the key pharmacokinetic parameters of different l-THP formulations in rats, highlighting the superior performance of SMEDDS compared to a standard suspension.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| l-THP Suspension | 48.7 ± 11.2 | 0.5 | 112.3 ± 25.8 | 100 |
| l-THP-Puerarin Mixture | 62.1 ± 14.3 | 0.5 | 145.6 ± 33.5 | 129.6 |
| l-THP SMEDDS | 158.3 ± 36.4 | 1.0 | 365.2 ± 84.0 | 325.2 |
Data extracted from a pharmacokinetic study in rat brain tissue following oral administration.[2]
As evidenced by the data, the SMEDDS formulation resulted in a 3.25-fold increase in relative bioavailability compared to the l-THP suspension, indicating significantly enhanced absorption.[2]
Experimental Protocols
The following provides a detailed methodology for a representative pharmacokinetic study comparing different l-THP formulations.
Objective: To compare the pharmacokinetic profiles of l-THP suspension, a mixture of l-THP-puerarin, and l-THP SMEDDS in rat brain tissue.[2]
Subjects: Male Sprague-Dawley rats.
Formulations and Administration:
-
l-THP Suspension: l-THP suspended in a 0.5% carboxymethylcellulose sodium solution.
-
l-THP-Puerarin Mixture: A physical mixture of l-THP and puerarin.
-
l-THP SMEDDS: A self-microemulsifying drug delivery system containing l-THP.
-
All formulations were administered orally to rats.
Sample Collection:
-
Brain tissue samples were collected at predetermined time points following oral administration.
Analytical Method:
-
Concentrations of l-THP and its active metabolite, l-isocorypalmine (l-ICP), in the brain tissue were determined using a validated ultra-high-performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) method.[2]
-
Diazepam was used as the internal standard.[2]
-
Chromatographic separation was performed on a C18 column with a gradient mobile phase consisting of acetonitrile (B52724) and aqueous formic acid.[2]
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including Cmax, Tmax, and AUC, were calculated from the concentration-time data of l-THP in the brain tissue.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in D-THP research, the following diagrams illustrate a typical pharmacokinetic study workflow and a key signaling pathway associated with D-THP's mechanism of action.
Caption: Workflow of a comparative pharmacokinetic study of D-THP formulations.
D-THP is known to interact with the dopaminergic system, and its effects are partly mediated through the D2 receptor signaling pathway.
Caption: D-THP antagonism of the Dopamine D2 Receptor signaling pathway.[1]
Conclusion
The presented data strongly suggest that the formulation of this compound plays a critical role in its pharmacokinetic profile and, consequently, its potential therapeutic efficacy. Self-microemulsifying drug delivery systems have emerged as a highly effective strategy for enhancing the oral bioavailability of D-THP. Further research into novel formulation technologies is warranted to fully unlock the clinical potential of this versatile compound. These findings underscore the importance of integrating advanced drug delivery approaches in the early stages of drug development to optimize the performance of promising therapeutic agents.
References
- 1. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 2. Pharmacokinetic study of three different formulations of l-tetrahydropalmatine in brain tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoselective Metabolism of Tetrahydropalmatine Enantiomers in Rat Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro metabolism of tetrahydropalmatine (B600727) (THP) enantiomers, focusing on studies conducted with rat liver microsomes (RLM). Tetrahydropalmatine, a key psychoactive component isolated from Corydalis species, exists as two enantiomers, (+)-THP and (-)-THP, which exhibit different pharmacological effects. Understanding their stereoselective metabolism is crucial for drug development and predicting potential drug-drug interactions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows.
Data Presentation: Comparative Metabolism of THP Enantiomers
The stereoselective metabolism of THP enantiomers has been investigated in vitro using rat liver microsomes. The intrinsic clearance (Clint), a measure of the metabolic capacity of the liver, demonstrates a clear preference for one enantiomer over the other. Furthermore, the induction of specific cytochrome P450 (CYP) enzymes significantly alters the metabolic rates and stereoselectivity.
| Microsome Type | Enantiomer | Intrinsic Clearance (Clint) (µL/min/mg protein) | Clint Ratio ((+)-THP / (-)-THP) |
| Untreated RLM | (+)-THP | 45.2 ± 8.7 | 2.66[1] |
| (-)-THP | 17.0 ± 3.5 | ||
| Dexamethasone (Dex)-induced RLM | (+)-THP | 158.7 ± 25.4 | 5.74[1] |
| (-)-THP | 27.7 ± 5.1 | ||
| β-Naphthoflavone (β-NF)-induced RLM | (+)-THP | 112.8 ± 18.9 | 0.81[1] |
| (-)-THP | 139.2 ± 23.7 |
Table 1: In Vitro Intrinsic Clearance of THP Enantiomers in Rat Liver Microsomes. Data from studies show that in untreated and Dexamethasone-induced rat liver microsomes, (+)-THP is preferentially metabolized.[1] However, in β-Naphthoflavone-induced microsomes, the metabolism of (-)-THP is slightly favored.[1]
Key Metabolic Pathways and Enzyme Involvement
The primary metabolic pathway for both THP enantiomers in rat liver microsomes is O-demethylation.[2] The stereoselectivity of this process is driven by the differential involvement of specific cytochrome P450 isoforms.
-
CYP3A1/2: This enzyme subfamily shows a preference for metabolizing (+)-THP .[1]
-
CYP1A2: This isoform preferentially metabolizes (-)-THP .[1]
The differential activity of these enzymes explains the observed changes in stereoselectivity in induced microsomes. Dexamethasone is a known inducer of CYP3A enzymes, leading to a significant increase in the metabolism of (+)-THP.[1] Conversely, β-naphthoflavone induces CYP1A enzymes, resulting in enhanced metabolism of (-)-THP.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in studying the stereoselective metabolism of THP. These are generalized protocols and may require optimization for specific laboratory conditions.
Preparation of Rat Liver Microsomes (Untreated, Dex-induced, and β-NF-induced)
This protocol outlines the standard procedure for isolating liver microsomes from rats and inducing specific CYP450 enzymes.
Materials:
-
Male Sprague-Dawley rats
-
Dexamethasone (Dex)
-
β-Naphthoflavone (β-NF)
-
Homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 1.15% KCl)
-
Centrifuge and ultracentrifuge
-
Dounce homogenizer
Procedure:
-
Induction (for induced microsomes):
-
Dex-induced group: Administer Dexamethasone (e.g., 80 mg/kg, intraperitoneally) to rats daily for 4 days.
-
β-NF-induced group: Administer β-Naphthoflavone (e.g., 40 mg/kg, intraperitoneally) to rats daily for 4 days.
-
Untreated group: Administer vehicle control.
-
-
Liver Homogenization:
-
On day 5, euthanize rats and perfuse the livers with ice-cold saline.
-
Excise the livers, weigh them, and homogenize in 4 volumes of ice-cold homogenization buffer using a Dounce homogenizer.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 105,000 x g for 60 minutes at 4°C.
-
-
Microsome Isolation:
-
Discard the supernatant. The resulting pellet contains the microsomal fraction.
-
Resuspend the pellet in homogenization buffer and re-centrifuge at 105,000 x g for 60 minutes at 4°C to wash the microsomes.
-
Resuspend the final microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the microsomes at -80°C until use.
-
In Vitro Incubation for Metabolic Stability
This protocol describes the incubation of THP enantiomers with rat liver microsomes to determine their metabolic stability.
Materials:
-
Rat liver microsomes (untreated, Dex-induced, or β-NF-induced)
-
(+)-THP and (-)-THP stock solutions
-
0.1 M Potassium phosphate buffer (pH 7.4)
-
NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and MgCl2)
-
Incubator/shaking water bath
-
Quenching solution (e.g., ice-cold acetonitrile)
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine the rat liver microsomes (final protein concentration typically 0.2-1.0 mg/mL), the THP enantiomer (at various concentrations to determine kinetics), and phosphate buffer to the desired final volume.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH generating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., up to 60 minutes).
-
Time Point Sampling: At various time points (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold quenching solution.
-
Sample Preparation for Analysis: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the THP enantiomer using a validated chiral HPLC method.
CYP450 Inhibition Assay
This protocol is used to identify the specific CYP isoforms responsible for the metabolism of THP enantiomers using selective chemical inhibitors.
Materials:
-
Rat liver microsomes
-
(+)-THP and (-)-THP
-
Selective CYP inhibitors:
-
Ketoconazole (CYP3A inhibitor)
-
Fluvoxamine (CYP1A2 inhibitor)
-
-
NADPH generating system
-
Phosphate buffer (pH 7.4)
Procedure:
-
Prepare Incubation Mixtures: Prepare reaction mixtures as described in the metabolic stability assay, but with the addition of a specific CYP inhibitor at various concentrations. A control incubation without any inhibitor should also be included.
-
Pre-incubation with Inhibitor: Pre-incubate the microsomes, buffer, THP enantiomer, and the inhibitor at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzymes.
-
Initiate and Quench Reaction: Initiate the reaction by adding the NADPH generating system and proceed with the incubation and quenching steps as described previously. A single time point within the linear range of metabolism is typically used.
-
Analysis: Analyze the samples by chiral HPLC to determine the rate of metabolism of the THP enantiomer in the presence and absence of the inhibitor.
-
Data Analysis: Calculate the percent inhibition of metabolism at each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of metabolism).
Chiral HPLC Method for Enantiomer Separation and Quantification
A robust and sensitive analytical method is essential for accurately quantifying the individual enantiomers of THP.
Typical HPLC System:
-
Column: A chiral stationary phase (CSP) column is required. Commonly used columns for this type of separation include those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralpak AD).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic compounds like THP. The exact ratio will need to be optimized for the specific column and enantiomers.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where THP has significant absorbance (e.g., 280 nm) or mass spectrometry (MS) for higher sensitivity and selectivity.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.
Method Validation:
The analytical method should be fully validated according to regulatory guidelines, including assessments of:
-
Specificity: Ensuring no interference from other components in the sample matrix.
-
Linearity: Demonstrating a linear relationship between the detector response and the concentration of the analyte over a defined range.
-
Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Stability: Assessing the stability of the analytes in the biological matrix and during the analytical process.
Conclusion
The metabolism of tetrahydropalmatine in rat liver microsomes is stereoselective, with a preference for the (+)-enantiomer in untreated and CYP3A-induced conditions. This stereoselectivity is primarily driven by the differential activities of CYP3A1/2 and CYP1A2. Researchers and drug development professionals should consider these metabolic differences when designing preclinical studies and evaluating the potential for drug-drug interactions. The provided experimental protocols offer a foundation for conducting in vitro studies to further investigate the metabolism of chiral compounds.
References
The Analgesic Efficacy of D-THP: A Comparative Analysis of D1R Agonism and D2R Antagonism
For Immediate Release
This guide provides a comprehensive comparison of the analgesic properties of D-Tetrahydropalmatine (D-THP), focusing on its unique mechanism of action involving dopamine (B1211576) D1 receptor (D1R) agonism and D2 receptor (D2R) antagonism. The following data and experimental protocols are intended for researchers, scientists, and drug development professionals investigating novel non-opioid analgesics.
Levo-tetrahydropalmatine (l-THP), an active component of Corydalis yanhusuo, has a long history of use in traditional Chinese medicine for its analgesic and sedative effects.[1][2] Modern pharmacological studies have identified its key mechanism as modulation of the dopaminergic system, specifically acting as a partial agonist at D1 receptors and an antagonist at D2 receptors.[1][3] This dual action is believed to be central to its analgesic properties, offering a promising alternative to traditional pain management therapies.[2]
Comparative Analgesic Effects of l-THP
Experimental evidence from rodent models of chronic neuropathic and inflammatory pain demonstrates the significant analgesic efficacy of l-THP.
| Compound | Dosage (i.p.) | Pain Model | Key Findings | Reference |
| l-THP | 5 and 10 mg/kg | Partial Sciatic Nerve Ligation (PSNL) in mice | Increased mechanical threshold by 134.4% and 174.8%, and prolonged thermal latency by 49.4% and 69.2%, respectively. | [1][3] |
| l-THP | 1-4 mg/kg | Spinal Nerve Ligation and Complete Freund's Adjuvant (CFA) in mice | Produced a dose-dependent antihyperalgesic effect. | [4] |
Elucidating the Mechanism: Role of D1R and D2R
Pharmacological blockade and activation studies have been instrumental in confirming the specific roles of D1R and D2R in mediating the analgesic effects of l-THP.
| Experimental Condition | Pain Model | Effect on l-THP Analgesia | Conclusion | Reference |
| l-THP + SCH23390 (D1R antagonist) | PSNL in mice | Prevented the antinociceptive effect of l-THP. | D1R agonism is necessary for l-THP-induced analgesia. | [1][3] |
| l-THP + Quinpirole (B1680403) (D2R agonist) | PSNL in mice | Prevented the antinociceptive effect of l-THP. | D2R antagonism is necessary for l-THP-induced analgesia. | [1][3] |
| l-THP + SCH23390 (0.02 mg/kg) | Spinal Nerve Ligation and CFA in mice | Abolished the antihyperalgesic effects of l-THP. | Confirms the essential role of D1R-mediated transmission in the analgesic action of l-THP. | [4] |
Experimental Protocols
Neuropathic Pain Model (Partial Sciatic Nerve Ligation - PSNL)
A mouse model of chronic neuropathic pain is induced by partial ligation of the sciatic nerve.[1][3] This procedure leads to the development of mechanical allodynia and thermal hyperalgesia, mimicking chronic pain states in humans.
Assessment of Analgesia
-
Mechanical Allodynia: The mechanical threshold is measured using von Frey filaments. An increase in the threshold indicates an analgesic effect.[1]
-
Thermal Hyperalgesia: The thermal latency is assessed using a radiant heat source (e.g., plantar test). A prolongation of the latency to withdrawal indicates an analgesic effect.[1]
Pharmacological Intervention
To investigate the receptor mechanisms, specific antagonists or agonists are administered prior to l-THP. For instance, the D1R antagonist SCH23390 or the D2R agonist quinpirole are injected intraperitoneally to determine their effect on l-THP-induced analgesia.[1][3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways and the experimental workflow used to confirm the mechanism of D-THP's analgesic effect.
Caption: D1R agonism and D2R antagonism by D-THP in nociceptive pathways.
Caption: Experimental workflow to confirm D-THP's analgesic mechanism.
Caption: Logical relationship of D-THP's dual action leading to analgesia.
Conclusion
References
- 1. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. L-Tetrahydropalmatine alleviates mechanical hyperalgesia in models of chronic inflammatory and neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of D-Tetrahydropalmatine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. D-Tetrahydropalmatine (d-THP), an isoquinoline (B145761) alkaloid found in the Corydalis genus, requires careful consideration for its disposal.[1][2][3] This guide provides a procedural framework for the safe disposal of d-THP, emphasizing regulatory compliance and best laboratory practices.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be familiar with the potential hazards and necessary safety precautions associated with this compound. While specific toxicity data for d-THP is not extensively detailed in the provided search results, information for similar compounds and general laboratory chemicals underscores the need for caution.
Personal Protective Equipment (PPE) and Chemical Incompatibilities
Adherence to proper PPE and awareness of chemical incompatibilities are the first lines of defense against accidental exposure and hazardous reactions.
| Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and absorption.[4] |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and airborne particles.[4] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Dust respirator or use of a fume hood | To prevent inhalation of dust or aerosols, especially when handling the solid form.[4] |
| Incompatible Substances | Strong oxidizing agents, strong acids | To avoid potentially hazardous chemical reactions.[5] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[6] The following is a general procedural outline; however, it is imperative to consult your institution's specific waste management protocols.
Experimental Protocol for Waste Segregation and Disposal
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Segregate d-THP waste from other chemical waste streams to prevent unintended reactions.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof waste container.
-
The container must be compatible with the chemical nature of the waste. For solid d-THP, a sealed plastic or glass container is appropriate. For solutions, ensure the container material is resistant to the solvent used.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the concentration and quantity of the waste.
-
Note any other solvents or chemicals present in the waste mixture.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from heat, sources of ignition, and incompatible materials.[4]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Disclaimer: This guide is intended for informational purposes only and should not replace specific institutional protocols or regulatory requirements. Always consult your organization's Environmental Health and Safety department for detailed guidance on chemical waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
